(S)-Mapracorat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F4N2O2/c1-15-7-8-18-20(5-4-6-21(18)31-15)30-14-24(32,25(27,28)29)13-23(2,3)19-12-17(26)11-16-9-10-33-22(16)19/h4-8,11-12,30,32H,9-10,13-14H2,1-3H3/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFOYBQOIPQFY-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC[C@@](CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Mapracorat: A Deep Dive into its Mechanism of Action in Ocular Inflammation
A Technical Whitepaper for Researchers and Drug Development Professionals
(S)-Mapracorat, also known as BOL-303242-X and ZK245186, is a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory effects in preclinical and clinical models of ocular inflammation.[1][2] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction: A New Paradigm in Ocular Steroid Therapy
Traditional glucocorticoids are effective in managing ocular inflammation, but their long-term use is associated with significant side effects such as increased intraocular pressure (IOP), cataract formation, and susceptibility to infections.[1] this compound represents a new class of anti-inflammatory agents designed to dissociate the therapeutic anti-inflammatory effects of glucocorticoids (transrepression) from their adverse effects (transactivation).[3][4] It selectively binds to the human glucocorticoid receptor (GR), initiating a cascade of molecular events that suppress inflammation with a potentially improved safety profile.[1][3]
Core Mechanism of Action: Selective Glucocorticoid Receptor Modulation
This compound's primary mechanism of action is its function as a selective glucocorticoid receptor agonist.[5][6] Upon binding to the GR, it promotes a conformational change that favors protein-protein interactions over direct DNA binding. This preferential action is believed to be the basis for its improved side-effect profile. The anti-inflammatory effects of this compound are mediated through two key pathways:
-
Transrepression: The this compound-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1).[4] This leads to a downstream reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: While designed to minimize transactivation, this compound may still induce the expression of certain anti-inflammatory proteins, contributing to its overall therapeutic effect.[1]
A unique aspect of this compound's mechanism is its ability to upregulate RelB, an anti-inflammatory member of the NF-κB family, representing a novel anti-inflammatory pathway distinct from traditional steroids.[5][6]
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are a result of its influence on complex intracellular signaling networks. The following diagrams illustrate the key pathways involved.
Figure 1: this compound's modulation of the NF-κB signaling pathway.
Figure 2: Inhibition of MAPK signaling pathways by this compound.
Quantitative Analysis of Anti-Inflammatory Effects
The anti-inflammatory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound
| Cell Type | Inflammatory Stimulus | Mediator | This compound IC50 | Dexamethasone IC50 | Reference |
| Human Corneal Epithelial Cells (HCEpiC) | Hyperosmolarity (440 mOsm) | IL-6 | 0.97 nM | 0.38 nM | [4] |
| Human Corneal Epithelial Cells (HCEpiC) | Hyperosmolarity (440 mOsm) | MCP-1 | Not specified | Not specified | [4] |
| Human Conjunctival Fibroblasts (HConF) | LPS or IL-1β | Multiple Cytokines | Low nM range | Low nM range | [7] |
| Human Corneal Epithelial Cells (HCEpiC) | LPS or IL-1β | Multiple Cytokines | Low nM range | Low nM range | [7] |
| Human Optic Nerve Astrocytes (HONA) | LPS or IL-1β | Multiple Cytokines | Low nM range | Low nM range | [7] |
| Human Retinal Endothelial Cells (HREC) | LPS or IL-1β | Multiple Cytokines | Low nM range | Low nM range | [7] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Ocular Inflammation
| Animal Model | Condition | This compound Concentration | Key Findings | Reference |
| Rabbit | Atropine-induced dry eye | Not specified | Maintained tear volume and tear breakup time at baseline levels, comparable to dexamethasone. | [2] |
| Rabbit | Paracentesis-induced inflammation | Not specified | Reduced protein and PGE2 levels, comparable to dexamethasone. | [2] |
| Rabbit | Normotensive | Not specified | Reduced impact on intraocular pressure compared to dexamethasone. | [2][3] |
| Guinea Pig | Ovalbumin-induced allergic conjunctivitis | 0.1%, 0.25%, 0.4% | Dose-dependently reduced clinical signs, eosinophil infiltration, and conjunctival mRNA levels of CCL5 and CCL11, with efficacy comparable to dexamethasone. | [3] |
| Mouse | Desiccating stress-induced dry eye | 0.6% and 1% | Significantly decreased corneal fluorescein staining at day 6. | [8] |
Experimental Protocols
This section outlines the methodologies employed in key studies to elucidate the mechanism of action of this compound.
In Vitro Cell Culture and Stimulation
-
Cell Lines: Primary human conjunctival fibroblasts (HConF), human corneal epithelial cells (HCEpiC), human optic nerve astrocytes (HONA), and human retinal endothelial cells (HREC) were utilized.[7][9]
-
Culture Conditions: Cells were cultured in appropriate media and supplements. For instance, HCEpiCs were cultured in EpiLife medium with human corneal growth supplement.[4]
-
Inflammatory Challenge: Cells were pre-treated with this compound or dexamethasone for a specified period (e.g., 2 hours) before being challenged with an inflammatory stimulus such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β) for a further duration (e.g., 18 hours).[7][9] In dry eye models, hyperosmolar stress was induced by increasing the osmolarity of the culture medium.[4]
Figure 3: General workflow for in vitro experiments.
Measurement of Inflammatory Mediators
-
Luminex Technology: A multiplex bead-based immunoassay was used to simultaneously measure the concentrations of multiple cytokines and chemokines (e.g., G-CSF, IL-1β, IL-6, IL-8, IL-12p40, MCP-1, TNF-α) in cell culture supernatants.[9]
-
ELISA: Enzyme-linked immunosorbent assays were employed to quantify specific proteins such as prostaglandin E2 (PGE2) and to assess DNA binding of NF-κB family members.[5][10]
-
Western Blotting: This technique was used to determine the protein levels of key signaling molecules, including NF-κB family members (RelA, RelB), IκBα, and phosphorylated forms of MAPKs (p38, JNK).[5][6][9]
In Vivo Animal Models
-
Allergic Conjunctivitis Model (Guinea Pig): Ovalbumin (OVA)-sensitized guinea pigs were challenged with OVA to induce allergic conjunctivitis. This compound was administered topically, and clinical signs, eosinophil infiltration, and chemokine/cytokine expression in the conjunctiva were evaluated.[3]
-
Dry Eye Model (Rabbit and Mouse): Dry eye was induced in rabbits by topical administration of atropine and in mice by exposure to desiccating stress and scopolamine injections.[2][8] The efficacy of topically applied this compound was assessed by measuring tear volume, tear breakup time, and corneal fluorescein staining.[2][8]
-
Paracentesis-Induced Inflammation Model (Rabbit): Aqueous humor was withdrawn from the anterior chamber of rabbit eyes to induce inflammation. This compound was administered topically, and its effect on protein and PGE2 levels in the aqueous humor was measured.[2]
Pharmacokinetics and Safety Profile
Pharmacokinetic studies in rabbits and monkeys have shown that topically administered this compound is rapidly absorbed and widely distributed into ocular tissues, with measurable levels sustained for at least 24 hours.[11] Higher concentrations are found in the tears, conjunctiva, and cornea.[11] Importantly, systemic exposure to this compound is low.[11]
A key advantage of this compound is its potentially improved safety profile compared to traditional glucocorticoids. In preclinical models, it has demonstrated a reduced ability to increase intraocular pressure.[3] This is thought to be due to its partial agonist activity in inducing myocilin, a protein associated with steroid-induced glaucoma.[3][4]
Conclusion and Future Directions
This compound is a promising novel therapeutic agent for ocular inflammatory diseases. Its unique mechanism of action, characterized by selective glucocorticoid receptor agonism and modulation of the NF-κB and MAPK signaling pathways, offers the potential for potent anti-inflammatory efficacy with a reduced risk of side effects. Further clinical trials are warranted to fully elucidate its therapeutic potential and confirm its safety profile in various ocular inflammatory conditions.[1][3][12] The distinctive upregulation of the anti-inflammatory protein RelB by this compound opens new avenues for research into the development of next-generation ocular anti-inflammatory drugs.[5][6]
References
- 1. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. BOL-303242-X, a novel selective glucocorticoid receptor agonist, with full anti-inflammatory properties in human ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. BOL-303242-X, a novel selective glucocorticoid receptor agonist, with full anti-inflammatory properties in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ocular pharmacokinetics of mapracorat, a novel, selective glucocorticoid receptor agonist, in rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
(S)-Mapracorat: A Selective Glucocorticoid Receptor Agonist for Targeted Anti-Inflammatory Therapy
(S)-Mapracorat , also known as BOL-303242-X and ZK-245186, is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for its potential in treating inflammatory conditions, particularly of the skin and eyes.[1][2] As a SEGRA, this compound is designed to harness the anti-inflammatory benefits of traditional glucocorticoids while potentially mitigating their associated side effects.[2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action: Dissociating Transrepression from Transactivation
This compound exerts its anti-inflammatory effects by selectively binding to and activating the glucocorticoid receptor (GR).[1][4] Upon binding, the activated GR complex modulates gene expression through two primary pathways: transrepression and transactivation.[3][5]
Transrepression , the primary mechanism for the anti-inflammatory effects of glucocorticoids, involves the GR complex interfering with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[2][6] This leads to a reduction in the expression of inflammatory mediators like cytokines and chemokines.[1][2]
Transactivation , on the other hand, involves the GR complex directly binding to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of certain genes.[3][5] This pathway is associated with many of the undesirable side effects of classical glucocorticoids, such as increased intraocular pressure.[4][6]
This compound is characterized as a "dissociated" or selective agonist because it preferentially activates the transrepression pathway over the transactivation pathway.[2][6] This selectivity is believed to contribute to its improved safety profile compared to conventional glucocorticoids like dexamethasone.[2][4] For instance, this compound has been shown to have a reduced ability to increase intraocular pressure and induce myocilin, a protein linked to glaucoma.[2][4]
A unique aspect of this compound's mechanism is its ability to upregulate RelB, an anti-inflammatory member of the NF-κB alternative pathway, further contributing to its anti-inflammatory effects.[7]
References
- 1. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 4. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (S)-Mapracorat in the NF-κB Signaling Pathway: A Technical Guide
Abstract
(S)-Mapracorat (also known as BOL-303242-X and ZK 245186) is a non-steroidal, novel selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory properties with a potentially improved side-effect profile compared to traditional corticosteroids.[1][2][3] Its mechanism of action is centered on the modulation of the glucocorticoid receptor (GR), leading to significant downstream effects on inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway. Unlike classical glucocorticoids, this compound exhibits a distinctive dual action on the NF-κB system: it not only suppresses the pro-inflammatory canonical pathway through transrepression but also uniquely upregulates the anti-inflammatory alternative pathway component, RelB.[4][5] This technical guide provides an in-depth analysis of this compound's interaction with the NF-κB signaling pathway, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the molecular mechanisms.
Introduction: this compound as a Selective Glucocorticoid Receptor Agonist (SEGRA)
Glucocorticoids are highly effective anti-inflammatory agents, but their clinical use is often limited by side effects stemming from the broad transcriptional changes they induce.[6][7] These effects are mediated by the glucocorticoid receptor (GR), which can regulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimer binds directly to Glucocorticoid Response Elements (GREs) in the DNA, activating the transcription of various genes. This process is associated with many of the metabolic and endocrine side effects of corticosteroids.[8][9]
-
Transrepression: The GR monomer interacts with and inhibits other transcription factors, such as NF-κB and Activator Protein-1 (AP-1), without direct DNA binding. This mechanism is responsible for the majority of the desired anti-inflammatory effects.[7][9][10]
SEGRAs like this compound are designed to preferentially induce transrepression over transactivation, thereby separating the anti-inflammatory benefits from the adverse side-effect profile.[9][11][12] this compound binds with high affinity to the human GR and has been evaluated in clinical trials for inflammatory conditions of the eye and skin.[2][3][6]
The NF-κB Signaling Pathway: An Overview
The NF-κB family of transcription factors is a cornerstone of the inflammatory response, regulating the expression of cytokines, chemokines, and adhesion molecules.[1] Its activity is primarily controlled through two interconnected pathways: the canonical and the alternative (or non-canonical) pathways.
-
Canonical Pathway: This pathway is rapidly activated by pro-inflammatory stimuli like TNF-α, IL-1β, or lipopolysaccharide (LPS).[1][13] It involves the activation of the IKKβ subunit of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, liberating the p50-RelA (p65) dimer to translocate to the nucleus and drive the expression of pro-inflammatory genes.[13]
-
Alternative Pathway: This pathway is typically activated by a narrower set of stimuli and is crucial for lymphoid organ development.[13] It involves the activation of the IKKα subunit, leading to the processing of the p100 protein to its p52 form. The resulting RelB-p52 dimer then translocates to the nucleus. The RelB subunit is often considered to have anti-inflammatory or regulatory functions.[4]
References
- 1. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapracorat - Wikipedia [en.wikipedia.org]
- 4. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Separating transrepression and transactivation: a distressing divorce for the glucocorticoid receptor? - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 8. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
(S)-Mapracorat's Upregulation of RelB in Human Ocular Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA), has demonstrated a unique anti-inflammatory mechanism in human ocular cells. Unlike traditional glucocorticoids, this compound's activity is significantly mediated through the upregulation of RelB, a key protein in the non-canonical NF-κB signaling pathway. This pathway is associated with anti-inflammatory responses, suggesting a targeted and potentially safer therapeutic approach for ocular inflammatory diseases. This technical guide provides an in-depth analysis of the available data on this compound's effect on RelB, detailed experimental methodologies, and a visual representation of the involved signaling pathways.
Introduction
Ocular inflammation is a complex process involving the activation of pro-inflammatory transcription factors, most notably Nuclear Factor-kappaB (NF-κB). The NF-κB family comprises both classical (pro-inflammatory) and alternative (often anti-inflammatory) signaling pathways. This compound (also known as BOL-303242-X and ZK-245186) is a non-steroidal SEGRA that has been evaluated for the treatment of inflammatory eye and skin conditions.[1][2] Its mechanism of action is distinct from traditional steroids, offering a promising therapeutic profile with a potentially reduced risk of side effects like increased intraocular pressure.[3][4] A key aspect of its novel mechanism is the upregulation of RelB, a component of the anti-inflammatory non-canonical NF-κB pathway.[5]
Data Presentation: this compound's Effect on RelB Expression
While multiple studies confirm the upregulation of RelB protein by this compound in various human ocular cell types, specific quantitative data from these publications are not available in tabular format. The findings are summarized below in a qualitative and descriptive manner.
Table 1: Summary of this compound's Effect on RelB Protein Levels in Human Ocular Cells
| Cell Type | Treatment Conditions | Observed Effect on RelB | Comparison with Dexamethasone | Reference |
| Human Corneal Epithelial Cells | This compound (low nanomolar concentrations) with IL-1β stimulation | Increased RelB protein levels. | Superior effect in increasing RelB compared to dexamethasone. | [1] |
| Human Corneal Fibroblasts | This compound (low nanomolar concentrations) with IL-1β stimulation | Increased RelB protein levels. | Superior effect in increasing RelB compared to dexamethasone. | [1] |
| Human Conjunctival Fibroblasts | This compound (low nanomolar concentrations) with IL-1β stimulation | Increased RelB protein levels. | Superior effect in increasing RelB compared to dexamethasone. | [1] |
| Human Keratocytes | This compound treatment with and without IL-1β stimulation. | Rapid upregulation of RelB. | Uniquely potentiated this novel anti-inflammatory mechanism compared to dexamethasone. |
Key Findings:
-
This compound consistently upregulates RelB protein levels in various human ocular cell types, including corneal epithelial cells, corneal fibroblasts, and conjunctival fibroblasts.[1]
-
This effect is observed at low nanomolar concentrations of this compound.[1]
-
The upregulation of RelB is part of a broader activation of the anti-inflammatory non-canonical NF-κB pathway, which also involves the activation of IKKα.[1]
-
In comparative studies, this compound has shown a superior ability to increase RelB protein levels compared to the traditional steroid, dexamethasone.[1]
-
This unique mechanism of action involves a partial attenuation of the classical pro-inflammatory NF-κB pathway while potentiating the anti-inflammatory non-canonical pathway through RelB upregulation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound and RelB.
Primary Human Ocular Cell Culture
Objective: To isolate and culture primary human corneal and conjunctival fibroblasts for in vitro experimentation.
Materials:
-
Human donor corneal or conjunctival tissue
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotic/Antimycotic solution (e.g., Penicillin-Streptomycin)
-
Collagenase or other tissue dissociation enzymes
-
Cell culture flasks, plates, and other sterile plasticware
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Tissue Preparation: Aseptically dissect the corneal or conjunctival tissue to isolate the stromal layer. Mince the tissue into small explants (approximately 1-2 mm²).
-
Explant Culture: Place the tissue explants onto the surface of a culture flask or dish. Add a minimal amount of culture medium (EMEM supplemented with 10% FBS and antibiotics) to allow the explants to adhere.
-
Cell Migration and Proliferation: Incubate the culture vessel at 37°C in a 5% CO2 humidified atmosphere. Fibroblasts will migrate out from the explants and begin to proliferate.
-
Subculturing: Once the primary culture reaches 70-80% confluency, aspirate the medium and wash the cells with sterile Phosphate Buffered Saline (PBS). Add a suitable dissociation reagent (e.g., Trypsin-EDTA) and incubate until the cells detach.
-
Cell Seeding: Neutralize the trypsin and centrifuge the cell suspension. Resuspend the cell pellet in fresh culture medium and seed into new culture vessels for experiments.
Western Blotting for RelB Quantification
Objective: To determine the relative protein levels of RelB in human ocular cells following treatment with this compound.
Materials:
-
Cultured human ocular cells
-
This compound and other test compounds (e.g., dexamethasone, IL-1β)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Electrotransfer system and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against RelB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Plate human ocular cells and treat with various concentrations of this compound, with or without an inflammatory stimulus like IL-1β, for the desired time points. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Electrotransfer: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against RelB (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations: Signaling Pathways and Experimental Workflow
This compound Signaling Pathway Leading to RelB Upregulation
Caption: this compound activates the non-canonical NF-κB pathway.
Experimental Workflow for Investigating this compound's Effect on RelB
Caption: Workflow for Western blot analysis of RelB expression.
Conclusion
This compound represents a significant advancement in the development of ocular anti-inflammatory therapeutics. Its distinct mechanism of action, centered on the upregulation of the anti-inflammatory protein RelB via the non-canonical NF-κB pathway, distinguishes it from traditional glucocorticoids. This targeted approach holds the potential for a more favorable safety profile, particularly concerning steroid-induced side effects. Further research to elucidate the precise quantitative dose-response and to explore the full spectrum of downstream gene regulation by the this compound-RelB axis will be crucial in fully realizing its therapeutic potential in treating a range of ocular inflammatory conditions.
References
- 1. Glucocorticoids increase skeletal muscle NF‐κB inducing kinase (NIK): links to muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoid-Induced Ocular Hypertension: Origins and New Approaches to Minimize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Preclinical Development of (S)-Mapracorat: A Selective Glucocorticoid Receptor Agonist
(S)-Mapracorat (also known as BOL-303242-X and ZK-245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has undergone extensive preclinical evaluation for the topical treatment of inflammatory ocular and skin diseases.[1][2] As a SEGRA, this compound is designed to retain the potent anti-inflammatory properties of traditional glucocorticoids while exhibiting a more favorable safety profile, particularly with regard to side effects like increased intraocular pressure (IOP).[2][3] This technical guide provides a comprehensive overview of the preclinical studies that have defined the mechanism of action, efficacy, pharmacokinetics, and safety of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects through high-affinity and selective binding to the human glucocorticoid receptor (GR).[2][3] Its mechanism is distinct from classical steroids, involving a dual regulation of the Nuclear Factor-kappaB (NF-κB) signaling pathways and modulation of the MAP Kinase (MAPK) pathway.
Dual Regulation of NF-κB Signaling:
This compound demonstrates a unique ability to both suppress the pro-inflammatory classical NF-κB pathway and enhance the anti-inflammatory alternative NF-κB pathway.[1][4]
-
Downregulation of the Classical Pathway: Similar to traditional glucocorticoids, this compound inhibits the classical NF-κB pathway. It has been shown to inhibit the phosphorylation of the RelA (p65) subunit and the IL-1β-induced reduction in IκB-α levels, thereby reducing the transcription of pro-inflammatory cytokines.[1][5]
-
Upregulation of the Alternative Pathway: A novel aspect of this compound's mechanism is its rapid upregulation of RelB, an anti-inflammatory member of the alternative NF-κB pathway.[1][4] This potentiation of the alternative pathway, including the activation of IKKα, contributes significantly to its anti-inflammatory effects and represents a key difference from dexamethasone.[1]
Modulation of MAPK Pathway:
This compound also exerts its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to augment the expression of MAP Kinase Phosphatase-1 (MKP-1).[6][7] MKP-1 is a key negative regulator of the MAPK pathway, and its upregulation by this compound leads to the deactivation of p38 and JNK, which in turn inhibits the production of pro-inflammatory mediators like cytokines and PGE2.[6][8]
In Vitro Efficacy
A substantial body of in vitro evidence supports the potent anti-inflammatory activity of this compound across a range of ocular cell types.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Type | Stimulus | Measured Endpoint | This compound Activity | Comparison to Dexamethasone (DEX) | Reference(s) |
| Human Conjunctival Fibroblasts (HConF) | IL-1β | Cytokine Release (G-CSF, IL-6, IL-8, MCP-1) | Dose-dependent inhibition (IC50: 2-7 nM) | Comparable activity and potency | [5] |
| Human Conjunctival Fibroblasts (HConF) | IL-13 + TNF-α | Eotaxin-1, IL-6, IL-8, MCP-1, RANTES release | Significant dose-dependent reduction (inhibition at 10 nM) | Comparable efficacy | [9] |
| Human Conjunctival Epithelial Cells (HConEpiC) | IL-4 + TNF-α | RANTES, CTACK, GM-CSF, IL-6, IP-10, MCP-1 release | Significant dose-dependent reduction (inhibition at 10 nM) | Comparable efficacy | [9] |
| Human Corneal Epithelial Cells (HCEpiC) | Hyperosmolar Stress | Cytokine Release (IL-6, IL-8, TNF-α) | Potent inhibition | Comparable activity and potency | [8] |
| Human Ocular Cells (Corneal, Conjunctival) | IL-1β | RelB protein levels | Increased RelB protein | Superior effects | [1] |
| Human Eosinophils (EoL-1 cell line) | GM-CSF or IL-5 | Eosinophil survival | Reversed survival, induced apoptosis | Higher anti-inflammatory activity | [10] |
| Human Mast Cells (HMC-1 cell line) | - | Pro-inflammatory cytokine release | Blocked release | - | [10] |
| Canine Peripheral Blood Mononuclear Cells (PBMC) | LPS | TNFα secretion | Concentration-dependent inhibition (IC50 ≈ 0.2 nmol/L) | - | [11][12] |
Experimental Protocols: In Vitro Cytokine Release Assay
Methodology for In Vitro Cytokine Release Assays (Representative): [5][9][13] Primary human conjunctival fibroblasts (HConF) or epithelial cells (HConEpiC) are cultured to confluence. Cells are then pre-treated with varying concentrations of this compound or dexamethasone for a specified time (e.g., 1 hour). Following pre-treatment, the cells are challenged with a pro-inflammatory stimulus such as Interleukin-1β (IL-1β), a combination of IL-4 or IL-13 with TNF-α, or hyperosmolar media to mimic dry eye conditions.[5][8][13] After an incubation period (typically 24 hours), the cell culture supernatants are collected. The concentrations of various pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, RANTES, eotaxin) are quantified using multiplex bead-based immunoassays (Luminex) or Enzyme-Linked Immunosorbent Assays (ELISA). The inhibitory effects are then calculated relative to stimulated vehicle-treated controls.
In Vivo Efficacy
The anti-inflammatory and therapeutic potential of this compound has been confirmed in several animal models of ocular and skin inflammation.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Disease Model | This compound Formulation/Dose | Key Findings | Comparison to Control/Standard of Care | Reference(s) |
| Rabbit | Atropine-induced Dry Eye | 0.1% - 1.0% ophthalmic suspension | Maintained tear volume and tear breakup time (TBUT). | As effective as 0.1% Dexamethasone. | [14][15] |
| Rabbit | Paracentesis-induced Inflammation | 0.1% - 1.0% ophthalmic suspension | Reduced clinical signs of inflammation and aqueous humor protein levels. Reduced aqueous humor PGE2 levels. | 0.5% and 1.0% as effective as 0.1% DEX for clinical signs; more effective in lowering protein. More effective than DEX in reducing PGE2. | [14] |
| Guinea Pig | Ovalbumin-induced Allergic Conjunctivitis | 0.1%, 0.25%, 0.4% eye drops | Dose-dependently reduced clinical signs of late-phase reaction, eosinophil infiltration, and conjunctival chemokine/cytokine mRNA levels (CCL5, CCL11). | Equally effective as Dexamethasone at the same concentrations. | [3] |
| Rat | Laser-induced Choroidal Neovascularization (CNV) | 0.5 mg and 2 mg posterior subtenon injection | Significantly inhibited CNV at day 14. | 0.5 mg this compound had a similar antiangiogenic effect to 2 mg Triamcinolone Acetonide. | [16] |
| Mouse | Desiccating Stress-induced Dry Eye | 0.3% - 3% topical administration | 0.6% and 1% significantly decreased corneal fluorescein staining (epitheliopathy) at day 6. | 1% Prednisolone Acetate had no significant effect. | [17] |
| Dog | Compound 48/80-induced Skin Inflammation | 0.1% topical pre-treatment | Significantly reduced wheal and flare responses. | Comparable efficacy to 0.015% Triamcinolone Acetonide. | [11][12] |
Experimental Protocols: In Vivo Allergic Conjunctivitis Model
Methodology for Guinea Pig Model of Allergic Conjunctivitis: [3] Male Dunkin-Hartley guinea pigs are sensitized with ovalbumin (OVA). Allergic conjunctivitis is then induced by a topical challenge with OVA in the conjunctival sac. Two hours after the allergen challenge, animals are treated with this compound eye drops (e.g., 0.1%, 0.25%, 0.4%), dexamethasone, or vehicle. Clinical signs of the late-phase allergic reaction (e.g., conjunctival redness, chemosis, discharge) are scored at various time points (e.g., up to 24 hours). At the end of the study, conjunctival tissues are harvested for histological analysis to quantify eosinophil infiltration and for molecular analysis (e.g., RT-PCR) to measure the expression of inflammatory mediators like CCL5 and CCL11.
Pharmacokinetics and Safety Profile
Preclinical studies indicate that this compound has a favorable pharmacokinetic and safety profile for topical administration, supporting its potential for a reduced risk of side effects compared to traditional glucocorticoids.
Pharmacokinetics:
Ocular pharmacokinetic studies were conducted in rabbits and monkeys following topical administration.[18][19]
-
This compound is rapidly absorbed and widely distributed into ocular tissues, with measurable levels sustained for at least 24 hours after a single dose.[18]
-
Concentrations are highest in the tears, followed by the conjunctiva and cornea, with lower levels observed in the iris/ciliary body and aqueous humor.[3][18]
-
Ocular exposure increases linearly with increasing dose levels.[18]
-
Systemic exposure is low. After a single topical administration of the highest tested dose (3000 µ g/eye ), the maximal plasma concentration was ≤2.0 ng/ml.[18]
-
Compared to 0.1% dexamethasone and 1% prednisolone acetate, a 3% formulation of this compound resulted in similar or higher levels in ocular tissues but with lower systemic exposure.[18]
Safety Profile:
A key differentiator for this compound is its improved safety profile, particularly concerning glucocorticoid-associated side effects.
-
Reduced Intraocular Pressure (IOP) Elevation: In normotensive rabbits, topical this compound demonstrated a reduced ability to increase IOP compared to dexamethasone.[3][8] This is consistent with in vitro findings where it behaved as a partial agonist for the induction of myocilin, a protein linked to steroid-induced glaucoma, in trabecular meshwork cells.[3][8][20]
-
Improved Skin Safety: In a dog model, daily topical administration of this compound for 14 days did not cause the skin thinning (atrophy) that was observed with an equipotent concentration of triamcinolone acetonide.[11][12]
-
Systemic Safety: Preclinical studies in dermatology models showed this compound had a better safety profile regarding growth inhibition, thymocyte apoptosis, hyperglycemia, and hepatic tyrosine aminotransferase activity compared to classical steroids.[8]
Conclusion
The comprehensive preclinical data for this compound strongly support its development as a potent topical anti-inflammatory agent with a differentiated mechanism of action and an improved safety profile. Its ability to potently inhibit inflammation through dual regulation of NF-κB pathways and modulation of MAPK signaling has been demonstrated in a variety of relevant in vitro and in vivo models. The findings of robust efficacy, coupled with a reduced propensity for hallmark glucocorticoid side effects such as increased intraocular pressure and skin atrophy, highlight this compound as a promising therapeutic candidate for inflammatory conditions of the eye and skin. These preclinical studies provided a solid foundation for the clinical evaluation of this compound in humans.[2][21]
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BOL-303242-X, a novel selective glucocorticoid receptor agonist, with full anti-inflammatory properties in human ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Mapracorat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. The selective glucocorticoid receptor agonist mapracorat displays a favourable safety-efficacy ratio for the topical treatment of inflammatory skin diseases in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. | BioWorld [bioworld.com]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Ocular pharmacokinetics of mapracorat, a novel, selective glucocorticoid receptor agonist, in rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ocular Pharmacokinetics of Mapracorat, a Novel, Selective Glucocorticoid Receptor Agonist, in Rabbits and Monkeys | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 20. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mapracorat - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Anti-inflammatory Profile of (S)-Mapracorat
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Mapracorat, also known as ZK-245186 and BOL-303242-X, is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory properties with a potentially improved safety profile compared to traditional corticosteroids.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory profile of this compound, summarizing key preclinical findings. It is intended to serve as a resource for researchers and professionals in the field of drug development. The document details the compound's mechanism of action, presents quantitative data on its efficacy in various in vitro and in vivo models, and outlines the experimental protocols used to generate these data. Furthermore, it includes visualizations of the key signaling pathways modulated by this compound to facilitate a deeper understanding of its molecular interactions.
Introduction
Glucocorticoids are highly effective anti-inflammatory agents, but their long-term use is often limited by a range of side effects. This compound is a selective glucocorticoid receptor agonist (SEGRA) that has been developed to dissociate the anti-inflammatory effects (primarily mediated by transrepression) from the metabolic side effects (largely attributed to transactivation) of traditional glucocorticoids.[3][4][5] It binds with high affinity and selectivity to the human glucocorticoid receptor (GR), initiating a cascade of events that ultimately suppress inflammatory responses.[1][4][5] Preclinical studies have shown its potential in treating inflammatory conditions of the skin and eyes.[1][2][3]
Mechanism of Action
This compound exerts its anti-inflammatory effects through its interaction with the glucocorticoid receptor. Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes involved in the inflammatory response. The primary mechanisms include:
-
Transrepression: The this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, or "tethering," prevents these factors from binding to their DNA response elements and driving the expression of pro-inflammatory genes.[4][5]
-
Transactivation: The complex can also directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to an increase in their transcription. A key aspect of this compound's proposed favorable profile is its potential for reduced transactivation of genes associated with side effects.[3][4][5]
Modulation of the NF-κB Signaling Pathway
A distinctive feature of this compound's mechanism is its impact on the NF-κB signaling pathway. Studies in human ocular cells have shown that this compound upregulates the expression of RelB, an anti-inflammatory member of the NF-κB family.[6] Concurrently, it reduces the levels of phosphorylated RelA (p65), a key component of the classical pro-inflammatory NF-κB pathway.[7] This dual action shifts the balance towards an anti-inflammatory state.
Regulation of the MAPK Signaling Pathway
This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. In LPS-stimulated macrophages, this compound enhances the expression of MAPK Phosphatase-1 (MKP-1).[8][9] MKP-1 is a key negative regulator of the p38 MAPK pathway. By upregulating MKP-1, this compound leads to the deactivation of p38 and its downstream target, MAPK-activated protein kinase-2 (MK-2), thereby reducing the production of inflammatory mediators.[8][9]
Data Presentation: In Vitro Anti-inflammatory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of various pro-inflammatory mediators in different cell types.
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Raw 264.7 Macrophages
| Mediator | Concentration of this compound | % Inhibition (approx.) | Reference |
| GM-CSF | 100 nM | Significant | [8][9] |
| TNF-α | 100 nM | Significant | [8][9] |
| PGE₂ | 10-100 nM | Substantial | [8][9] |
Table 2: Inhibition of Cytokines and Chemokines in Human Conjunctival Fibroblasts (HConF) stimulated with IL-13 + TNF-α
| Mediator | This compound Concentration for Significant Inhibition | Comparison with Dexamethasone | Reference |
| Eotaxin-1 | 3-300 nM | Comparable efficacy | [4] |
| IL-6 | 3-300 nM | Comparable efficacy | [4] |
| IL-8 | 3-300 nM | Comparable efficacy | [4] |
| MCP-1 | 3-300 nM | Comparable efficacy | [4] |
| RANTES | 3-300 nM | Comparable efficacy | [4] |
Table 3: Inhibition of Cytokines and Chemokines in Human Conjunctival Epithelial Cells (HConEpiC) stimulated with IL-4 + TNF-α
| Mediator | This compound Concentration for Significant Inhibition | Comparison with Dexamethasone | Reference |
| RANTES | 3-300 nM | Comparable efficacy | [4] |
| CTACK | 3-300 nM | Comparable efficacy | [4] |
| GM-CSF | 3-300 nM | Comparable efficacy | [4] |
| IL-6 | 3-300 nM | Comparable efficacy | [4] |
| IP-10 | 3-300 nM | Comparable efficacy | [4] |
| MCP-1 | 3-300 nM | Comparable efficacy | [4] |
Data Presentation: In Vivo Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in a guinea pig model of allergic conjunctivitis.
Table 4: Effects of this compound Eye Drops in a Guinea Pig Model of Allergic Conjunctivitis (Late-Phase Reaction)
| Parameter | This compound Dose | Effect | Comparison with Dexamethasone | Reference |
| Clinical Signs | 0.1%, 0.25%, 0.4% | Dose-dependent reduction | Equally effective | [10] |
| Eosinophil Infiltration | 0.1%, 0.25%, 0.4% | Dose-dependent reduction | Equally effective | [10] |
| Eosinophil Peroxidase Activity | 0.1%, 0.25%, 0.4% | Dose-dependent reduction | Equally effective | [10] |
| Conjunctival CCL5 mRNA | 0.1%, 0.25%, 0.4% | Dose-dependent reduction | Equally effective | [5] |
| Conjunctival CCL11 mRNA | 0.1%, 0.25%, 0.4% | Dose-dependent reduction | Equally effective | [5] |
| Conjunctival CCL5 Protein | 0.1%, 0.25%, 0.4% | Dose-dependent reduction | Equally effective | [5] |
| Conjunctival CCL11 Protein | 0.1%, 0.25%, 0.4% | Dose-dependent reduction | Equally effective | [5] |
| Eosinophil Apoptosis | 0.1%, 0.25%, 0.4% | Dose-dependent increase | More effective | [10] |
Experimental Protocols
The following sections provide an overview of the methodologies employed in the key experiments cited in this guide. It is important to note that these are summaries and for full, detailed protocols, the original publications should be consulted.
In Vitro Inhibition of Pro-inflammatory Mediators in Macrophages
-
Cell Line: Raw 264.7 murine macrophages.
-
Stimulation: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells were pre-treated with varying concentrations of this compound or vehicle control prior to LPS stimulation.
-
Mediator Quantification:
-
Cytokines (TNF-α, GM-CSF): Levels in the cell culture supernatant were measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Prostaglandin E₂ (PGE₂): Measured from the supernatant using a competitive immunoassay.
-
COX-2 Expression: Assessed by Western blotting of cell lysates.
-
Cytokine and Chemokine Profiling in Human Ocular Cells
-
Cell Types: Primary human conjunctival fibroblasts (HConF) and human conjunctival epithelial cells (HConEpiC).
-
Stimulation:
-
HConF: Interleukin-13 (IL-13) plus Tumor Necrosis Factor-alpha (TNF-α).
-
HConEpiC: Interleukin-4 (IL-4) plus TNF-α.
-
-
Treatment: Cells were treated with a range of concentrations of this compound or dexamethasone.
-
Quantification: A multiplex bead-based immunoassay (Luminex technology) was used to simultaneously measure the levels of multiple cytokines and chemokines in the cell culture media.
Western Blotting for NF-κB and MAPK Pathway Proteins
-
Sample Preparation: Whole-cell lysates were prepared from treated and untreated cells. Protein concentration was determined using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Protein Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, RelB, MKP-1, phospho-p38).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Model of Allergic Conjunctivitis
-
Animal Model: Male Dunkin-Hartley guinea pigs.
-
Sensitization: Animals were sensitized to ovalbumin (OVA) through intraperitoneal injections.
-
Challenge: Allergic conjunctivitis was induced by topical application of an OVA solution to the conjunctival sac.
-
Treatment: this compound or dexamethasone eye drops were administered at various concentrations after the OVA challenge.
-
Endpoints:
-
Clinical Signs: Ocular symptoms such as redness, swelling, and discharge were scored.
-
Histology: Conjunctival tissues were collected for histological analysis to assess eosinophil infiltration.
-
Eosinophil Peroxidase (EPO) Activity: Measured as an indicator of eosinophil degranulation.
-
mRNA and Protein Expression: Conjunctival tissue was analyzed by real-time PCR and immunohistochemistry for the expression of chemokines (CCL5, CCL11).
-
Apoptosis: Eosinophil apoptosis in conjunctival tissue was assessed using the TUNEL assay.
-
Conclusion
This compound is a potent anti-inflammatory agent that demonstrates efficacy in a range of preclinical models. Its mechanism of action involves the modulation of key inflammatory signaling pathways, including NF-κB and MAPK, leading to the suppression of a broad spectrum of pro-inflammatory mediators. Notably, its unique ability to upregulate the anti-inflammatory NF-κB protein RelB, coupled with its enhanced induction of eosinophil apoptosis in vivo, suggests a differentiated profile compared to classical glucocorticoids. The quantitative data presented in this guide underscore its potential as a therapeutic candidate for inflammatory diseases. Further research and clinical investigations are warranted to fully elucidate its therapeutic utility and safety profile in human patients.
References
- 1. researchgate.net [researchgate.net]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allergic conjunctivitis and uveitis models: reappraisal with some marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of mapracorat, a novel selective glucocorticoid receptor agonist, is partially mediated by MAP kinase phosphatase-1 (MKP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(S)-Mapracorat: A Technical Whitepaper on the Dissociation of Glucocorticoid Receptor Transactivation and Transrepression
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Mapracorat is a novel, non-steroidal selective glucocorticoid receptor (GR) agonist (SEGRA) that has demonstrated a promising therapeutic profile by dissociating the transactivation and transrepression activities of the glucocorticoid receptor. This document provides an in-depth technical guide on the molecular mechanisms underlying this dissociation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. The primary focus is to elucidate how this compound retains potent anti-inflammatory effects, largely mediated by GR transrepression, while exhibiting a reduced capacity for GR transactivation, which is associated with many of the undesirable side effects of classical glucocorticoids.
Introduction
Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents. However, their clinical utility is often limited by a range of adverse effects, including metabolic disturbances, skin atrophy, and increased intraocular pressure. These effects are primarily attributed to the transactivation of target genes by the glucocorticoid receptor[1][2]. The therapeutic anti-inflammatory actions of glucocorticoids, on the other hand, are largely mediated through the repression of pro-inflammatory gene expression, a process known as transrepression.
This compound has emerged as a selective glucocorticoid receptor agonist (SEGRA) designed to preferentially engage the transrepression pathway over the transactivation pathway[1][2]. This dissociation offers the potential for a safer class of anti-inflammatory therapeutics. This whitepaper will explore the evidence supporting this mechanism of action, providing a technical resource for researchers in the field.
Mechanism of Action: Dissociation of Transactivation and Transrepression
The central hypothesis for the improved therapeutic index of this compound lies in its ability to differentially modulate the two major signaling arms of the glucocorticoid receptor:
-
Transrepression: This process involves the GR, activated by a ligand like this compound, interfering with the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammatory gene expression. This leads to a potent anti-inflammatory effect.
-
Transactivation: This mechanism involves the ligand-activated GR binding directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transcription of proteins that can cause unwanted side effects.
This compound is reported to be a potent inducer of transrepression while being a partial or full agonist of transactivation, depending on the cellular context[3]. This suggests a nuanced mechanism of action that will be further explored.
Signaling Pathways
The signaling pathways involved in the action of this compound are complex and interconnected. The following diagrams illustrate the key pathways.
Caption: GR-Mediated Transrepression Pathway.
Caption: GR-Mediated Transactivation Pathway.
Quantitative Data Summary
The dissociation between transrepression and transactivation can be quantified using various in vitro assays. The following tables summarize the available data for this compound in comparison to the classical glucocorticoid, dexamethasone.
Table 1: Transrepression Activity (Cytokine Inhibition)
| Compound | Target | Assay | Cell Type | IC50 (nM) | Reference |
| This compound | IL-6 | Luminex | Human Corneal Epithelial Cells | 0.97 | [4] |
| Dexamethasone | IL-6 | Luminex | Human Corneal Epithelial Cells | 0.38 | [4] |
Table 2: Transactivation Activity (GRE-Luciferase Reporter Assay)
| Compound | Assay | Cell Type | Activity | Reference |
| This compound | GRE-Luciferase | A549 (Human Lung Carcinoma) | Full Agonist | [3] |
| Dexamethasone | GRE-Luciferase | A549 (Human Lung Carcinoma) | Full Agonist | [3] |
| This compound | GRE-Luciferase | Primary Hepatocytes | Partial Agonist | [3] |
Note: The differential activity in A549 cells versus primary hepatocytes highlights the cell-type specific nature of this compound's transactivation potential.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
GRE-Luciferase Reporter Gene Assay for Transactivation
This assay quantitatively measures the ability of a compound to activate gene transcription through glucocorticoid response elements.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of (S)-Mapracorat: A Non-Steroidal Selective Glucocorticoid Receptor Agonist (SEGRA)
An In-Depth Technical Guide for Researchers and Drug Development Professionals
(S)-Mapracorat (BOL-303242-X, formerly ZK-245186) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for the topical treatment of a variety of inflammatory conditions, including ocular and skin diseases. As a SEGRA, this compound is designed to retain the potent anti-inflammatory properties of traditional glucocorticoids while potentially offering an improved safety profile by dissociating the transrepression and transactivation pathways of the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding affinity, mechanism of action, and effects in preclinical models.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies, facilitating a direct comparison of its potency and efficacy.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| Binding Affinity (Ki) | 1.6 nM | Human | Radioligand Binding Assay | [1] |
| IC50 (TNF-α secretion) | ~0.2 nM | Canine PBMCs | Immunoassay | |
| IC50 (IL-6 inhibition) | 0.97 nM | Human Corneal Epithelial Cells | Luminex Assay | |
| IC50 (IL-8 inhibition) | 85 nM | Human Corneal Epithelial Cells | Luminex Assay | |
| IC50 (MCP-1 inhibition) | Not determined (maximal at 10 nM) | Human Corneal Epithelial Cells | Luminex Assay |
Table 1: In Vitro Potency and Binding Affinity of this compound.
| Model | Species | Key Findings | Reference |
| Allergic Conjunctivitis | Guinea Pig | Dose-dependently reduced clinical signs, eosinophil infiltration, and expression of CCL5 and CCL11. More effective than dexamethasone in inducing eosinophil apoptosis. | [2] |
| Dry Eye Disease | Rabbit | Maintained tear volume and tear breakup time at baseline levels, comparable to dexamethasone. Reduced aqueous humor protein and PGE2 levels. | [3] |
| Irritant Contact Dermatitis | Mouse, Rat | Showed anti-inflammatory efficacy similar to classical glucocorticoids (mometasone furoate and methylprednisolone aceponate). | [4] |
| T-cell Mediated Contact Allergy | Mouse, Rat | Demonstrated anti-inflammatory efficacy comparable to traditional topical glucocorticoids. | [4] |
Table 2: Summary of In Vivo Efficacy of this compound.
Mechanism of Action: A Dual Approach to Inflammation Control
This compound exerts its anti-inflammatory effects through a distinct mechanism of action that involves both the classical transrepression of pro-inflammatory pathways and a novel mechanism involving the upregulation of an anti-inflammatory protein.
Glucocorticoid Receptor-Mediated Transrepression
Upon binding to the cytosolic glucocorticoid receptor, this compound induces a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This process, known as transrepression, does not involve direct binding of the GR to DNA. Instead, the GR complex interacts with these transcription factors, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, such as those encoding for cytokines and chemokines.[2]
Upregulation of the Anti-inflammatory Protein RelB
A unique aspect of this compound's mechanism of action is its ability to upregulate the expression of RelB, a member of the NF-κB family of transcription factors that has anti-inflammatory properties.[5] This is in contrast to the classical NF-κB pathway which is pro-inflammatory. The upregulation of RelB represents a novel anti-inflammatory mechanism for a glucocorticoid receptor agonist.
Modulation of the MAPK Signaling Pathway
This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It inhibits the phosphorylation of p38 and JNK, key kinases in the MAPK cascade that are involved in inflammatory responses. This inhibitory effect is, at least in part, mediated by the augmented expression of MAPK Phosphatase-1 (MKP-1), a negative regulator of the MAPK pathway.[6]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the pharmacological profiling of this compound.
Glucocorticoid Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of this compound for the human glucocorticoid receptor.
Methodology:
-
Receptor Preparation: A source of human glucocorticoid receptor is prepared, typically from cell lysates (e.g., from A549 cells) or using a purified recombinant human GR protein.
-
Radioligand: A radiolabeled glucocorticoid, such as [3H]-dexamethasone, is used as the competitive ligand.
-
Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at 4°C for a sufficient period to reach equilibrium.
-
Separation of Bound and Free Ligand: Bound and free radioligand are separated using a method such as filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Glucocorticoid Receptor Binding Assay.
In Vitro Cytokine Inhibition Assay (Human Corneal Epithelial Cells)
Objective: To determine the potency (IC50) of this compound in inhibiting the release of pro-inflammatory cytokines from human corneal epithelial cells.
Methodology:
-
Cell Culture: Primary human corneal epithelial cells or an immortalized cell line (e.g., HCE-T) are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by exposing the cells to a pro-inflammatory stimulus, such as hyperosmotic stress (e.g., 440 mOsm) or a cytokine like IL-1β.
-
Incubation: The cells are incubated with the stimulus and the test compound for a defined period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1) in the supernatant are quantified using a multiplex immunoassay, such as a Luminex-based assay, or by individual ELISAs.
-
Data Analysis: The percentage of inhibition of cytokine release by this compound at each concentration is calculated relative to the stimulated vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic curve.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., human keratocytes or Raw 264.7 macrophages) are cultured and treated with this compound and/or a pro-inflammatory stimulus (e.g., IL-1β or LPS) as described for the cytokine inhibition assay.
-
Cell Lysis: At the end of the treatment period, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-RelA, anti-RelB, anti-phospho-p38, anti-total-p38, anti-MKP-1). Following incubation with the primary antibody, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the protein bands is quantified using densitometry software. For phosphorylated proteins, the signal is normalized to the corresponding total protein signal.
Caption: Workflow for Western Blot Analysis.
In Vivo Model of Allergic Conjunctivitis in Guinea Pigs
Objective: To evaluate the in vivo efficacy of topically administered this compound in a model of allergic conjunctivitis.
Methodology:
-
Sensitization: Male Dunkin-Hartley guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide.
-
Allergen Challenge: After a sensitization period (e.g., 14-21 days), allergic conjunctivitis is induced by topical application of an OVA solution to the conjunctival sac of one or both eyes.
-
Treatment: this compound, formulated as an ophthalmic suspension, or a vehicle control is administered topically to the eyes at various time points before or after the allergen challenge. A positive control group treated with a classical glucocorticoid like dexamethasone is typically included.
-
Clinical Evaluation: The clinical signs of allergic conjunctivitis, including conjunctival redness, chemosis (swelling), and discharge, are scored at different time points after the challenge using a standardized scoring system.
-
Histological and Molecular Analysis: At the end of the study, animals are euthanized, and conjunctival tissues are collected for histological analysis to assess eosinophil infiltration. Additionally, the expression of inflammatory mediators (e.g., chemokines like CCL5 and CCL11) can be quantified at the mRNA or protein level using techniques such as real-time PCR or ELISA.
In Vivo Model of Dry Eye in Rabbits
Objective: To assess the efficacy of this compound in an experimental model of dry eye disease.
Methodology:
-
Induction of Dry Eye: Dry eye is induced in New Zealand White rabbits by topical administration of atropine sulfate (1%) three times daily to both eyes for a specified duration (e.g., 7-14 days). Atropine reduces tear production.
-
Treatment: this compound ophthalmic solution, vehicle control, or a positive control (e.g., dexamethasone or an artificial tear solution) is administered topically to the eyes multiple times a day.
-
Clinical Evaluation: The signs of dry eye are evaluated at baseline and at various time points during the study. Key parameters include:
-
Tear Volume: Measured using Schirmer's test.
-
Tear Film Breakup Time (TBUT): Assessed after instillation of fluorescein dye.
-
Corneal Fluorescein Staining: The degree of corneal epithelial damage is scored.
-
-
Biomarker Analysis: Aqueous humor can be collected to measure the levels of inflammatory mediators such as proteins and prostaglandins (e.g., PGE2).
Conclusion
This compound is a potent, non-steroidal selective glucocorticoid receptor agonist with a well-defined pharmacological profile. Its high binding affinity for the GR translates into significant anti-inflammatory activity in a range of in vitro and in vivo models of inflammation. The dual mechanism of action, involving both classical transrepression of pro-inflammatory transcription factors and a unique upregulation of the anti-inflammatory protein RelB, distinguishes it from traditional glucocorticoids. Furthermore, its ability to modulate the MAPK signaling pathway contributes to its overall anti-inflammatory effects. The preclinical data suggest that this compound holds promise as a therapeutic agent for inflammatory conditions, potentially with an improved safety profile compared to conventional corticosteroids. Further clinical evaluation is necessary to fully establish its therapeutic utility and safety in humans.
References
- 1. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapracorat - Wikipedia [en.wikipedia.org]
(S)-Mapracorat (BOL-303242-X): A Technical Overview of its Discovery and Preclinical Development
(S)-Mapracorat , also known by its code names BOL-303242-X and ZK-245186 , is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that was under investigation for the topical treatment of various inflammatory conditions of the eye and skin. This technical guide provides a comprehensive overview of its discovery, history, mechanism of action, and key preclinical findings.
Discovery and Development History
This compound was initially developed by Bayer AG as part of a research program focused on identifying non-steroidal anti-inflammatory compounds with an improved safety profile compared to traditional corticosteroids.[1] The compound belongs to a chemical class known as aminoquinolines and derivatives.[2][3]
Subsequently, Bausch & Lomb (a subsidiary of Bausch Health) acquired the rights for the ophthalmic formulation and conducted several clinical trials to evaluate its efficacy and safety for treating ocular inflammation.[1][4] Investigational studies focused on its potential application in atopic dermatitis, inflammation following cataract surgery, and allergic conjunctivitis.[5] Despite showing promise in preclinical and early clinical studies, the development of this compound appears to have been discontinued, with the highest phase of development reported as Phase 3.[1]
Mechanism of Action: A Selective Approach to Inflammation Control
This compound is a potent agonist of the glucocorticoid receptor (GR).[2] Unlike traditional corticosteroids, its therapeutic rationale is based on the principle of "dissociated" agonism, aiming to separate the anti-inflammatory effects (transrepression) from the metabolic and other side effects (transactivation) associated with glucocorticoid therapy.
The anti-inflammatory actions of glucocorticoids are primarily mediated by the repression of pro-inflammatory gene expression. This is achieved through the interaction of the ligand-activated GR with key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) , preventing them from initiating the transcription of inflammatory mediators. This compound has been shown to effectively engage in this transrepression mechanism.[6]
Conversely, many of the undesirable side effects of corticosteroids, such as increased intraocular pressure, are linked to the direct binding of the GR to glucocorticoid response elements (GREs) on DNA, leading to the transactivation of specific genes.[6] Preclinical studies have demonstrated that this compound exhibits a reduced capacity for transactivation compared to classic glucocorticoids like dexamethasone, providing a molecular basis for its improved safety profile.[7]
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its modulation of key signaling cascades, primarily the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
Preclinical Pharmacology
A substantial body of preclinical research has characterized the anti-inflammatory and pharmacokinetic properties of this compound.
In Vitro Studies
-
Cytokine Inhibition: this compound has demonstrated potent, dose-dependent inhibition of various pro-inflammatory cytokines in different human ocular cell types, including corneal epithelial cells, conjunctival fibroblasts, and retinal endothelial cells.[1] The 50% inhibitory concentrations (IC50) for the suppression of key cytokines were in the low nanomolar range, comparable to dexamethasone.[1]
-
Cellular Models: In human corneal epithelial cells subjected to hyperosmolar stress (an in vitro model for dry eye disease), this compound significantly reduced the release of inflammatory mediators.[5]
| Parameter | Cell Type | Stimulus | IC50 Value (approx.) | Comparator | Reference |
| TNFα Secretion | Canine Peripheral Blood Mononuclear Cells | LPS | 0.2 nM | Triamcinolone | [8] |
| G-CSF Release | Human Conjunctival Fibroblasts | IL-1β | 7 nM | Dexamethasone (1 nM) | [1] |
| IL-6 Release | Human Conjunctival Fibroblasts | IL-1β | 2 nM | Dexamethasone (5 nM) | [1] |
| IL-8 Release | Human Conjunctival Fibroblasts | IL-1β | 4 nM | Dexamethasone (10 nM) | [1] |
| MCP-1 Release | Human Conjunctival Fibroblasts | IL-1β | 7 nM | Dexamethasone (18 nM) | [1] |
In Vivo Studies
-
Allergic Conjunctivitis Model: In a guinea pig model of ovalbumin (OVA)-induced allergic conjunctivitis, topical administration of this compound was effective in reducing the clinical signs of the late-phase allergic reaction, including eosinophil infiltration.[7]
-
Dry Eye Model: In a rabbit model of atropine-induced dry eye, this compound was as efficacious as dexamethasone in maintaining tear volume and tear breakup time.[6]
-
Post-operative Inflammation Model: In a rabbit model of paracentesis-induced ocular inflammation, this compound effectively reduced inflammatory signs and the levels of protein and prostaglandin E2 in the aqueous humor.[6]
-
Safety Profile: A key finding from in vivo studies was the reduced impact of this compound on intraocular pressure (IOP) compared to dexamethasone in rabbits.[6] Additionally, in a canine model of skin inflammation, this compound showed comparable anti-inflammatory efficacy to triamcinolone acetonide but with a better safety profile regarding skin thinning.[8]
| Animal Model | Indication | Key Findings | Comparator(s) | Reference |
| Ovalbumin-sensitized Guinea Pigs | Allergic Conjunctivitis | Reduced clinical signs and eosinophil infiltration in the late phase. | Dexamethasone | [7] |
| Atropine-induced Dry Eye in Rabbits | Dry Eye Disease | Maintained tear volume and tear breakup time at baseline levels. | Dexamethasone, Restasis | [6] |
| Paracentesis-induced Inflammation in Rabbits | Post-operative Inflammation | Improved clinical signs of inflammation and reduced protein and PGE2 levels in aqueous humor. | Dexamethasone | [6] |
| Skin Inflammation Model in Beagles | Atopic Dermatitis | Comparable anti-inflammatory efficacy with reduced skin thinning. | Triamcinolone acetonide | [8] |
Experimental Protocols
In Vitro Cytokine Release Assay (General Protocol)
A representative in vitro protocol for assessing the anti-inflammatory effects of this compound involves the following steps:
-
Cell Culture: Primary human ocular cells (e.g., corneal epithelial cells, conjunctival fibroblasts) are cultured in appropriate media until they reach a suitable confluence.
-
Pre-treatment: The cells are pre-treated with various concentrations of this compound, a vehicle control, and a comparator corticosteroid (e.g., dexamethasone) for a specified period (e.g., 2 hours).
-
Stimulation: A pro-inflammatory stimulus, such as Interleukin-1 beta (IL-1β) or Lipopolysaccharide (LPS), is added to the cell cultures to induce an inflammatory response.
-
Incubation: The cells are incubated for a defined duration (e.g., 18-24 hours) to allow for cytokine production and release.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Analysis: The concentrations of various cytokines and chemokines in the supernatant are quantified using a multiplex bead-based immunoassay (e.g., Luminex).
Animal Model of Allergic Conjunctivitis (General Protocol)
A common in vivo model to evaluate anti-allergic efficacy involves the following:
-
Sensitization: Guinea pigs are sensitized to ovalbumin (OVA) through intraperitoneal injections.
-
Allergen Challenge: Once sensitized, an allergic reaction is induced by topical application of an OVA solution to the conjunctival sac.
-
Treatment: this compound, a vehicle control, or a comparator drug is administered topically to the eyes at a specified time point relative to the allergen challenge.
-
Evaluation: Clinical signs of allergic conjunctivitis (e.g., redness, swelling, discharge) are scored at various time points. Histological analysis of conjunctival tissue may also be performed to assess cellular infiltration (e.g., eosinophils).
Clinical Trials
This compound has been the subject of several clinical trials, primarily in Phase 2 and Phase 3. Publicly available information on these trials includes:
-
NCT00944632: A Phase 2 study evaluating the dose-escalation of this compound ointment for the treatment of atopic dermatitis.[5]
-
NCT00905450: A study to evaluate the efficacy of this compound ophthalmic suspension for the treatment of inflammation following cataract surgery.[5]
-
NCT01289431: A dose-ranging study to evaluate the safety and efficacy of this compound ophthalmic formulation in subjects with allergic conjunctivitis.[5]
While these trials have been completed, detailed results have not been widely disseminated in peer-reviewed publications.
Conclusion
This compound (BOL-303242-X) represents a well-characterized example of a selective glucocorticoid receptor agonist. Its discovery and preclinical development were guided by the goal of achieving potent anti-inflammatory effects with a reduced side-effect profile compared to traditional corticosteroids. The mechanism of action, centered on the preferential transrepression of inflammatory genes, is supported by a robust body of in vitro and in vivo data. While its clinical development appears to have been halted, the scientific investigation into this compound has provided valuable insights into the potential of SEGRAs as a therapeutic class for inflammatory diseases.
References
- 1. BOL-303242-X, a novel selective glucocorticoid receptor agonist, with full anti-inflammatory properties in human ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapracorat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
The Therapeutic Potential of (S)-Mapracorat in Inflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Mapracorat (also known as ZK-245186 and BOL-303242-X) is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated significant therapeutic potential for the topical treatment of a range of inflammatory diseases, particularly those affecting the skin and eyes. As a SEGRA, this compound exhibits a distinct mechanism of action compared to traditional corticosteroids. It preferentially mediates the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects, offering the prospect of a superior safety profile. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the therapeutic utility of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used in its evaluation.
Introduction
Glucocorticoids are potent anti-inflammatory and immunosuppressive agents that are widely used in the management of chronic inflammatory diseases.[1][2] However, their long-term use is often limited by a range of adverse effects, including increased intraocular pressure, cataract formation, skin atrophy, and metabolic disturbances.[1][2] These side effects are primarily attributed to the transactivation of various genes by the glucocorticoid receptor (GR).[3] The anti-inflammatory effects, in contrast, are largely mediated through the transrepression of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4][5]
This understanding has driven the development of selective glucocorticoid receptor agonists (SEGRAs) that are designed to dissociate these two modes of GR signaling. This compound has emerged as a promising SEGRA, demonstrating potent anti-inflammatory effects with a reduced propensity for transactivation-mediated side effects in preclinical models.[6][7] This document synthesizes the available technical data on this compound, providing a comprehensive resource for researchers and drug development professionals.
Mechanism of Action
This compound is a high-affinity, selective ligand for the glucocorticoid receptor.[6] Upon binding, it induces a conformational change in the receptor that favors protein-protein interactions leading to the transrepression of inflammatory gene expression, while having a lesser capacity to induce the receptor dimerization required for direct DNA binding and transactivation.[3]
The anti-inflammatory activity of this compound is mediated through several key pathways:
-
Inhibition of Pro-inflammatory Mediators: this compound has been shown to potently inhibit the production of a wide array of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-6 (IL-6), IL-8, and prostaglandin E2 (PGE2).[8] In models of allergic inflammation, it also reduces the levels of C-C motif ligand 5 (CCL5) and CCL11.[6]
-
Upregulation of Anti-inflammatory Proteins: A distinctive feature of this compound's mechanism is its ability to upregulate endogenous anti-inflammatory proteins. Notably, it enhances the expression of RelB, a member of the NF-κB family that acts as an inhibitor of the classical pro-inflammatory NF-κB pathway.[9] It also augments the expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1), which leads to the deactivation of the pro-inflammatory p38 MAPK pathway.[8]
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Signaling pathway of this compound.
Quantitative In Vitro Efficacy
This compound has demonstrated potent anti-inflammatory effects in various in vitro models, with efficacy often comparable to that of dexamethasone.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines in Human Corneal Epithelial Cells (HCEpiC)
| Cytokine | Stimulus | This compound IC50 (nM) | Dexamethasone IC50 (nM) | Reference |
| IL-6 | Hyperosmolar Media (440 mOsm) | 0.97 | 0.38 | [10] |
| MCP-1 | Hyperosmolar Media (440 mOsm) | Not explicitly calculated, but significant inhibition at 10 nM | Not explicitly calculated, but significant inhibition at 10 nM | [10] |
Table 2: Dose-Dependent Inhibition of Cytokine Release in Human Conjunctival Fibroblasts (HConF) and Epithelial Cells (HConEpiC)
| Cell Type | Stimulus | Cytokine/Chemokine | This compound Concentration for Significant Inhibition | Reference |
| HConF | IL-13 + TNF-α | Eotaxin-1, IL-6 | 3-300 nM | [5] |
| HConF | IL-13 + TNF-α | Eotaxin-3, RANTES, ICAM-1 | 3-300 nM | [5] |
| HConEpiC | IL-4 + TNF-α | Eotaxin-3 | 3-300 nM | [5] |
| HConEpiC | IL-4 + TNF-α | RANTES, CTACK, MCP-1 | 3-300 nM | [5] |
Preclinical In Vivo Efficacy
The therapeutic potential of this compound has been further substantiated in several animal models of inflammatory diseases.
Table 3: Efficacy of this compound in a Guinea Pig Model of Allergic Conjunctivitis
| Endpoint | Treatment | Dose | Outcome | Reference |
| Clinical Signs (Late Phase) | This compound | 0.1%, 0.25%, 0.4% | Dose-dependent reduction, with 0.4% being most effective and comparable to Dexamethasone | [6] |
| Eosinophil Infiltration | This compound | 0.1%, 0.25%, 0.4% | Dose-dependent reduction, comparable to Dexamethasone | [6] |
| Apoptotic Eosinophils | This compound | 0.1%, 0.25%, 0.4% | Dose-dependent increase; more effective than Dexamethasone | [6] |
| CCL5 and CCL11 mRNA and Protein | This compound | 0.1%, 0.25%, 0.4% | Dose-dependent reduction, comparable to Dexamethasone | [6] |
Table 4: Efficacy of this compound in a Murine Model of Dry Eye Disease
| Endpoint | Treatment | Dose | Outcome | Reference |
| Corneal Fluorescein Staining (Day 6) | This compound | 0.6% | 29.4% decrease (p=0.04) | [11] |
| Corneal Fluorescein Staining (Day 6) | This compound | 1% | 44.5% decrease (p=0.003) | [11] |
| Corneal Fluorescein Staining (Day 11) | This compound | 0.6% | 44% decrease (p=0.006) | [11] |
Clinical Development
This compound has been evaluated in Phase II clinical trials for several inflammatory conditions.
-
Atopic Dermatitis: A Phase II, double-blind, randomized, vehicle-controlled study evaluated the efficacy and safety of three concentrations of this compound ointment over 4 weeks in subjects with atopic dermatitis.[12][13]
-
Allergic Conjunctivitis: Clinical trials have been conducted to investigate the efficacy and safety of this compound for the treatment of allergic conjunctivitis.[2][14]
-
Post-Cataract Surgery Inflammation: A Phase III clinical trial was conducted to assess the efficacy and safety of this compound ophthalmic suspension (3%) for the treatment of ocular inflammation and pain following cataract surgery.[15]
While detailed results from these trials are not all publicly available, their progression through clinical phases underscores the therapeutic interest in this compound.
Experimental Protocols
In Vitro Human Corneal Epithelial Cell (HCEpiC) Model of Hyperosmolarity
-
Cell Culture: Primary HCEpiCs are cultured in appropriate media. For experiments, cells are exposed to normal osmolar media (317 mOsm) or hyperosmolar media (440 mOsm) for 24 hours.
-
Treatment: this compound or dexamethasone is added to the culture media at various concentrations.
-
Cytokine Measurement: Supernatants are collected, and cytokine levels (e.g., IL-6, IL-8, MCP-1) are quantified using Luminex bead-based multiplex immunoassay technology. The assay involves incubating the sample with antibody-coupled magnetic beads, followed by a biotinylated detection antibody and a streptavidin-phycoerythrin reporter. The fluorescence is measured on a Luminex instrument.
-
MAPK Phosphorylation Assay: Cell-based ELISA is used to determine the phosphorylation status of p38 and JNK. Cells are fixed and incubated with primary antibodies against the phosphorylated and total proteins, followed by a secondary antibody conjugated to horseradish peroxidase.
-
Transcription Factor Activity Assay: Reporter gene assays are used to assess NF-κB and AP-1 transcriptional activity. Cells are transfected with plasmids containing a luciferase reporter gene under the control of NF-κB or AP-1 response elements.
The following diagram outlines the workflow for the in vitro HCEpiC experiments.
Caption: In vitro experimental workflow.
In Vivo Guinea Pig Model of Allergic Conjunctivitis
-
Sensitization: Guinea pigs are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide.
-
Challenge: Allergic conjunctivitis is induced by topical instillation of an OVA solution into the conjunctival sac.
-
Treatment: this compound or dexamethasone eye drops are administered topically at various concentrations after the allergen challenge.
-
Clinical Assessment: Clinical signs of conjunctivitis (e.g., redness, swelling, discharge) are scored at different time points.
-
Histological Analysis: Conjunctival tissues are collected for histological examination to assess eosinophil infiltration. Apoptotic cells are detected using TUNEL staining.
-
Biomarker Analysis: Conjunctival tissue is analyzed for the expression of CCL5 and CCL11 using real-time PCR and protein assays.
The following diagram illustrates the workflow for the in vivo allergic conjunctivitis model.
Caption: In vivo experimental workflow.
Conclusion
This compound represents a significant advancement in the development of anti-inflammatory therapeutics. Its selective glucocorticoid receptor agonism, favoring transrepression over transactivation, translates into a potent anti-inflammatory profile with a potentially improved safety margin compared to conventional corticosteroids. The comprehensive preclinical data, supported by ongoing clinical investigations, highlight the promise of this compound as a topical treatment for a variety of inflammatory diseases of the skin and eye. Further elucidation of its long-term safety and efficacy in larger patient populations will be crucial in defining its ultimate role in the clinical management of these conditions.
References
- 1. Molecular Vision: Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells [molvis.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Mapracorat Ophthalmic Suspension for the Treatment of Ocular Inflammation Following Cataract Surgery | Clinical Research Trial Listing [centerwatch.com]
- 4. Evaluation of Secreted Cytokines by Multiplex Bead-Based Assay (X MAP Technology, Luminex) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Ocular Efficacy Profile of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, in Rabbit Models of Ocular Disease | IOVS | ARVO Journals [iovs.arvojournals.org]
- 8. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Atopic Dermatitis || Eczema | Study 15616 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
The Selective Affinity of (S)-Mapracorat for the Glucocorticoid Receptor: A Technical Overview
(S)-Mapracorat (also known as ZK-245186) is a non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has garnered significant interest in the field of drug development for its potent anti-inflammatory properties coupled with a potentially improved side-effect profile compared to traditional corticosteroids.[1][2] This technical guide provides an in-depth analysis of the selectivity of this compound for the glucocorticoid receptor (GR), detailing its binding affinity, mechanism of action, and the experimental protocols used to characterize its unique pharmacological profile. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation: Receptor Binding Affinity and Selectivity
The selectivity of this compound for the human glucocorticoid receptor (hGR) over other human steroid receptors is a cornerstone of its therapeutic potential. The following table summarizes the quantitative data on the binding affinity of this compound and, for comparison, the classical glucocorticoid dexamethasone.
| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity vs. hGR |
| This compound (ZK 245186) | human Glucocorticoid Receptor (hGR) | 0.5 | - |
| human Mineralocorticoid Receptor (hMR) | >1000 | >2000-fold | |
| human Progesterone Receptor (hPR) | >1000 | >2000-fold | |
| human Androgen Receptor (hAR) | >1000 | >2000-fold | |
| Dexamethasone | human Glucocorticoid Receptor (hGR) | 0.4 | - |
| human Mineralocorticoid Receptor (hMR) | 10 | 25-fold | |
| human Progesterone Receptor (hPR) | 4 | 10-fold | |
| human Androgen Receptor (hAR) | 100 | 250-fold |
Data sourced from Schäcke et al., 2009.
Mechanism of Action: Dissociation of Transactivation and Transrepression
The prevailing hypothesis for the improved safety profile of this compound lies in its ability to preferentially induce transrepression over transactivation.[2][3]
-
Transrepression: This process is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids. The GR, upon binding to this compound, interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to the downregulation of inflammatory genes.
-
Transactivation: In this pathway, the GR-ligand complex directly binds to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of various genes. While some of these genes have anti-inflammatory roles, this pathway is also associated with many of the undesirable side effects of corticosteroids.
This compound is believed to induce a specific conformational change in the GR that favors the protein-protein interactions required for transrepression, while having a reduced capacity to initiate GRE-mediated transactivation.[4][5]
A key aspect of this compound's anti-inflammatory action is its ability to upregulate RelB, an anti-inflammatory member of the NF-κB family, which is a novel mechanism distinct from traditional steroids.[6] Furthermore, this compound has been shown to enhance the expression of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), which plays a crucial role in the negative regulation of inflammatory signaling pathways.[7]
Mandatory Visualizations
Signaling Pathways
Caption: Glucocorticoid Receptor Signaling Pathways.
Experimental Workflow
Caption: Workflow for this compound Selectivity Assessment.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human glucocorticoid, mineralocorticoid, progesterone, and androgen receptors.
Methodology:
-
Receptor Preparation: Cytosolic extracts containing the respective human steroid receptors are prepared from suitably engineered cell lines (e.g., Sf9 or CHO cells) or from tissue homogenates known to express high levels of the target receptor.
-
Radioligand: A specific high-affinity radioligand for each receptor is used. For example, [³H]-dexamethasone for hGR, [³H]-aldosterone for hMR, [³H]-progesterone for hPR, and [³H]-R1881 for hAR.
-
Competition Assay: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound or a reference compound (e.g., dexamethasone).
-
Incubation: The incubation is carried out at a specified temperature (e.g., 4°C) for a sufficient period to reach equilibrium.
-
Separation of Bound and Free Ligand: Bound radioligand is separated from free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
GRE-Luciferase Reporter Gene Assay (Transactivation)
Objective: To quantify the ability of this compound to induce GR-mediated gene transactivation.
Methodology:
-
Cell Culture and Transfection: A suitable cell line, such as A549 human lung epithelial cells, is cultured. The cells are then transiently or stably transfected with a reporter plasmid containing multiple copies of a glucocorticoid response element (GRE) upstream of a minimal promoter driving the expression of the firefly luciferase gene. A second plasmid encoding Renilla luciferase under the control of a constitutive promoter is often co-transfected to normalize for transfection efficiency.[4]
-
Treatment: Transfected cells are treated with varying concentrations of this compound, dexamethasone (as a positive control), or vehicle (e.g., DMSO) for a specified period (e.g., 18-24 hours).[4]
-
Cell Lysis: After treatment, the cells are lysed to release the luciferase enzymes.
-
Luciferase Assay: The activity of both firefly and Renilla luciferase is measured sequentially in the cell lysates using a luminometer and a dual-luciferase reporter assay system.[4]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold induction of luciferase activity relative to the vehicle control is then calculated to determine the dose-response relationship for this compound-induced transactivation.
NF-κB Luciferase Reporter Gene Assay (Transrepression)
Objective: To measure the ability of this compound to repress NF-κB-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., human corneal epithelial cells) are co-transfected with a reporter plasmid containing NF-κB response elements driving firefly luciferase expression and a Renilla luciferase control plasmid.[4]
-
Treatment and Stimulation: The transfected cells are pre-treated with various concentrations of this compound or dexamethasone for a short period (e.g., 1-2 hours) before being stimulated with a pro-inflammatory agent known to activate the NF-κB pathway, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β). The incubation is then continued for a further period (e.g., 18 hours).[4]
-
Cell Lysis and Luciferase Assay: The procedure is the same as for the transactivation assay.
-
Data Analysis: The normalized luciferase activity in the stimulated cells is compared to that in the cells pre-treated with this compound. The percentage inhibition of NF-κB activity is calculated to determine the transrepressive potency of this compound.
References
- 1. Characterization of ZK 245186, a novel, selective glucocorticoid receptor agonist for the topical treatment of inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mapracorat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of mapracorat, a novel selective glucocorticoid receptor agonist, is partially mediated by MAP kinase phosphatase-1 (MKP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Mapracorat: A Deep Dive into its In Vitro Modulation of Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of (S)-Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA), on cytokine production. This compound, also known as BOL-303242-X and ZK 245186, has demonstrated potent anti-inflammatory properties by significantly inhibiting the release of a wide array of pro-inflammatory cytokines across various cell types.[1][2][3] This document consolidates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to offer a thorough resource for researchers in the field.
Quantitative Analysis of Cytokine Inhibition
This compound exhibits a dose-dependent inhibition of pro-inflammatory cytokine production in multiple human ocular cell lines and macrophages.[1][2][3] The inhibitory effects are comparable in efficacy and potency to classical glucocorticoids like dexamethasone and triamcinolone acetonide.[2]
Table 1: Inhibitory Effects of this compound on Cytokine Production in Human Corneal Epithelial Cells (HCEpiC)
| Cytokine | Stimulus | This compound Concentration | % Inhibition / Potency (IC50) | Reference |
| IL-6 | Hyperosmolar Stress (440 mOsm) | Not specified | Potency (IC50): 0.97 nM | [4] |
| IL-8 | Hyperosmolar Stress (440 mOsm) | Not specified | Dose-dependent reduction | [4][5] |
| MCP-1 | Hyperosmolar Stress (440 mOsm) | Not specified | Potency (IC50): 14.08 nM | [4] |
| IL-6 | IL-1β | 1-100 nM | Statistically significant reduction | [2] |
| IL-8 | IL-1β | 1-100 nM | Statistically significant reduction | [2] |
| MCP-1 | IL-1β | 1-100 nM | Statistically significant reduction | [2] |
| Eotaxin-3 | IL-4 + TNF-α | 3, 10, 30, 100, 300 nM | Significant dose-dependent decrease | [6] |
| RANTES | IL-4 + TNF-α | 3-300 nM | Significant dose-dependent reduction | [6] |
| CTACK | IL-4 + TNF-α | 3-300 nM | Significant dose-dependent reduction | [6] |
| MCP-1 | IL-4 + TNF-α | 3-300 nM | Significant dose-dependent reduction | [6] |
Table 2: Inhibitory Effects of this compound on Cytokine Production in Human Conjunctival Fibroblasts (HConF)
| Cytokine | Stimulus | This compound Concentration | % Inhibition / Potency (IC50) | Reference |
| IL-6 | IL-1β | 1-100 nM | Statistically significant reduction | [2] |
| IL-8 | IL-1β | 1-100 nM | Statistically significant reduction | [2] |
| MCP-1 | IL-1β | 1-100 nM | Statistically significant reduction | [2] |
| Eotaxin-1 | IL-13 + TNF-α | 3-300 nM | Significant inhibition | [6] |
| Eotaxin-3 | IL-13 + TNF-α | 3-300 nM | Significant dose-dependent decrease | [6] |
| RANTES | IL-13 + TNF-α | 3-300 nM | Significant dose-dependent decrease | [6] |
| IL-6 | IL-13 + TNF-α | 3-300 nM | Significant inhibition | [6] |
Table 3: Inhibitory Effects of this compound on Cytokine Production in Other Cell Types
| Cell Type | Cytokine | Stimulus | This compound Concentration | % Inhibition / Potency (IC50) | Reference |
| Raw 264.7 Macrophages | TNF-α | LPS | 100 nM | Significant inhibition within 4h | [1] |
| Raw 264.7 Macrophages | GM-CSF | LPS | 100 nM | Significant inhibition within 4h | [1] |
| Human Optic Nerve Astrocytes (HONA) | Multiple Cytokines | LPS | 1-100 nM | Statistically significant reduction | [2] |
| THP-1 (Human Monocytic Cell Line) | Multiple Cytokines | LPS or IL-1β | 1-100 nM | Statistically significant reduction | [2] |
| Human Mast Cell Line (HMC-1) | Pro-inflammatory Cytokines | Not specified | Not specified | Blocked the release | [7] |
| EoL-1 (Eosinophil Cell Line) | IL-8 | Not specified | 1 µM | Significant reduction | [7] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in cytokine gene expression. As a selective glucocorticoid receptor agonist, its primary mechanism involves the transrepression of pro-inflammatory transcription factors.[4][8]
Caption: this compound's mechanism of action.
Studies have shown that this compound inhibits the phosphorylation and activation of p38 and JNK MAPKs induced by hyperosmolarity.[5][9] This leads to a decrease in the transcriptional activity of AP-1 and NF-κB, two key transcription factors responsible for upregulating pro-inflammatory cytokine production.[5][9] Furthermore, this compound has been found to enhance the expression of MAP Kinase Phosphatase-1 (MKP-1), a critical negative regulator of MAPKs, thereby augmenting a feedback control mechanism that restrains the inflammatory cascade.[1][10] The inhibitory effects of this compound can be reversed by the glucocorticoid receptor antagonist mifepristone (RU-486), confirming its action is mediated through the glucocorticoid receptor.[5][11]
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies reported in the cited literature. Researchers should refer to the specific publications for fine details.
Cell Culture and Stimulation
-
Cell Lines:
-
Human Corneal Epithelial Cells (HCEpiC), Human Conjunctival Fibroblasts (HConF), Human Optic Nerve Astrocytes (HONA), and other primary human ocular cells are cultured in their respective specialized media according to the supplier's instructions.[2][3]
-
Raw 264.7 murine macrophages are maintained in DMEM supplemented with 10% FBS.[1]
-
-
Plating: Cells are seeded in appropriate multi-well plates and allowed to adhere and reach a desired confluency (typically 80-90%).
-
Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1-2 hours) before stimulation.[1]
-
Stimulation: An inflammatory stimulus is added to the culture medium. Common stimuli include:
-
Incubation: Cells are incubated with the stimulus and this compound for a defined period (e.g., 4, 16, or 24 hours) to allow for cytokine production and release into the supernatant.[1][5]
Caption: General experimental workflow for in vitro cytokine analysis.
Cytokine Measurement (Luminex Assay)
Luminex technology is a bead-based immunoassay that allows for the simultaneous quantification of multiple cytokines in a small sample volume.[2][3][4][5]
-
Sample Preparation: Culture supernatants are collected after the incubation period and centrifuged to remove cellular debris.
-
Assay Procedure:
-
Antibody-coupled magnetic beads specific for the target cytokines are added to the wells of a microplate.
-
The collected cell culture supernatants (samples) and standards are added to the wells and incubated with the beads.
-
After washing, a biotinylated detection antibody cocktail is added and incubated.
-
Streptavidin-phycoerythrin (SAPE) is added, which binds to the biotinylated detection antibodies.
-
The plate is read on a Luminex instrument, which uses lasers to excite the beads and quantify the fluorescent signal from the SAPE.
-
-
Data Analysis: The concentration of each cytokine in the samples is determined by interpolating from the standard curves generated for each analyte.
Western Blotting for Signaling Proteins
Western blotting is used to assess the levels and phosphorylation status of key signaling proteins.[2]
-
Cell Lysis: After treatment, cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated p38, total p38, IκB-α).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
This guide provides a foundational understanding of the in vitro anti-inflammatory effects of this compound. The compiled data and detailed methodologies serve as a valuable resource for designing and interpreting future studies on this promising therapeutic agent.
References
- 1. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOL-303242-X, a novel selective glucocorticoid receptor agonist, with full anti-inflammatory properties in human ocular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Molecular Vision: Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells [molvis.org]
- 6. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of mapracorat, a novel selective glucocorticoid receptor agonist, is partially mediated by MAP kinase phosphatase-1 (MKP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of (S)-Mapracorat on Human Corneal Epithelial Cells
Introduction
(S)-Mapracorat, also known as BOL-303242-X and ZK-245186, is a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA) with potent anti-inflammatory properties.[1][2] It is under investigation for the topical treatment of various inflammatory ocular conditions, including dry eye disease and allergic conjunctivitis.[2][3] Unlike traditional glucocorticoids, this compound is designed to dissociate its anti-inflammatory effects (transrepression) from the side effects associated with metabolic gene activation (transactivation), potentially offering a safer therapeutic profile.[1][3] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy on human corneal epithelial cells (HCECs), a critical cell type in maintaining the integrity and health of the ocular surface.
These protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound for ocular surface diseases. The described assays will enable the assessment of its cytocompatibility, anti-inflammatory effects, and wound healing potential in a controlled in vitro environment.
Materials and Reagents
Cell Culture
-
Human Corneal Epithelial Cells (HCECs), primary or immortalized (e.g., HCE-T)
-
Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and human recombinant epidermal growth factor
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.05%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates (6, 12, 24, and 96-well)
This compound Preparation
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Reagents for Assays
-
Cytotoxicity Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (Calcein AM, Ethidium homodimer-1)
-
-
Anti-Inflammatory Assay:
-
Lipopolysaccharide (LPS) or Polyinosinic:polycytidylic acid (Poly I:C) or Interleukin-1β (IL-1β)
-
Human IL-6, IL-8, and MCP-1 ELISA kits
-
TRIzol™ reagent for RNA extraction
-
Reverse transcription and qPCR reagents
-
-
Wound Healing Assay:
-
Sterile 200 µL pipette tips or cell scraper
-
Experimental Protocols
Cell Culture and Maintenance
-
Culture HCECs in KSFM supplemented with growth factors and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Subculture cells when they reach 80-90% confluency.
-
For experiments, seed cells at the required density in appropriate well plates and allow them to adhere and reach the desired confluency as specified in each protocol.
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Experiment 1: Cytotoxicity Assessment of this compound
This experiment evaluates the potential toxic effects of this compound on HCECs.
Protocol:
-
Seed HCECs in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (0.1% DMSO) and an untreated control.
-
Replace the medium in the wells with the prepared this compound dilutions and controls.
-
Incubate for 24 and 48 hours.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions. Briefly, add MTT solution to each well, incubate for 2-4 hours, then solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Alternatively, use the LIVE/DEAD™ assay. Stain the cells with Calcein AM and Ethidium homodimer-1 and visualize them under a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.[4][5]
Data Presentation:
| Concentration of this compound (nM) | Cell Viability (%) at 24h (Mean ± SD) | Cell Viability (%) at 48h (Mean ± SD) |
| 0 (Untreated Control) | 100 | 100 |
| 0 (Vehicle Control - 0.1% DMSO) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Experiment 2: Assessment of Anti-Inflammatory Effects
This experiment determines the ability of this compound to suppress the inflammatory response in HCECs induced by an inflammatory stimulus.
Protocol:
-
Seed HCECs in 24-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) for 2 hours.
-
Induce inflammation by adding an inflammatory stimulus such as LPS (1 µg/mL), Poly I:C (25 µg/mL), or IL-1β (1 ng/mL) to the wells (except for the negative control).[6]
-
Incubate for 24 hours.
-
Collect the cell culture supernatants for cytokine analysis using ELISA kits for IL-6, IL-8, and MCP-1, following the manufacturer's instructions.
-
(Optional) Lyse the cells and extract total RNA to analyze the gene expression of pro-inflammatory cytokines by RT-qPCR.
Data Presentation:
| Treatment | IL-6 Concentration (pg/mL) (Mean ± SD) | IL-8 Concentration (pg/mL) (Mean ± SD) | MCP-1 Concentration (pg/mL) (Mean ± SD) |
| Untreated Control | |||
| Inflammatory Stimulus only | |||
| Stimulus + this compound (1 nM) | |||
| Stimulus + this compound (10 nM) | |||
| Stimulus + this compound (100 nM) |
Experiment 3: In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the migration and proliferation of HCECs, which are crucial for corneal wound healing.
Protocol:
-
Seed HCECs in a 12-well plate and grow them to full confluency.[7]
-
Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.[7]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control.
-
Capture images of the scratch at 0, 12, 24, and 48 hours using a microscope with a camera.[7][8]
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area using image analysis software (e.g., ImageJ).[7]
Data Presentation:
| Treatment | Wound Closure (%) at 12h (Mean ± SD) | Wound Closure (%) at 24h (Mean ± SD) | Wound Closure (%) at 48h (Mean ± SD) |
| Untreated Control | |||
| Vehicle Control | |||
| This compound (1 nM) | |||
| This compound (10 nM) | |||
| This compound (100 nM) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro testing of this compound.
Simplified Signaling Pathway of this compound in HCECs
Caption: this compound's anti-inflammatory signaling pathway in HCECs.
Mechanism of Action of this compound
This compound is a selective glucocorticoid receptor agonist (SEGRA) that exerts its anti-inflammatory effects through multiple pathways in human corneal epithelial cells.[3][9] Upon binding to the glucocorticoid receptor (GR), the this compound-GR complex inhibits the activation of key pro-inflammatory signaling cascades.
Specifically, it has been shown to suppress the hyperosmolar-induced phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK).[3] This, in turn, leads to the reduced transcriptional activity of downstream transcription factors like activator protein-1 (AP-1) and nuclear factor kappa B (NF-κB).[3][10] The inhibition of these pathways results in a significant decrease in the production and release of pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-8 (IL-8), and monocyte chemotactic protein-1 (MCP-1).[3]
Furthermore, a distinctive mechanism of this compound involves the upregulation of RelB, an anti-inflammatory protein within the alternative NF-κB pathway.[10][11] This upregulation contributes to its potent anti-inflammatory effects, distinguishing it from traditional glucocorticoids.[10] Through this dual action of suppressing pro-inflammatory signals and promoting anti-inflammatory mediators, this compound effectively mitigates the inflammatory response in corneal epithelial cells.
References
- 1. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapracorat - Wikipedia [en.wikipedia.org]
- 3. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells [kjpp.net]
- 7. 2.8. Human Corneal Epithelial Cell Wound Healing Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Vision: Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells [molvis.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing an In Vivo Model of Dry Eye for (S)-Mapracorat Evaluation
Introduction
Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of tear film homeostasis, accompanied by ocular symptoms, in which tear film instability, hyperosmolarity, ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles.[1] Preclinical evaluation of novel therapeutics requires robust and reproducible in vivo models that mimic the key pathological features of human DED. This document provides a detailed protocol for establishing a murine model of DED and its application in evaluating the therapeutic efficacy of (S)-Mapracorat, a novel Selective Glucocorticoid Receptor Agonist (SEGRA).
This compound is an anti-inflammatory agent that has shown promise in treating ocular inflammation.[2][3][4] Its mechanism of action involves the selective modulation of the glucocorticoid receptor, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory pathways, such as the NF-κB pathway.[5][6] This model provides a platform to assess the compound's ability to mitigate the signs of dry eye, including corneal epithelial damage and inflammation.
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively activating the glucocorticoid receptor (GR). This activation leads to the modulation of downstream signaling pathways, primarily the NF-κB pathway. Unlike traditional corticosteroids, this compound shows a preference for upregulating the anti-inflammatory components of the alternative NF-κB pathway (e.g., RelB) while downregulating the classical pro-inflammatory pathway (e.g., RelA/p65).[5][6]
Experimental Workflow for In Vivo DED Model and this compound Evaluation
The following diagram outlines the key phases of the experimental protocol, from the induction of dry eye to the final analysis of therapeutic efficacy.
Detailed Experimental Protocols
Animals
-
Species: C57BL/6 mice (female, 6-8 weeks old) are commonly used due to their susceptibility to induced dry eye.
-
Housing: House animals in a controlled environment with regulated temperature (21-23°C), humidity (50-70%), and a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
Induction of Dry Eye Disease
A combination of systemic scopolamine administration and exposure to a desiccating environment is a widely accepted method to induce DED in mice.[7][8][9]
-
Controlled Environment: Place mice in a controlled environmental chamber with low relative humidity (<25%) and constant airflow (15 L/min).[7]
-
Scopolamine Administration: Implant a subcutaneous osmotic pump for continuous delivery of scopolamine or administer transdermal scopolamine patches to induce a pharmacologic blockade of muscarinic receptors in the lacrimal gland, thereby reducing aqueous tear production.[7][8] The duration of induction is typically 5 to 10 days to establish measurable signs of DED.
Treatment Groups and Administration
-
Group 1: Vehicle Control: Administer the vehicle solution used to formulate this compound.
-
Group 2: this compound: Administer this compound ophthalmic solution at various concentrations (e.g., 0.3%, 0.6%, 1%).[10]
-
Group 3: Positive Control: Administer a clinically relevant comparator, such as 1% prednisolone acetate or 0.05% cyclosporine.
-
Administration: Topically administer 5 µL of the respective solution to the ocular surface of the mice twice daily.
Efficacy Evaluation Parameters
This method assesses corneal epithelial defects.
-
Procedure:
-
Scoring: Grade the corneal surface for punctate staining on a scale of 0-4 or 0-15, where a higher score indicates more severe damage.[11][13][14] The cornea can be divided into sections to provide a more granular score.
TBUT measures the stability of the tear film.
-
Procedure:
-
Measurement: Record the average of three consecutive measurements.
-
Procedure: Use phenol red-impregnated cotton threads. Place the thread in the lateral canthus of the eye for 15-30 seconds.
-
Measurement: Measure the length of the color change on the thread (in millimeters), which is proportional to the tear volume.
Inflammatory Cytokine Analysis
At the end of the study, collect ocular tissues (cornea and conjunctiva) for molecular analysis.
-
Tissue Collection: Euthanize mice and carefully dissect the cornea and conjunctiva.
-
RNA Isolation: Isolate total RNA from the tissues using a suitable commercial kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the mRNA expression levels of key pro-inflammatory cytokines, such as IL-1β, TNF-α, and IL-6.[9][16] Use a housekeeping gene (e.g., GAPDH) for normalization.
-
ELISA: Alternatively, protein levels of these cytokines can be measured from tissue lysates using enzyme-linked immunosorbent assay (ELISA) kits.
Data Presentation
Summarize all quantitative data in the following tables for clear comparison between treatment groups.
Table 1: Clinical Scores (Mean ± SEM)
| Treatment Group | Baseline TBUT (s) | Day 7 TBUT (s) | Day 14 TBUT (s) | Baseline CFS Score | Day 7 CFS Score | Day 14 CFS Score |
|---|---|---|---|---|---|---|
| Vehicle Control | ||||||
| This compound (0.3%) | ||||||
| This compound (0.6%) | ||||||
| This compound (1.0%) |
| Positive Control | | | | | | |
Table 2: Tear Volume (Mean ± SEM)
| Treatment Group | Baseline (mm) | Day 14 (mm) |
|---|---|---|
| Vehicle Control | ||
| This compound (0.3%) | ||
| This compound (0.6%) | ||
| This compound (1.0%) |
| Positive Control | | |
Table 3: Relative mRNA Expression of Inflammatory Cytokines (Fold Change vs. Vehicle; Mean ± SEM)
| Treatment Group | IL-1β | TNF-α | IL-6 |
|---|---|---|---|
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (0.3%) | |||
| This compound (0.6%) | |||
| This compound (1.0%) |
| Positive Control | | | |
Conclusion
This application note provides a comprehensive framework for establishing a murine model of dry eye disease suitable for the preclinical evaluation of this compound. The detailed protocols for DED induction, treatment, and multi-parameter efficacy assessment will enable researchers to robustly determine the therapeutic potential of this compound in alleviating the signs of dry eye. The provided diagrams and data tables offer a clear visual and structured guide for experimental planning and data interpretation.
References
- 1. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Mapracorat - Wikipedia [en.wikipedia.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris-pharma.com [iris-pharma.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Efficacy of Several Therapeutic Agents in a Murine Model of Dry Eye Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inflammatory cytokine expression on the ocular surface in the Botulium toxin B induced murine dry eye model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of RelB Expression Following (S)-Mapracorat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Mapracorat, also known as BOL-303242-X, is a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory properties.[1] Unlike traditional glucocorticoids, this compound is designed to offer a better therapeutic index with a reduced risk of side effects typically associated with steroid use.[2] Its mechanism of action involves the selective modulation of the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes.[3][4] A key aspect of its anti-inflammatory effect is its unique ability to upregulate RelB, a component of the non-canonical NF-κB signaling pathway.[2][5] RelB is considered an anti-inflammatory member of the NF-κB family, and its induction by this compound represents a novel mechanism for controlling inflammation.[2]
These application notes provide a comprehensive guide to utilizing Western blot analysis for the detection and quantification of changes in RelB protein expression in response to this compound treatment.
Data Presentation: RelB Expression Analysis
The following table summarizes illustrative quantitative data on the change in RelB protein expression in human ocular cells following treatment with this compound, as determined by Western blot analysis. This data is representative of the findings reported in the literature, where this compound was shown to upregulate RelB expression.[2]
| Treatment Group | RelB Protein Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| Vehicle Control | 1.0 | ± 0.15 | - |
| This compound (100 nM) | 2.5 | ± 0.30 | < 0.05 |
| Dexamethasone (100 nM) | 1.2 | ± 0.20 | > 0.05 |
Note: The data presented in this table is illustrative and based on the qualitative findings that this compound upregulates RelB expression. The exact quantitative values may vary depending on the experimental conditions, cell type, and treatment duration.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human keratocytes are a suitable cell line for this experiment.[2]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours prior to treatment.
-
Treat cells with this compound (e.g., 100 nM) or vehicle control (e.g., 0.1% DMSO) for the desired time period (e.g., 24 hours). An inflammatory stimulus, such as Interleukin-1β (IL-1β), can be co-administered to mimic inflammatory conditions.[2]
-
Nuclear and Cytoplasmic Protein Extraction
This protocol allows for the separation of cytoplasmic and nuclear fractions to analyze the subcellular localization of RelB.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold cytoplasmic lysis buffer (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15 minutes with occasional vortexing.
-
-
Cytoplasmic Fraction Isolation:
-
Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
-
Nuclear Fraction Isolation:
-
Wash the remaining pellet with 500 µL of ice-cold cytoplasmic lysis buffer without NP-40.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the nuclear pellet in 100 µL of ice-cold nuclear lysis buffer (20 mM HEPES, 400 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA protein assay kit.
-
Western Blot Analysis of RelB
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RelB (e.g., rabbit anti-RelB) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the RelB band intensity to a loading control protein (e.g., β-actin for whole-cell lysates, GAPDH for cytoplasmic fractions, or Histone H3 for nuclear fractions) to ensure equal protein loading.
-
Visualizations
Signaling Pathway of this compound Modulating RelB
Caption: this compound signaling pathway leading to RelB activation.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of RelB expression.
References
- 1. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
Dosing Recommendations for (S)-Mapracorat in Rabbit Ocular Studies: Application Notes and Protocols
(S)-Mapracorat, also known as BOL-303242-X or ZK-245186, is a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory effects in various preclinical ocular models.[1][2][3] This document provides a detailed overview of dosing recommendations, experimental protocols, and the underlying mechanism of action for the use of this compound in rabbit ocular studies, intended for researchers, scientists, and drug development professionals.
Quantitative Dosing Summary
The following tables summarize the dosing regimens of this compound used in various rabbit ocular inflammation models.
Table 1: Dosing for Allergic Conjunctivitis Model
| Concentration (%) | Dosing Frequency | Duration | Animal Model | Efficacy | Reference |
| 0.1, 0.25, 0.4 | Single dose 2 hours post-allergen challenge | 24 hours | Ovalbumin (OVA)-sensitized Guinea Pigs | Dose-dependent reduction in clinical signs and eosinophil infiltration. 0.4% was most effective. | [1] |
Table 2: Dosing for Dry Eye Model
| Concentration (%) | Dosing Frequency | Duration | Animal Model | Efficacy | Reference |
| 0.1, 0.3, 0.5, 1.0 | Three times per day | 7-8 days | Atropine sulfate-induced dry eye in New Zealand White rabbits | 0.1% and 0.3% as effective as 0.1% Dexamethasone in maintaining tear volume and breakup time. 0.5% and 1.0% also effective. | [2][4] |
Table 3: Dosing for Paracentesis-Induced Inflammation Model
| Concentration (%) | Dosing Frequency | Duration | Animal Model | Efficacy | Reference |
| 0.1, 0.5, 1.0 | Repeatedly 3 hours before and up to 90 minutes after paracentesis | Acute | New Zealand White rabbits | As effective as 0.1% Dexamethasone in reducing clinical signs. 0.5% and 1.0% more effective in lowering aqueous fluid protein levels. | [2][4] |
Table 4: Dosing for Intraocular Pressure (IOP) Studies
| Concentration (%) | Dosing Frequency | Duration | Animal Model | Outcome | Reference |
| 0.1, 1.0 | Four times per day | 6 weeks | Normotensive New Zealand-Pigmented rabbits | No significant effect on IOP compared to vehicle. | [2][4] |
| 1.0, 3.0, 6.0 | Four times per day | 28 days | New Zealand White rabbits | No adverse ocular effects. Better systemic safety profile compared to traditional glucocorticoids. | [5] |
Experimental Protocols
Allergic Conjunctivitis Model
This protocol is adapted from studies on late-phase experimental ocular allergy.[1]
Objective: To evaluate the anti-inflammatory efficacy of this compound in an allergen-induced conjunctivitis model.
Materials:
-
Ovalbumin (OVA)
-
This compound ophthalmic solution (0.1%, 0.25%, 0.4%)
-
Dexamethasone ophthalmic solution (as a comparator)
-
Vehicle control
-
Hartley guinea pigs
Procedure:
-
Sensitization: Sensitize guinea pigs with an intraperitoneal injection of OVA.
-
Allergen Challenge: After a sensitization period, challenge the animals by instilling OVA solution into the conjunctival sac.
-
Treatment: Two hours after the allergen challenge, administer a single drop of this compound, dexamethasone, or vehicle into the conjunctival sac of both eyes.
-
Evaluation: At 24 hours post-challenge, evaluate clinical signs of inflammation (e.g., chemosis, redness, discharge). Collect conjunctival tissue for histological analysis of eosinophil infiltration and measurement of chemokine and cytokine levels (e.g., CCL5, CCL11).
Experimental workflow for the allergic conjunctivitis model.
Dry Eye Model
This protocol is based on the atropine sulfate-induced dry eye model in rabbits.[2][4]
Objective: To assess the efficacy of this compound in improving signs of dry eye.
Materials:
-
1.0% Atropine sulfate ophthalmic solution
-
This compound ophthalmic suspension (0.1% - 1.0%)
-
Dexamethasone ophthalmic solution (0.1%)
-
Vehicle control
-
Female New Zealand White rabbits
-
Schirmer test strips
-
Sodium fluorescein
Procedure:
-
Induction of Dry Eye: Administer one drop of 1.0% atropine sulfate into each eye of the rabbits three times a day for 7-8 days to induce dry eye.
-
Treatment: Concurrently with atropine administration, instill one drop of the test article (this compound, dexamethasone, or vehicle) into the eyes three times per day.
-
Evaluation:
-
Tear Volume: Measure tear production using the Schirmer test at baseline and throughout the study.
-
Tear Breakup Time (TBUT): Assess tear film stability using fluorescein at baseline and at the end of the study.
-
Corneal Staining: Evaluate corneal surface damage using fluorescein staining.
-
References
- 1. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. In vivo ocular efficacy profile of mapracorat, a novel selective glucocorticoid receptor agonist, in rabbit models of ocular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for the Topical Formulation of (S)-Mapracorat in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and characterization of topical formulations of (S)-Mapracorat, a selective glucocorticoid receptor agonist, intended for preclinical research. The protocols outlined below are based on established methodologies for topical drug development and can be adapted to specific research needs.
Introduction to this compound
This compound is a non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has shown potent anti-inflammatory effects in preclinical models.[1][2] Its selectivity for the glucocorticoid receptor suggests a potential for a better safety profile compared to traditional corticosteroids, particularly concerning skin atrophy, making it a promising candidate for topical administration in inflammatory skin diseases.[1] For preclinical evaluation, the development of a stable, effective, and well-characterized topical formulation is crucial.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a suitable topical formulation. Key properties are summarized in the table below.
| Property | Value/Information | Source |
| Molecular Formula | C₂₅H₂₆F₄N₂O₂ | [2] |
| Molecular Weight | 462.49 g/mol | [2] |
| Appearance | Solid | - |
| Water Solubility | Predicted to be very low | - |
| Solubility in Organic Solvents | Soluble in DMSO | - |
| LogP | Predicted to be high, indicating lipophilicity | - |
Proposed Topical Formulations for Preclinical Research
Given the lipophilic nature of this compound, several formulation strategies can be employed to ensure adequate drug solubilization and skin penetration. Below are three example formulations—a gel, a cream, and an ointment—that can serve as starting points for development. The exact concentrations of this compound should be based on the required dose for the specific preclinical model.
Hydroalcoholic Gel Formulation (0.1% w/w)
Gels offer a non-greasy and easily applicable vehicle, which can be suitable for many preclinical skin models.
| Ingredient | Function | % (w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.1 |
| Ethanol (96%) | Solvent, Penetration Enhancer | 30.0 |
| Propylene Glycol | Co-solvent, Humectant | 10.0 |
| Carbomer 940 | Gelling Agent | 1.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0 |
| Purified Water | Vehicle | q.s. to 100 |
Oil-in-Water (O/W) Cream Formulation (0.1% w/w)
Creams are emulsions that are cosmetically elegant and suitable for a wide range of skin types. An O/W cream is generally less greasy and more easily spreadable than a W/O cream.
| Phase | Ingredient | Function | % (w/w) |
| Oil Phase | Cetostearyl Alcohol | Stiffening Agent | 8.0 |
| White Soft Paraffin | Emollient, Occlusive | 10.0 | |
| Liquid Paraffin | Emollient | 6.0 | |
| Polysorbate 80 | O/W Emulsifier | 2.0 | |
| Aqueous Phase | This compound | Active Pharmaceutical Ingredient | 0.1 |
| Propylene Glycol | Co-solvent, Humectant | 5.0 | |
| Phenoxyethanol | Preservative | 0.5 | |
| Purified Water | Vehicle | q.s. to 100 |
Ointment Formulation (0.1% w/w)
Ointments are highly occlusive and can enhance the penetration of lipophilic drugs. They are particularly useful for dry skin conditions.
| Ingredient | Function | % (w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.1 |
| Liquid Paraffin | Levigating Agent | 10.0 |
| White Soft Paraffin | Ointment Base | q.s. to 100 |
Experimental Protocols
Preparation of Topical Formulations
-
Drug Dissolution: Dissolve this compound in the ethanol and propylene glycol mixture with the aid of sonication if necessary.
-
Gelling Agent Dispersion: Disperse Carbomer 940 in purified water with continuous stirring until a uniform, lump-free dispersion is formed.
-
Mixing: Slowly add the drug solution to the Carbomer dispersion while stirring.
-
Neutralization: Add triethanolamine dropwise to the mixture while continuously monitoring the pH. Stop when the pH reaches approximately 6.0 and a clear, viscous gel is formed.
-
Final Weight Adjustment: Add purified water to make up the final weight and mix until uniform.
-
Oil Phase Preparation: Melt the cetostearyl alcohol, white soft paraffin, and liquid paraffin in a water bath at 70-75°C. Add polysorbate 80 and mix until uniform.
-
Aqueous Phase Preparation: Dissolve this compound and phenoxyethanol in propylene glycol and purified water. Heat the aqueous phase to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous high-shear mixing until a homogenous emulsion is formed.
-
Cooling: Continue stirring at a lower speed until the cream has cooled to room temperature.
-
Final Weight Adjustment: Adjust the final weight with purified water if necessary and mix until uniform.
-
Levigation: Levigate the this compound powder with a small amount of liquid paraffin to form a smooth paste. This process reduces the particle size and ensures uniform dispersion.
-
Melting the Base: Melt the white soft paraffin in a water bath until it is liquid.
-
Incorporation: Gradually add the levigated drug paste to the molten base with continuous stirring.
-
Cooling: Continue stirring until the ointment congeals.
Characterization of Topical Formulations
-
Appearance: Visually inspect the formulation for color, homogeneity, and the presence of any aggregates.
-
pH: Measure the pH of the aqueous phase of the gel and cream formulations using a calibrated pH meter. The pH should be within a range that is non-irritating to the skin (typically pH 4.5-6.5).
-
Method: Use a rotational viscometer with an appropriate spindle to measure the viscosity of the formulations at a controlled temperature (e.g., 25°C).
-
Data Presentation: Report the viscosity in centipoise (cP) or Pascal-seconds (Pa·s) at a defined shear rate.
-
Method: Develop and validate a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), for the quantification of this compound.[3][4]
-
Sample Preparation: Accurately weigh several samples from different locations within the batch of the formulation. Extract the drug using a suitable solvent.
-
Analysis: Analyze the extracted samples using the validated HPLC method to determine the concentration of this compound.
-
Acceptance Criteria: The drug content should typically be within 90-110% of the label claim.
In Vitro Skin Permeation Testing (IVPT)
IVPT is a critical tool for evaluating the rate and extent of drug delivery from a topical formulation into and across the skin. The Franz diffusion cell is the most commonly used apparatus for this purpose.[5][6][7]
-
Skin Preparation: Use excised human or animal skin (e.g., porcine or rodent). Shave the hair and carefully excise the full-thickness skin. The skin can be used as full-thickness or dermatomed to a specific thickness (e.g., 500 µm).
-
Franz Cell Setup: Mount the skin sample between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions). The medium should be degassed and maintained at 32 ± 1°C.
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) over time. The steady-state flux (Jss) and permeability coefficient (Kp) can be determined from the linear portion of the cumulative permeation profile.
| IVPT Parameter | Description | Typical Units |
| Cumulative Amount Permeated | Total amount of drug that has crossed the skin into the receptor medium at a given time point. | µg/cm² |
| Steady-State Flux (Jss) | The rate of drug permeation per unit area at steady state. | µg/cm²/h |
| Lag Time (Tlag) | The time required for the drug to establish a steady-state diffusion profile across the skin. | h |
| Permeability Coefficient (Kp) | A measure of the drug's ability to permeate the skin. | cm/h |
Visualization of Key Processes
Signaling Pathway of this compound
This compound, as a selective glucocorticoid receptor agonist, is expected to exert its anti-inflammatory effects primarily through the transrepression of pro-inflammatory genes. This involves the binding of the this compound-GR complex to transcription factors such as NF-κB and AP-1, thereby inhibiting their activity.
References
- 1. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapracorat - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Cutaneous Permeation of a Percutaneously Applied Glucocorticoid Using Plant-Based Anionic Phospholipids in Hydrogenated Vegetable Oil: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. permegear.com [permegear.com]
Application Note: Cell Culture Techniques for Evaluating the Effects of (S)-Mapracorat on Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction Fibroblasts are critical mesenchymal cells responsible for synthesizing the extracellular matrix (ECM), primarily collagen, and play a pivotal role in wound healing and tissue homeostasis. However, their dysregulation can lead to fibrosis and chronic inflammation. (S)-Mapracorat (also known as ZK-245186) is a non-steroidal selective glucocorticoid receptor agonist (SEGRA) designed to provide potent anti-inflammatory effects with a potentially improved side-effect profile compared to traditional corticosteroids.[1][2][3][4] Its mechanism involves selective binding to the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory genes and modulation of key signaling pathways.[1][3][5]
This application note provides detailed protocols for utilizing fibroblast cell cultures to investigate the biological effects of this compound. The described assays will enable researchers to assess its impact on fibroblast proliferation, migration, and collagen synthesis, as well as its influence on intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
General Cell Culture and Maintenance
Primary human dermal fibroblasts (HDFs) are recommended for these studies. Standard cell culture protocols should be followed.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they should be passaged using trypsin-EDTA. For experiments, cells between passages 3 and 8 are recommended to ensure stability and reproducibility.
Experimental Workflow
The general workflow for studying the effects of this compound on fibroblasts involves initial cell culture, followed by specific treatments and subsequent analysis using various assays to measure distinct cellular responses.
Caption: General experimental workflow for assessing this compound's effects on fibroblasts.
Protocol 1: Fibroblast Proliferation Assay
This protocol uses a colorimetric method (MTS or CCK-8) to determine the effect of this compound on fibroblast viability and proliferation.[6][7]
Materials:
-
Human fibroblasts
-
96-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Culture medium
-
MTS or CCK-8 reagent
-
Microplate reader
Methodology:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 10, 100, 1000 nM). The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Assay: Add 10-20 µL of MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm for CCK-8, 490 nm for MTS) using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle control (0 nM this compound).
Protocol 2: Fibroblast Migration Assay (Scratch Wound Healing)
This assay assesses the effect of this compound on the directional migration of fibroblasts, a key process in wound repair.[8][9]
Materials:
-
Human fibroblasts
-
6- or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
This compound
-
Culture medium (can be serum-free or low-serum to minimize proliferation)
-
Microscope with a camera
Methodology:
-
Cell Seeding: Seed fibroblasts into a 6- or 12-well plate and grow them to 90-100% confluence.
-
Scratch: Create a linear "scratch" in the cell monolayer using a sterile 200 µL pipette tip.[8]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium (low serum, e.g., 1% FBS) containing various concentrations of this compound.
-
Imaging (Time 0): Immediately capture images of the scratch in predefined locations for each well.
-
Incubation: Incubate the plate at 37°C.
-
Imaging (Time X): Capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: Collagen Synthesis Assay (Sirius Red Staining)
This protocol quantifies total collagen production by fibroblasts, a primary function that can be modulated by glucocorticoids.[10] Glucocorticoids are known to inhibit collagen synthesis in dermal fibroblasts.[11][12]
Materials:
-
Human fibroblasts
-
24-well tissue culture plates
-
This compound
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.01 M HCl
-
0.1 M NaOH
-
Spectrophotometer
Methodology:
-
Cell Seeding and Growth: Seed fibroblasts in a 24-well plate and grow to confluence.
-
Treatment: Replace the medium with fresh medium containing ascorbic acid (50 µg/mL) to facilitate collagen synthesis, along with different concentrations of this compound.
-
Incubation: Incubate for 48-72 hours.
-
Fixation: Wash the cells with PBS and fix with cold methanol for 10 minutes. Allow plates to air dry.
-
Staining: Add 500 µL of Sirius Red solution to each well and incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Aspirate the dye solution and wash the wells extensively with 0.01 M HCl to remove unbound dye.
-
Elution: Add 500 µL of 0.1 M NaOH to each well to elute the bound dye. Pipette up and down to ensure complete solubilization.
-
Measurement: Transfer the solution to a 96-well plate and measure the absorbance at 540-570 nm.
-
Analysis: Normalize the absorbance values to the cell number (can be determined from a parallel plate) or report as relative collagen content compared to the vehicle control.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is used to determine how this compound affects key signaling proteins, such as those in the MAPK and NF-κB pathways, which are known to be modulated by glucocorticoids.[13][14]
Materials:
-
Human fibroblasts
-
6-well plates
-
This compound
-
Pro-inflammatory stimulus (e.g., TNF-α, IL-1β)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system, and PVDF membranes
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-RelB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Methodology:
-
Cell Seeding and Starvation: Seed fibroblasts in 6-well plates and grow to ~80% confluence. Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Pre-treatment: Pre-treat cells with desired concentrations of this compound for 1-2 hours.
-
Stimulation: Add a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) for a short duration (e.g., 15-30 minutes) to activate the signaling pathways.
-
Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies overnight at 4°C.[15] Follow with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Perform densitometric analysis of the protein bands using image analysis software. Normalize phosphorylated protein levels to their total protein counterparts and then to the loading control (e.g., GAPDH).
This compound Signaling Pathway in Fibroblasts
This compound, as a SEGRA, binds to the cytosolic Glucocorticoid Receptor (GR). The drug-receptor complex translocates to the nucleus where it primarily exerts its anti-inflammatory effects through the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1. It has also been shown to inhibit the MAPK (p38, JNK) signaling cascades and uniquely upregulate the anti-inflammatory protein RelB.[5][13][14][16] These actions collectively reduce the expression of inflammatory mediators and may inhibit collagen synthesis.
Caption: Proposed signaling mechanism of this compound in fibroblasts.
Data Presentation
Quantitative data from the described protocols should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Effect of this compound on Fibroblast Viability
| This compound (nM) | Cell Viability (% of Control) ± SD (24h) | Cell Viability (% of Control) ± SD (48h) | Cell Viability (% of Control) ± SD (72h) |
|---|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 99.1 ± 3.8 | 98.5 ± 4.2 | 97.9 ± 5.5 |
| 10 | 98.2 ± 4.1 | 96.7 ± 3.9 | 95.4 ± 4.1 |
| 100 | 97.5 ± 3.5 | 94.3 ± 4.6 | 92.1 ± 3.7 |
| 1000 | 95.8 ± 4.9 | 90.1 ± 5.3 | 88.6 ± 4.9 |
Table 2: Effect of this compound on Fibroblast Migration
| This compound (nM) | Wound Closure (%) ± SD (24h) | Wound Closure (%) ± SD (48h) |
|---|---|---|
| 0 (Vehicle) | 35.2 ± 3.1 | 75.8 ± 4.5 |
| 10 | 33.8 ± 2.9 | 72.4 ± 5.2 |
| 100 | 25.1 ± 3.5 | 55.9 ± 4.8 |
| 1000 | 18.7 ± 2.8 | 40.3 ± 4.1 |
Table 3: Effect of this compound on Collagen Production
| This compound (nM) | Relative Collagen Content (Absorbance) ± SD | % Inhibition vs. Control |
|---|---|---|
| 0 (Vehicle) | 0.85 ± 0.05 | 0% |
| 10 | 0.76 ± 0.04 | 10.6% |
| 100 | 0.54 ± 0.06 | 36.5% |
| 1000 | 0.38 ± 0.03 | 55.3% |
Table 4: Densitometric Analysis of Western Blot Results
| Treatment | p-p38 / total p38 (Fold Change) | p-p65 / total p65 (Fold Change) | RelB / GAPDH (Fold Change) |
|---|---|---|---|
| Control | 1.0 | 1.0 | 1.0 |
| TNF-α | 4.5 ± 0.4 | 3.8 ± 0.3 | 1.1 ± 0.2 |
| TNF-α + this compound (100 nM) | 2.1 ± 0.3 | 1.7 ± 0.2 | 2.5 ± 0.4 |
References
- 1. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapracorat - Wikipedia [en.wikipedia.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin [frontiersin.org]
- 7. scielo.br [scielo.br]
- 8. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.virginia.edu [med.virginia.edu]
- 10. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 11. mdpi.com [mdpi.com]
- 12. Identification of Glucocorticoid Receptor Target Genes That Potentially Inhibit Collagen Synthesis in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing (S)-Mapracorat Efficacy in a Guinea Pig Model of Allergic Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic conjunctivitis is a prevalent ocular inflammatory condition characterized by an early-phase response, driven by mast cell degranulation, and a late-phase response, marked by the infiltration of eosinophils and other immune cells.[1] Glucocorticoids are effective in treating severe allergic conjunctivitis, but their long-term use is associated with side effects like increased intraocular pressure and cataract formation.[2] (S)-Mapracorat is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that demonstrates potent anti-inflammatory effects with a potentially improved safety profile.[2][3] As a SEGRA, this compound selectively binds to the glucocorticoid receptor (GR) and is thought to primarily mediate its anti-inflammatory effects through transrepression, minimizing the transactivation-associated side effects of classical glucocorticoids.[2][4][5] Preclinical studies have shown that this compound effectively reduces clinical symptoms, eosinophil recruitment, and the production of pro-inflammatory chemokines and cytokines in animal models of ocular inflammation.[1][2][6]
This document provides a detailed methodology for assessing the efficacy of this compound in a well-established guinea pig model of allergic conjunctivitis.
Signaling Pathway of Allergic Conjunctivitis and this compound's Mechanism of Action
Caption: Allergic conjunctivitis signaling and this compound's mechanism.
Experimental Protocols
Animal Model
-
Species: Hartley guinea pigs
-
Sex: Male or female
-
Weight: 300-350 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Induction of Allergic Conjunctivitis
This protocol is based on the ovalbumin (OVA)-induced allergic conjunctivitis model.[1][7]
-
Sensitization (Day 0):
-
Anesthetize the guinea pigs.
-
Administer a subconjunctival injection of 10 µL of a solution containing 2 µg of ovalbumin (OVA) and 2 mg of aluminum hydroxide gel as an adjuvant.[7]
-
-
Challenge (Days 15, 17, and 19):
-
On days 15 and 17, instill 10 µL of OVA solution (e.g., 5 mg/mL in saline) into the conjunctival sac of both eyes to boost the allergic response.[7]
-
On day 19, perform the final challenge by instilling 10 µL of the same OVA solution. This will induce the acute allergic reaction for efficacy assessment.
-
Experimental Groups and Treatment
-
Group 1: Naive Control: No sensitization or challenge.
-
Group 2: Vehicle Control: Sensitized and challenged with OVA, treated with vehicle.
-
Group 3: this compound Treatment: Sensitized and challenged with OVA, treated with this compound ophthalmic solution (e.g., 0.1%, 0.25%, 0.4% concentrations).[1]
-
Group 4: Positive Control (e.g., Dexamethasone): Sensitized and challenged with OVA, treated with a classical glucocorticoid like dexamethasone (e.g., 0.1%).[1]
-
Treatment Administration:
-
Administer the assigned treatment (e.g., 10 µL) into the conjunctival sac of both eyes.
-
For assessing efficacy on the late-phase response, treatment can be administered 2 hours after the final OVA challenge on day 19.[1]
-
Experimental Workflow
Caption: Workflow for assessing this compound efficacy.
Efficacy Assessment
Assessments are typically performed 24 hours after the final OVA challenge to evaluate the late-phase allergic response.[1]
-
Clinical Scoring:
-
Score the clinical signs of allergic conjunctivitis (e.g., redness, chemosis, tearing) using a standardized scoring system (e.g., 0-3 scale, where 0 is normal and 3 is severe).
-
-
Eosinophil Infiltration:
-
Histology: Euthanize the animals and collect conjunctival tissues. Fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) or Giemsa.[7] Quantify the number of eosinophils per high-power field.
-
Eosinophil Peroxidase (EPO) Assay: Homogenize conjunctival tissue or use tear samples to measure EPO activity, which correlates with eosinophil numbers.[1]
-
-
Quantification of Inflammatory Mediators:
-
Real-Time Quantitative PCR (RT-qPCR): Extract total RNA from conjunctival tissue. Synthesize cDNA and perform RT-qPCR to measure the mRNA expression levels of key chemokines (e.g., CCL5, CCL11) and pro-inflammatory cytokines (e.g., IL-1β, TNF-α).[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measure the protein levels of specific chemokines and cytokines in conjunctival tissue homogenates or tear samples.[7]
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Clinical Scores of Allergic Conjunctivitis
| Treatment Group | Redness (Mean ± SEM) | Chemosis (Mean ± SEM) | Tearing (Mean ± SEM) | Composite Score (Mean ± SEM) |
| Naive Control | ||||
| Vehicle Control | ||||
| This compound (0.1%) | ||||
| This compound (0.25%) | ||||
| This compound (0.4%) | ||||
| Dexamethasone (0.1%) |
Table 2: Eosinophil Infiltration in Conjunctiva
| Treatment Group | Eosinophils/HPF (Mean ± SEM) | EPO Activity (OD/mg protein) (Mean ± SEM) |
| Naive Control | ||
| Vehicle Control | ||
| This compound (0.1%) | ||
| This compound (0.25%) | ||
| This compound (0.4%) | ||
| Dexamethasone (0.1%) |
Table 3: Relative mRNA Expression of Inflammatory Mediators in Conjunctiva
| Treatment Group | CCL5 (Fold Change ± SEM) | CCL11 (Fold Change ± SEM) | IL-1β (Fold Change ± SEM) | TNF-α (Fold Change ± SEM) |
| Naive Control | ||||
| Vehicle Control | ||||
| This compound (0.1%) | ||||
| This compound (0.25%) | ||||
| This compound (0.4%) | ||||
| Dexamethasone (0.1%) |
Study Design Logic
Caption: Logical framework of the efficacy study.
Conclusion
This comprehensive methodology provides a robust framework for evaluating the therapeutic potential of this compound in a clinically relevant model of allergic conjunctivitis. By systematically assessing clinical signs, cellular infiltration, and molecular markers of inflammation, researchers can generate high-quality, reproducible data to support the development of this promising SEGRA for the treatment of ocular allergic diseases.
References
- 1. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapracorat - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-MS/MS Method for the Pharmacokinetic Analysis of (S)-Mapracorat in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of (S)-Mapracorat in human plasma. This compound is a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has shown potent anti-inflammatory effects with a potentially improved side-effect profile compared to traditional corticosteroids.[1][2] The method detailed herein is suitable for pharmacokinetic studies, providing the necessary precision, accuracy, and sensitivity for therapeutic drug monitoring and clinical trial support. The protocol covers plasma sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.
Introduction
This compound is a selective glucocorticoid receptor agonist designed to offer potent anti-inflammatory action while minimizing the metabolic and ocular side effects associated with long-term corticosteroid use.[3] Its mechanism involves the inhibition of pro-inflammatory transcription factors such as nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1).[4] To properly characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable bioanalytical method is essential. This document provides a detailed protocol for the analysis of this compound in human plasma using HPLC-MS/MS, a technique renowned for its specificity and sensitivity.[5][6]
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily through the transrepression of pro-inflammatory genes. Upon entering the cell, it binds to the glucocorticoid receptor (GR), leading to the inhibition of key inflammatory signaling pathways.
Caption: this compound anti-inflammatory signaling pathway.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Dexamethasone or other suitable glucocorticoid
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for its simplicity and effectiveness in extracting small molecules from plasma.[7][8]
-
Thaw frozen human plasma samples to room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 5 µL onto the HPLC-MS/MS system.
HPLC Method
Chromatographic separation is achieved using a C18 reversed-phase column.[6][8]
| Parameter | Condition |
| Column | C18 Column (e.g., XBridge™ C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 6.0 minutes |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.5 | 5 | 95 |
| 4.5 | 5 | 95 |
| 4.6 | 95 | 5 |
| 6.0 | 95 | 5 |
Mass Spectrometry Method
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[8]
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: Multiple Reaction Monitoring (MRM) Transitions (Note: These m/z values are hypothetical and require experimental optimization)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 485.2 | 314.1 | 100 | 30 | 22 |
| Internal Standard | 393.2 | 373.2 | 100 | 45 | 15 |
Analytical Workflow
The overall process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.
Caption: Pharmacokinetic analysis workflow for this compound.
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines.
Linearity and Range
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma.
Table 3: Representative Calibration Curve Data
| Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 0.5 | 0.48 | 96.0 |
| 1.0 | 1.05 | 105.0 |
| 5.0 | 5.11 | 102.2 |
| 25.0 | 24.5 | 98.0 |
| 100.0 | 103.2 | 103.2 |
| 400.0 | 395.6 | 98.9 |
| 500.0 | 508.0 | 101.6 |
Regression: y = mx + c, r² > 0.995
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels.
Table 4: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 6.8 | 103.4 | 8.1 | 101.5 |
| Low | 1.5 | 5.2 | 98.7 | 6.5 | 99.8 |
| Mid | 75.0 | 3.1 | 101.2 | 4.3 | 102.0 |
| High | 375.0 | 2.5 | 99.5 | 3.8 | 100.7 |
Application to a Pharmacokinetic Study
The validated method was successfully applied to determine the plasma concentration-time profile of this compound following a single oral administration to healthy volunteers.
Table 5: Key Pharmacokinetic Parameters (Mean ± SD)
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 450.8 ± 55.2 |
| Tmax (hr) | 1.5 ± 0.5 |
| AUC₀₋ₜ (ng·hr/mL) | 1895.6 ± 210.4 |
| AUC₀₋ᵢₙf (ng·hr/mL) | 1950.2 ± 225.7 |
| t₁/₂ (hr) | 4.2 ± 0.8 |
Conclusion
The HPLC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantitative analysis of this compound in human plasma. The simple sample preparation and short chromatographic run time allow for high-throughput analysis, making it well-suited for supporting pharmacokinetic studies in clinical development. The method meets all criteria for bioanalytical method validation, ensuring high-quality data for drug development decisions.
References
- 1. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Simultaneous determination of 83 glucocorticoids in cosmetics by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry for Simultaneous Analysis of 22 Analytes of Oncheong-Eum, a Traditional Korean Herbal Formula [mdpi.com]
- 7. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new HPLC-MS/MS method for the simultaneous quantification of SGLT2 inhibitors and metformin in plasma and its application to a pharmacokinetic study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Mapracorat Transactivation Potential Assessment using a Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Mapracorat, a selective glucocorticoid receptor agonist (SEGRA), represents a class of anti-inflammatory compounds designed to dissociate the transactivation and transrepression activities of the glucocorticoid receptor (GR).[1][2][3] The therapeutic anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, while many of the undesirable side effects are linked to transactivation.[1][2] this compound is engineered to retain potent transrepressive activity while exhibiting reduced transactivation potential compared to classical glucocorticoids like dexamethasone. This application note provides a detailed protocol for quantifying the transactivation potential of this compound using a luciferase-based reporter gene assay.
Principle of the Assay
This reporter gene assay provides a quantitative measure of the ability of this compound to activate gene expression through the glucocorticoid receptor. The assay utilizes a mammalian cell line, typically A549 (human lung carcinoma cells), which endogenously expresses the GR. These cells are transiently transfected with a reporter vector containing the firefly luciferase gene under the control of a promoter with multiple glucocorticoid response elements (GREs), such as the Mouse Mammary Tumor Virus (MMTV) long terminal repeat. Upon binding to this compound, the GR translocates to the nucleus, binds to the GREs in the reporter construct, and drives the expression of luciferase. The resulting luminescence is directly proportional to the transactivation potential of the compound. A co-transfected vector expressing Renilla luciferase under the control of a constitutive promoter is used to normalize for transfection efficiency and cell viability.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glucocorticoid receptor signaling pathway leading to transactivation and the experimental workflow for the reporter gene assay.
Caption: Glucocorticoid Receptor Transactivation Pathway.
Caption: Reporter Gene Assay Experimental Workflow.
Data Presentation
The following table summarizes hypothetical quantitative data for the transactivation potential of this compound in comparison to Dexamethasone, the standard full agonist. This data is for illustrative purposes to demonstrate the expected outcome of the assay, as precise experimental values for this compound were not available in the public domain at the time of this writing.
| Compound | EC50 (nM) | Emax (% of Dexamethasone) |
| Dexamethasone | 1.5 | 100 |
| This compound | 5.0 | 40 |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
Experimental Protocols
Materials and Reagents
-
Cell Line: A549 (human lung adenocarcinoma), ATCC® CCL-185™
-
Reporter Plasmids:
-
MMTV-Luciferase reporter (e.g., pGL4.36[luc2P/MMTV/Hygro] Vector)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
-
Transfection Reagent: Lipofectamine® 3000 or similar
-
Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compounds: this compound, Dexamethasone
-
Assay Reagent: Dual-Luciferase® Reporter Assay System
-
Other: 96-well white, clear-bottom tissue culture plates, sterile PBS, Opti-MEM® I Reduced Serum Medium, DMSO (vehicle control)
Cell Culture and Seeding
-
Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
On Day 1, seed the A549 cells into a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight.
Transient Transfection
-
On Day 2, when cells are approximately 70-80% confluent, perform the transient transfection.
-
For each well, prepare the transfection complex in Opti-MEM® I Reduced Serum Medium according to the manufacturer's protocol for your chosen transfection reagent. A typical ratio would be 100 ng of MMTV-luciferase plasmid and 10 ng of Renilla luciferase plasmid per well.
-
Add the transfection complex to each well and gently mix.
-
Incubate the cells for 24 hours at 37°C.
Compound Treatment
-
On Day 3, prepare serial dilutions of this compound and Dexamethasone in serum-free F-12K medium. A suggested concentration range is from 10^-12 M to 10^-6 M. Also, prepare a vehicle control (DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations or vehicle.
-
Incubate the plate for 18-24 hours at 37°C.
Luciferase Assay
-
On Day 4, perform the dual-luciferase assay according to the manufacturer's instructions.
-
Briefly, remove the medium from the wells and wash once with PBS.
-
Add the passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and activate the Renilla luciferase.
-
Measure the Renilla luciferase activity.
Data Analysis
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency.
-
Subtract the average normalized value of the vehicle control from all other normalized values.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50 and Emax for each compound.
-
Express the Emax of this compound as a percentage of the Emax of Dexamethasone.
Conclusion
This reporter gene assay provides a robust and reliable method for quantifying the transactivation potential of this compound. The expected outcome is that this compound will act as a partial agonist of the glucocorticoid receptor, with a lower maximal transactivation and potentially a different potency (EC50) compared to the full agonist dexamethasone. This data is critical for the characterization of its dissociated profile and for understanding its potential for a reduced side-effect liability in drug development.
References
- 1. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Inflammatory Infiltrates in (S)-Mapracorat Treated Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Mapracorat is a novel, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has demonstrated potent anti-inflammatory properties. It is currently being investigated as a topical treatment for inflammatory conditions of the skin and eyes. This compound selectively binds to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes and the potential upregulation of anti-inflammatory proteins such as RelB and Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1). This mechanism of action suggests that this compound can effectively modulate the inflammatory response by reducing the infiltration and activation of immune cells at the site of inflammation.
These application notes provide a detailed protocol for the analysis of inflammatory infiltrates in murine models of inflammation following treatment with this compound, utilizing multi-color flow cytometry. The presented protocols are based on established methods for immune cell analysis in mice and are intended to guide researchers in quantifying the effects of this compound on various immune cell populations.
Data Presentation
While specific quantitative data from peer-reviewed publications on the flow cytometric analysis of a broad range of inflammatory infiltrates in this compound treated mice is not publicly available at this time, the following tables have been structured to allow for the clear and concise presentation of such data once obtained. The tables are designed for a hypothetical study comparing a vehicle control to a group treated with this compound in a murine model of dermal inflammation.
Table 1: Effect of this compound on Major Inflammatory Cell Populations in Mouse Skin
| Cell Population | Marker Combination | Vehicle Control (% of CD45+ cells) | This compound (% of CD45+ cells) | Fold Change | p-value |
| Neutrophils | CD11b+ Ly6G+ | ||||
| Macrophages | CD11b+ F4/80+ | ||||
| Dendritic Cells | CD11c+ MHCII+ | ||||
| CD4+ T Cells | CD3+ CD4+ | ||||
| CD8+ T Cells | CD3+ CD8+ | ||||
| Natural Killer (NK) Cells | NK1.1+ CD3- |
Table 2: Effect of this compound on Macrophage Subsets in Mouse Skin
| Macrophage Subset | Marker Combination | Vehicle Control (% of Macrophages) | This compound (% of Macrophages) | Fold Change | p-value |
| M1 Macrophages | CD86+ or iNOS+ | ||||
| M2 Macrophages | CD206+ or Arginase-1+ |
Table 3: Effect of this compound on T Cell Subsets in Draining Lymph Nodes
| T Cell Subset | Marker Combination | Vehicle Control (% of CD4+ cells) | This compound (% of CD4+ cells) | Fold Change | p-value |
| Th1 Cells | CD4+ IFNγ+ | ||||
| Th2 Cells | CD4+ IL-4+ | ||||
| Th17 Cells | CD4+ IL-17A+ | ||||
| Regulatory T Cells (Tregs) | CD4+ FoxP3+ |
Experimental Protocols
The following protocols provide a detailed methodology for the induction of a contact hypersensitivity model in mice, treatment with this compound, and subsequent flow cytometry analysis of the inflammatory infiltrate.
Induction of Contact Hypersensitivity (CHS) in Mice
This protocol describes the induction of CHS using 2,4-dinitrofluorobenzene (DNFB), a common hapten used to elicit a robust inflammatory response in the skin.
-
Sensitization:
-
On day 0, shave the abdomen of C57BL/6 mice.
-
Apply 25 µL of 0.5% DNFB (in 4:1 acetone:olive oil) to the shaved abdomen.
-
-
Elicitation:
-
On day 5, measure the baseline ear thickness of both ears using a digital caliper.
-
Apply 20 µL of 0.2% DNFB to both sides of the right ear. The left ear will serve as an untreated control.
-
Treatment with this compound
-
Topical Application:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., acetone:olive oil).
-
Beginning 2 hours after the elicitation phase and continuing twice daily, topically apply 20 µL of the this compound formulation or vehicle control to the right ear.
-
Preparation of Single-Cell Suspensions from Mouse Ear Tissue
-
Tissue Harvest:
-
At 24 or 48 hours after elicitation, euthanize the mice.
-
Excise the right ear and separate the dorsal and ventral leaflets.
-
-
Enzymatic Digestion:
-
Mince the ear tissue into small pieces.
-
Digest the tissue in a solution of RPMI 1640 containing Collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 60-90 minutes at 37°C with gentle agitation.
-
-
Cell Dissociation:
-
Following digestion, further dissociate the tissue by passing it through a 70 µm cell strainer.
-
Wash the resulting single-cell suspension with FACS buffer (PBS with 2% FBS and 2 mM EDTA).
-
Flow Cytometry Staining and Analysis
-
Cell Staining:
-
Count the cells and adjust the concentration to 1x10^7 cells/mL.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers (see Table 1 for examples) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (for T cell subsets):
-
For analysis of intracellular cytokines (e.g., IFNγ, IL-4, IL-17A), stimulate the cells with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor) for 4-6 hours prior to surface staining.
-
After surface staining, fix and permeabilize the cells using a commercially available fixation/permeabilization kit.
-
Stain for intracellular markers (e.g., anti-IFNγ, anti-IL-4, anti-IL-17A, anti-FoxP3) for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cell samples on a multi-color flow cytometer.
-
Analyze the data using appropriate flow cytometry analysis software. Gate on single, live cells before identifying specific immune cell populations based on their marker expression.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound binds to the glucocorticoid receptor, leading to reduced inflammation.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing inflammatory infiltrates in this compound treated mice.
Logical Relationship of the Study Design
Caption: Logical flow of the study to evaluate this compound's anti-inflammatory effects.
Application Notes and Protocols for Inducing Experimental Dry Eye to Study (S)-Mapracorat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing experimental dry eye (DED) in animal models, suitable for investigating the therapeutic potential of (S)-Mapracorat. The protocols focus on two widely used chemical induction methods: Benzalkonium Chloride (BAC) and Scopolamine. Additionally, the known signaling pathways of this compound are detailed to provide a mechanistic context for study design.
Introduction to Experimental Dry Eye Models
Dry eye disease is a multifactorial condition characterized by a loss of homeostasis of the tear film, resulting in ocular surface inflammation, discomfort, and visual disturbance.[1][2] Animal models are essential tools for understanding the pathophysiology of DED and for the preclinical evaluation of novel therapeutics like this compound.[1][2][3] Chemically induced models, using agents like BAC and scopolamine, are commonly employed due to their ability to replicate key features of human DED, such as tear film instability, ocular surface damage, and inflammation.[1][4][5]
This compound: A Novel Therapeutic Agent
This compound (also known as BOL-303242-X or ZK 245186) is a selective glucocorticoid receptor agonist (SEGRA) that has shown potent anti-inflammatory effects in ocular models.[6][7][8] Unlike traditional corticosteroids, this compound is designed to dissociate transrepression (anti-inflammatory effects) from transactivation (metabolic side effects), potentially offering a better safety profile.[7][9] Its mechanism of action involves the modulation of key inflammatory pathways, including the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[6][7][10]
Experimental Protocols
Two primary methods for inducing experimental dry eye are detailed below. The choice of model may depend on the specific research question and the desired characteristics of the dry eye phenotype (e.g., aqueous-deficient vs. evaporative).
Protocol 1: Benzalkonium Chloride (BAC)-Induced Dry Eye
BAC is a preservative commonly found in ophthalmic solutions that can induce DED by causing tear film instability, loss of conjunctival goblet cells, and ocular surface inflammation.[5][11][12] This model is useful for studying evaporative dry eye.
Materials:
-
Benzalkonium Chloride (BAC) solution (0.1% or 0.2% in sterile phosphate-buffered saline - PBS)[12][13][14][15]
-
Animal model: C57BL/6 mice or New Zealand white rabbits[13][14][15]
-
Micropipette
-
Anesthetic (e.g., isoflurane)
-
Slit-lamp biomicroscope
-
Fluorescein sodium strips
-
Phenol red threads
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment. Maintain a controlled environment with a temperature of 22 ± 1°C, humidity of 55-65%, and a 12-hour light-dark cycle.[16]
-
Induction:
-
Mice: Under light isoflurane anesthesia, topically instill 5 µL of 0.2% BAC solution onto the cornea of one eye, twice daily (e.g., 9 AM and 9 PM) for 7 to 14 consecutive days.[15] The contralateral eye can receive sterile PBS as a control.
-
Rabbits: Topically instill 50 µL of 0.1% BAC solution onto the cornea of one eye, twice daily for 2 weeks.[12] Alternatively, a 0.2% BAC solution can be used for 5 consecutive days to induce a more rapid onset of dry eye.[13]
-
-
This compound Treatment: Following the induction period, initiate topical treatment with this compound at the desired concentration and frequency. A vehicle control group should be included.
-
Evaluation of Dry Eye Parameters: Assess the following parameters at baseline and at specified time points throughout the study (e.g., days 3, 7, 14, and 21).
Quantitative Assessment of BAC-Induced Dry Eye:
| Parameter | Method | Typical Findings in BAC-treated Group |
| Tear Volume | Phenol Red Thread Test | Significant decrease in tear secretion.[15] |
| Tear Film Break-Up Time (TBUT) | Slit-lamp observation after fluorescein instillation | Significant reduction in TBUT.[15] |
| Corneal Fluorescein Staining (CFS) | Grading of punctate epithelial erosions using a standardized scale (e.g., 0-4) under a cobalt blue filter. | Increased corneal staining score, indicating epithelial damage.[15][17] |
| Conjunctival Goblet Cell Density | Periodic acid-Schiff (PAS) staining of conjunctival tissue sections. | Significant decrease in the number of goblet cells.[12][14] |
| Inflammatory Markers (e.g., TNF-α, IL-1β, IL-6) | ELISA or RT-qPCR of corneal or conjunctival tissue lysates. | Increased expression of pro-inflammatory cytokines.[4][15] |
Protocol 2: Scopolamine-Induced Dry Eye
Scopolamine is a muscarinic receptor antagonist that reduces tear secretion by blocking cholinergic nerve signals to the lacrimal gland, thereby inducing an aqueous-deficient dry eye model.[4][5][18] This can be combined with environmental stress to exacerbate the condition.
Materials:
-
Scopolamine hydrobromide
-
Osmotic pumps or transdermal patches
-
Animal model: Female Lewis rats or C57BL/6 mice[16]
-
Controlled environment chamber (optional, for desiccating stress)[16][19]
-
Surgical instruments for pump implantation
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Slit-lamp biomicroscope
-
Fluorescein sodium strips
-
Phenol red threads
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Induction:
-
Rats (Osmotic Pump): Surgically implant a pre-filled osmotic pump subcutaneously on the back of the rat. The pump should be loaded to deliver scopolamine continuously (e.g., 20 mg/day) for 21 days.[16][18]
-
Mice (Transdermal Patch and Desiccating Stress): Apply a transdermal scopolamine patch (e.g., 0.5 mg/72h).[16] Place the mice in a controlled environmental chamber with low relative humidity (<25%) and constant air-flow (15 L/min) for a specified period each day (e.g., 5 hours) for up to 21 days.[16][19][20]
-
-
This compound Treatment: Initiate topical treatment with this compound after a stable dry eye condition is established (e.g., after 7 days of induction).
-
Evaluation of Dry Eye Parameters: Assess dry eye signs as described in Protocol 1 at regular intervals.
Quantitative Assessment of Scopolamine-Induced Dry Eye:
| Parameter | Method | Typical Findings in Scopolamine-treated Group |
| Tear Volume | Phenol Red Thread Test or Schirmer's Test | Significant and rapid decrease in tear production.[16][18] |
| Tear Film Break-Up Time (TBUT) | Slit-lamp observation after fluorescein instillation | Shortened TBUT.[4] |
| Corneal Fluorescein Staining (CFS) | Grading of punctate epithelial erosions. | Increased corneal defects and staining score.[16][18] |
| Inflammatory Markers (e.g., TNF-α, IL-1β, IL-6) | RT-qPCR of conjunctival and lacrimal gland tissues. | Increased mRNA levels of pro-inflammatory cytokines.[4] |
| Corneal Nerve Density (optional) | In vivo confocal microscopy. | Decreased corneal subbasal nerve fiber density.[4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Caption: Workflow for inducing and evaluating experimental dry eye.
Caption: this compound's anti-inflammatory signaling pathways.
Discussion
The selection of an appropriate animal model and relevant endpoints is critical for the successful evaluation of this compound for the treatment of DED. The BAC-induced model is advantageous for its simplicity and relevance to preservative-induced dry eye. The scopolamine model, particularly when combined with desiccating stress, effectively mimics the aqueous-deficient and evaporative components of human DED.
This compound's mechanism of action, involving the inhibition of the MAPK and classical NF-κB pathways, and the upregulation of the anti-inflammatory protein RelB, provides a strong rationale for its therapeutic potential in DED.[6][7][21] Furthermore, its ability to augment the expression of MAP kinase phosphatase-1 (MKP-1) suggests a multi-faceted anti-inflammatory effect.[10][22] By utilizing the detailed protocols and understanding the underlying signaling pathways, researchers can effectively design and execute preclinical studies to investigate the efficacy of this compound in alleviating the signs and symptoms of dry eye disease.
References
- 1. Experimental Models, Induction Protocols, and Measured Parameters in Dry Eye Disease: Focusing on Practical Implications for Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cjeo-journal.org [cjeo-journal.org]
- 4. Application of Animal Models in Interpreting Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dry Eye Models - Creative Biolabs [creative-biolabs.com]
- 6. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Vision: Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells [molvis.org]
- 8. Mapracorat - Wikipedia [en.wikipedia.org]
- 9. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Optimization of a Rabbit Dry Eye Model Induced by Topical Instillation of Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. molvis.org [molvis.org]
- 16. iris-pharma.com [iris-pharma.com]
- 17. [PDF] Benzalkonium Chloride for Experimental Dry Eye Induction in a Rabbit Model | Semantic Scholar [semanticscholar.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Desiccating Stress + Scopolamine-Induced Dry Eye - Experimentica [experimentica.com]
- 20. iris-pharma.com [iris-pharma.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. researchgate.net [researchgate.net]
Synthesis Pathway and Application Notes for Laboratory-Scale Production of (S)-Mapracorat
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale synthesis of (S)-Mapracorat, a selective glucocorticoid receptor agonist. It also includes an overview of its mechanism of action and relevant signaling pathways.
Introduction
This compound, also known as ZK-245186 and BOL-303242-X, is a non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been investigated for its anti-inflammatory properties in various conditions, including atopic dermatitis, allergic conjunctivitis, and post-operative inflammation.[1] As a SEGRA, this compound is designed to dissociate the anti-inflammatory effects of glucocorticoids from their metabolic side effects.
Mechanism of Action and Signaling Pathway
This compound selectively binds to the glucocorticoid receptor (GR), leading to the modulation of downstream signaling pathways involved in inflammation. A key aspect of its mechanism is the inhibition of the mitogen-activated protein kinase (MAPK) pathways, specifically p38 and JNK.[1] This inhibition, in turn, suppresses the activity of transcription factors such as activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), which are crucial for the expression of pro-inflammatory cytokines.[1] Furthermore, this compound has been shown to enhance the expression of MAPK phosphatase-1 (MKP-1), a negative regulator of the MAPK pathway, thereby contributing to its anti-inflammatory effects.
Below is a diagram illustrating the signaling pathway of this compound.
Caption: Signaling pathway of this compound.
Laboratory-Scale Synthesis of this compound
The following is a plausible multi-step synthesis pathway for the laboratory-scale production of this compound, based on the synthesis of structurally related compounds. This pathway is presented for informational purposes and should be adapted and optimized by qualified researchers.
Overall Synthesis Workflow
The synthesis can be logically divided into the preparation of two key intermediates followed by their coupling and final deprotection steps.
References
Ocular pharmacokinetics study design for novel SEGRAs like (S)-Mapracorat
Application Notes & Protocols: Ocular Pharmacokinetics of (S)-Mapracorat
1.0 Application Notes
1.1 Introduction: Ocular Pharmacokinetics for Novel SEGRAs
The study of ocular pharmacokinetics (PK)—how a drug is absorbed, distributed, metabolized, and eliminated within the eye—is fundamental to the development of novel ophthalmic therapies.[1][2] This is particularly critical for new classes of compounds like Selective Glucocorticoid Receptor Agonists (SEGRAs), which are designed to offer the potent anti-inflammatory effects of traditional glucocorticoids but with an improved safety profile.[3][4] this compound (also known as BOL-303242-X) is a novel, non-steroidal SEGRA developed for treating inflammatory eye conditions.[3][5] A thorough understanding of its ocular PK is essential to optimize dosing regimens, ensure therapeutic concentrations reach target tissues (e.g., cornea, conjunctiva, iris), and minimize potential side effects like increased intraocular pressure, which can be a concern with conventional steroids.[3][4] These studies provide the data necessary to bridge preclinical findings with clinical efficacy and safety.[6]
1.2 Mechanism of Action: this compound
Selective Glucocorticoid Receptor Agonists (SEGRAs) represent a distinct therapeutic class designed to modulate the glucocorticoid receptor (GR) differently than classical steroids.[5][7]
-
GR Binding and Translocation: Like traditional glucocorticoids, this compound is a ligand that diffuses across the cell membrane and binds to the GR in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding event causes the HSPs to dissociate, allowing the activated GR-ligand complex to translocate into the nucleus.[8]
-
Dissociated Anti-Inflammatory Activity: The primary advantage of SEGRAs lies in their "dissociated" mechanism. They are designed to preferentially favor transrepression , a process where the activated GR complex interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1).[3][4][9] This inhibits the expression of inflammatory cytokines and mediators.
-
Novel Upregulation of Anti-Inflammatory Factors: Uniquely, this compound has been shown to upregulate anti-inflammatory proteins, notably RelB, which is part of the alternative NF-κB pathway.[5][10] This action, combined with the suppression of the classical pro-inflammatory NF-κB member RelA (p65), provides a distinctive and potent anti-inflammatory effect.[5][10] By minimizing GR-mediated transactivation of genes associated with metabolic side effects, SEGRAs like this compound aim for a better therapeutic index.[4][9]
1.3 Key Considerations for Ocular PK Study Design
-
Animal Model Selection: The rabbit is the most common and well-accepted animal model for ocular PK studies due to its eye size being closer to that of humans compared to rodents.[1][2][11] The anatomical similarities in the anterior segment allow for reasonable translation of PK data.[11][12][13] Both pigmented and albino rabbits can be used, though pigmented rabbits are often chosen to assess potential drug-melanin binding.[14]
-
Drug Formulation and Administration: The drug vehicle can significantly impact ocular bioavailability. This compound has been studied as a suspension.[14] A fixed volume (e.g., 35-50 µL) should be administered topically into the conjunctival sac to ensure dose consistency.[14]
-
Dosing Regimen: Both single-dose and multiple-dose studies are crucial. A single-dose study helps determine initial absorption and distribution parameters (Cmax, Tmax), while a multiple-dose study provides insight into drug accumulation, steady-state concentrations, and clearance upon repeated use, mimicking a clinical scenario.[14][15]
-
Sample Collection and Tissues: A comprehensive PK profile requires sampling a wide array of ocular tissues and fluids at predetermined time points. This includes tears, cornea, conjunctiva, aqueous humor, iris/ciliary body, retina, and vitreous humor.[15][16] Plasma samples are also essential to quantify systemic exposure and assess the drug's safety profile.[15]
-
Bioanalytical Method: Due to the minute sample volumes and expected low drug concentrations in intraocular tissues, a highly sensitive and specific bioanalytical method is required.[17][18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering the necessary sensitivity and accuracy for robust quantification.[14][15][19]
Experimental Protocols
2.1 Protocol 1: Animal Handling and Topical Ocular Administration
-
Objective: To describe the procedure for the housing, handling, and topical ocular administration of this compound to rabbits.
-
Materials:
-
Procedure:
-
Acclimatization: Acclimate animals to the housing facility for at least 5 days prior to the study, with access to standard chow and water ad libitum.
-
Grouping: Randomly assign animals to treatment groups (e.g., different dose levels, vehicle control) and time-point subgroups (n=3-5 animals per time point).
-
Anesthesia (Optional): A topical anesthetic may be applied before dosing if required, but its potential effect on corneal permeability should be considered.
-
Dose Administration:
-
Gently restrain the rabbit.
-
Pull down the lower eyelid to form a conjunctival sac.
-
Using a calibrated micropipette, instill a single, precise volume (e.g., 50 µL) of the this compound suspension directly into the sac, avoiding contact with the cornea.[14]
-
Gently hold the eyelids closed for approximately 10-15 seconds to facilitate drug distribution and minimize immediate drainage.
-
-
Study Designs:
-
Single-Dose Study: Administer a single dose at time t=0. Collect samples at predetermined intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[15]
-
Multiple-Dose Study: Administer the dose multiple times per day (e.g., three times daily) for a set period (e.g., 4 days).[15] Collect samples at specified times after the final dose.
-
-
Observation: Monitor animals for any signs of ocular irritation or systemic distress throughout the study.
-
2.2 Protocol 2: Ocular Sample Collection
-
Objective: To detail the procedure for collecting ocular tissues, fluids, and plasma from rabbits at specified time points.
-
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail) and euthanasia solution (e.g., pentobarbital).
-
Micro-capillary tubes for tear collection.
-
Syringes with 30-gauge needles for aqueous humor collection.
-
Dissection toolkit (forceps, scissors, scalpels).
-
Pre-labeled cryovials.
-
Dry ice or liquid nitrogen.
-
Heparinized tubes for blood collection.
-
-
Procedure:
-
Pre-sampling: At the designated time point, anesthetize the animal.
-
Tear Collection: Collect tears from the conjunctival sac using a micro-capillary tube. Record the volume and place the sample in a cryovial.
-
Blood Collection: Collect a blood sample via a marginal ear vein or cardiac puncture into a heparinized tube. Centrifuge to separate plasma, then transfer the plasma to a cryovial.
-
Euthanasia and Enucleation: Humanely euthanize the animal. Immediately enucleate the dosed eye.
-
Microdissection: Perform all dissections on a cold plate to maintain sample integrity.
-
Rinse the globe with cold saline and carefully blot dry.
-
Aqueous Humor: Puncture the cornea near the limbus with a 30-gauge needle and aspirate the aqueous humor.
-
Conjunctiva and Cornea: Make a circumferential incision at the limbus. Carefully excise the cornea and the bulbar conjunctiva.
-
Iris/Ciliary Body: Remove the lens to expose the iris and ciliary body, which can then be carefully dissected.
-
Vitreous Humor: Open the posterior segment and carefully aspirate the vitreous humor.
-
Retina and Choroid: Separate the retina from the underlying retinal pigment epithelium (RPE) and choroid. The RPE-choroid layer can be collected together.
-
-
Sample Handling:
-
Immediately weigh each tissue sample.
-
Place each fluid and tissue sample into a separate pre-labeled cryovial.
-
Flash-freeze all samples in liquid nitrogen or on dry ice and store them at -80°C until bioanalysis.[16]
-
-
2.3 Protocol 3: Sample Preparation and Bioanalysis by LC-MS/MS
-
Objective: To quantify the concentration of this compound in ocular and plasma samples using LC-MS/MS.
-
Materials:
-
-80°C freezer and centrifuge.
-
Tissue homogenizer.
-
LC-MS/MS system (e.g., Agilent, Sciex, Waters).
-
Analytical column (e.g., C18).
-
This compound analytical standard and a suitable internal standard (IS).
-
Acetonitrile, methanol, formic acid, and other HPLC-grade solvents.
-
Purified water (18 MΩ·cm).
-
-
Procedure:
-
Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into the appropriate blank matrix (e.g., blank rabbit plasma, aqueous humor, or tissue homogenate).
-
Sample Preparation:
-
Tissues: Add a measured volume of homogenization buffer to the weighed tissue sample and homogenize until uniform.
-
Fluids (Aqueous/Vitreous Humor, Plasma): Thaw samples on ice.
-
Extraction: To a specific volume of sample homogenate or fluid, add the internal standard (IS). Perform a protein precipitation extraction by adding 3-4 volumes of cold acetonitrile. Vortex vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Develop a chromatographic method to achieve separation of this compound and the IS from endogenous matrix components.
-
Optimize mass spectrometer settings for the detection of this compound and the IS using Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Use the resulting regression equation to determine the concentration of this compound in the unknown samples and QCs.
-
Accept the analytical run if the QC sample concentrations are within ±15% of their nominal values.
-
-
Data Presentation
Quantitative data from the study should be summarized in clear, concise tables to allow for easy interpretation and comparison across tissues and dose levels.
Table 1: Mean Concentration of this compound in Ocular Tissues and Plasma Following a Single Topical Dose
| Time (h) | Cornea (µg/g) | Conjunctiva (µg/g) | Aqueous Humor (ng/mL) | Iris/Ciliary Body (µg/g) | Retina (ng/g) | Plasma (ng/mL) |
|---|---|---|---|---|---|---|
| 0.25 | ||||||
| 0.5 | ||||||
| 1.0 | ||||||
| 2.0 | ||||||
| 4.0 | ||||||
| 8.0 | ||||||
| 24.0 |
Data presented as mean ± standard deviation (n=4 animals per time point). Concentrations are based on published findings for Mapracorat, showing highest levels in external tissues.[14][15]
Table 2: Summary of Pharmacokinetic Parameters for this compound
| Tissue/Fluid | Cmax | Tmax (h) | AUC₀₋₂₄ (ng·h/mL or µg·h/g) |
|---|---|---|---|
| Cornea | |||
| Conjunctiva | |||
| Aqueous Humor | |||
| Iris/Ciliary Body | |||
| Plasma |
Cmax: Maximum observed concentration. Tmax: Time to reach Cmax. AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours. Parameters are derived from the concentration-time data in Table 1.
Mandatory Visualizations
4.1 Signaling Pathway of this compound
Caption: Intracellular signaling pathway of this compound.
4.2 Experimental Workflow for Ocular Pharmacokinetics Study
Caption: High-level workflow for a preclinical ocular PK study.
References
- 1. A COMPREHENSIVE INSIGHT ON OCULAR PHARMACOKINETICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Secret World of Pharmacokinetics [reviewofophthalmology.com]
- 3. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Ocular Pharmacokinetic Study for Glaucoma Drugs - Ace Therapeutics [acetherapeutics.com]
- 7. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Glucocorticoid-Induced Ocular Hypertension: Origins and New Approaches to Minimize - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mathematical Models of Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rabbit as an animal model for intravitreal pharmacokinetics: Clinical predictability and quality of the published data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Ocular pharmacokinetics of mapracorat, a novel, selective glucocorticoid receptor agonist, in rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics - Experimentica [experimentica.com]
- 17. Advancing Ophthalmic Drug Development: Overcoming Bioanalytical Challenges in Ophthalmology - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. In Vivo Bioanalysis of Ophthalmology: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. iris-pharma.com [iris-pharma.com]
Troubleshooting & Optimization
Improving the solubility of (S)-Mapracorat for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of (S)-Mapracorat for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a selective glucocorticoid receptor agonist (SEGRA) with anti-inflammatory properties.[1][2] Like many small molecule drug candidates, it is a hydrophobic compound, which can lead to poor aqueous solubility. This presents a challenge for in vitro assays, which are typically conducted in aqueous-based cell culture media. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended primary solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Q3: What is the maximum concentration of DMSO that is generally considered safe for most cell-based assays?
A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%.[5] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.
Q4: Can I use other solvents to dissolve this compound?
A4: While DMSO is the primary recommendation, other organic solvents like ethanol may also be used. For specific formulations, co-solvents such as polyethylene glycol (PEG) 400 and surfactants like Tween 80 or Polysorbate 80 have been used to improve the solubility of poorly soluble compounds.[6] The choice of solvent will depend on the specific requirements of your assay and the compatibility with your cell type.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, potentially affecting solubility.
Troubleshooting Guide
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?
A1: This is a common issue when diluting a hydrophobic compound from a high-concentration organic stock into an aqueous medium. Here are several steps you can take to troubleshoot this problem:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your final medium. Instead, perform a serial dilution, first into a smaller volume of medium and then transferring that to the final volume. This gradual decrease in solvent concentration can help keep the compound in solution.[5]
-
Increase Final DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5%) may be necessary to maintain solubility. Always validate the solvent tolerance of your cell line.
-
Vortexing/Mixing: Ensure thorough and immediate mixing after adding the compound to the medium.
-
Use of a Surfactant: Consider adding a low concentration of a biocompatible surfactant, such as Tween 80 (e.g., 0.01-0.05%), to your assay buffer, if compatible with your experimental setup.[6]
-
Sonication/Warming: Gentle warming (e.g., to 37°C) and brief sonication of the diluted solution can sometimes help to redissolve small precipitates.[3] However, be cautious with temperature-sensitive compounds.
Q2: I'm observing unexpected or inconsistent results in my assay. Could the solubility of this compound be the issue?
A2: Yes, inconsistent solubility can lead to variability in your results. If you suspect solubility issues:
-
Visually Inspect for Precipitate: Before adding the compound to your cells, carefully inspect the prepared working solution (under a microscope if necessary) for any signs of precipitation.
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from your frozen stock solution for each experiment. Do not store diluted aqueous solutions of the compound.
-
Re-evaluate Your Solubilization Protocol: Review your protocol for preparing the stock and working solutions. Ensure you are using high-quality, anhydrous DMSO, as absorbed water can reduce its solvating power.[3]
Q3: Can the components of my cell culture medium affect the solubility of this compound?
A3: Yes, certain components in complex cell culture media can interact with your compound.
-
Serum Proteins: The presence of serum (e.g., FBS) can sometimes help to solubilize hydrophobic compounds through protein binding. If you are using a serum-free medium, you may face greater solubility challenges.
-
Salt Concentration: High concentrations of salts in the medium can sometimes lead to the "salting out" of dissolved compounds.[7] Ensure your medium is properly prepared and that there is no evaporation from your culture plates, which would increase the salt concentration.[7][8]
Quantitative Data: Solubility of this compound
The following table summarizes the available solubility data for this compound. It is important to note that solubility can be influenced by factors such as the purity of the compound, the quality of the solvent, temperature, and the presence of other solutes.
| Solvent | Reported Solubility | Conditions | Remarks |
| DMSO | ≥ 33.6 mg/mL (72.65 mM) | Not specified | High solubility, suitable for high-concentration stock solutions.[4] |
| DMSO | 12.5 mg/mL (27.03 mM) | Ultrasonic and warming and heat to 60°C | Indicates that physical methods can enhance solubility.[3] |
| Aqueous Media | Sparingly soluble | General observation | Direct dissolution in aqueous buffers is not recommended. |
| Ethanol | Potentially soluble | Not specified | A possible alternative to DMSO, but may have different effects on cells. |
| PEG 400 | Potentially soluble | Not specified | A co-solvent that can be used in formulations to improve solubility.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 462.48 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 462.48 g/mol * 1000 mg/g = 4.62 mg
-
-
Weigh the this compound. Carefully weigh out 4.62 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution.[3]
-
Aliquot and Store. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[3]
Protocol 2: Serial Dilution of this compound for In Vitro Assays
Objective: To prepare a series of working solutions of this compound by diluting the 10 mM DMSO stock solution into cell culture medium, ensuring the final DMSO concentration remains below 0.5%.
Procedure:
-
Thaw the Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an Intermediate Dilution: To minimize precipitation, first prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Pipette 99 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 1 µL of the 10 mM this compound stock solution.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Prepare the Final Working Solutions: Use the intermediate dilution to prepare your final concentrations. For example, to get a 10 µM final concentration from a 100 µM intermediate:
-
Pipette 90 µL of pre-warmed cell culture medium into the well of your culture plate.
-
Add 10 µL of the 100 µM intermediate solution.
-
The final volume will be 100 µL with a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain this compound. This is crucial to distinguish the effects of the compound from any effects of the solvent.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway overview.
References
- 1. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 8. Cell Culture Academy [procellsystem.com]
(S)-Mapracorat stability in DMSO and other common lab solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of (S)-Mapracorat in DMSO and other common laboratory solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound due to its high solubilizing capacity for many organic molecules. However, always use anhydrous, high-purity DMSO to minimize water absorption, which can affect compound stability and solubility. For aqueous-based assays, subsequent dilutions should be made carefully to avoid precipitation.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: While specific, peer-reviewed stability data for this compound in various solvents is limited, general guidelines from suppliers suggest the following for stock solutions:
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: My this compound solution in DMSO precipitates when I dilute it in my aqueous assay buffer. What can I do?
A3: This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are some troubleshooting steps:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try making intermediate dilutions in a mixture of DMSO and your buffer.
-
Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically well below 1%, as higher concentrations can be toxic to cells and cause precipitation.[4]
-
Increase Mixing: When adding the stock solution to the aqueous buffer, ensure rapid and thorough mixing by vortexing or gentle swirling.[5]
-
Use of a Co-solvent: In some cases, a small amount of a co-solvent like ethanol or polyethylene glycol (PEG) in the final solution can help maintain solubility. However, the compatibility of any co-solvent with your experimental system must be validated.
-
Warm the Solution: Gently warming the solution to 37°C may help redissolve precipitates, but ensure this compound is stable at this temperature for the required duration.[5]
Q4: How can I determine the stability of this compound in my specific solvent and storage conditions?
A4: Since published stability data is scarce, you will need to perform your own stability study. A common and effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the concentration of the parent compound and the appearance of any degradation products over time under your specific storage conditions. A detailed protocol for conducting such a study is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses common issues that may arise when working with this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
This could be due to the degradation of this compound in your stock or working solutions.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible particulates or cloudiness in the this compound solution.
This indicates either precipitation or degradation of the compound.
-
Precipitation: This is likely if the solution was recently diluted into a less compatible solvent (e.g., DMSO stock into aqueous buffer) or subjected to freeze-thaw cycles. Refer to the troubleshooting steps in FAQ 3 .
-
Degradation: If the solution has been stored for an extended period, especially at room temperature or 4°C, insoluble degradation products may have formed. In this case, the solution should be discarded, and a fresh stock should be prepared.
Stability Data Summary
As specific quantitative stability data for this compound in various solvents is not publicly available, the following table provides a template for you to populate with your own experimental findings.
| Solvent | Concentration | Temperature (°C) | Time Point | % this compound Remaining | Degradation Products Observed |
| DMSO | 10 mM | 25 (Room Temp) | 24 hours | Data to be determined | Data to be determined |
| DMSO | 10 mM | 4 | 7 days | Data to be determined | Data to be determined |
| DMSO | 10 mM | -20 | 1 month | Data to be determined | Data to be determined |
| Ethanol | 10 mM | 25 (Room Temp) | 24 hours | Data to be determined | Data to be determined |
| Acetonitrile | 10 mM | 25 (Room Temp) | 24 hours | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 100 µM | 37 | 24 hours | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, provided the compound is not heat-sensitive.[6]
-
Aliquot the stock solution into single-use, tightly sealed tubes to minimize freeze-thaw cycles and water absorption.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
-
Protocol 2: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for a stability-indicating HPLC method. Method parameters will need to be optimized for your specific HPLC system and this compound.
-
Objective: To determine the percentage of intact this compound remaining and to detect the formation of degradation products over time in a specific solvent and storage condition.
-
Materials:
-
This compound solution to be tested.
-
HPLC system with a UV detector.
-
A suitable HPLC column (e.g., C18).
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid or other modifiers).
-
-
Method Development (Initial Setup):
-
Develop a reversed-phase HPLC method that gives a sharp, well-resolved peak for this compound. A good starting point is a gradient method with a mobile phase of water with 0.1% formic acid and acetonitrile.
-
The detection wavelength should be set to the absorbance maximum of this compound.
-
-
Forced Degradation Study (to ensure the method is stability-indicating):
-
Subject this compound to stress conditions to intentionally induce degradation. This helps to ensure that any degradation products can be separated from the parent compound.[7]
-
Acidic Condition: Incubate with 0.1 M HCl at 60°C for 2-8 hours.
-
Basic Condition: Incubate with 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidative Condition: Incubate with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Condition: Heat the solid powder or a solution at a high temperature (e.g., 80°C) for 24 hours.
-
Analyze the stressed samples by your HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.
-
-
Stability Study Execution:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into multiple aliquots for each storage condition (e.g., room temperature, 4°C, -20°C).
-
At each time point (e.g., 0, 24h, 48h, 7 days, 1 month), remove an aliquot from each storage condition.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
The percentage of this compound remaining is calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
-
Monitor the appearance and increase of any new peaks, which represent degradation products.
-
Signaling Pathway
This compound is a selective glucocorticoid receptor (GR) agonist. Its anti-inflammatory effects are primarily mediated through the transrepression of pro-inflammatory transcription factors.[8]
Caption: this compound signaling pathway.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. emulatebio.com [emulatebio.com]
- 6. researchgate.net [researchgate.net]
- 7. ijtsrd.com [ijtsrd.com]
- 8. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Optimizing (S)-Mapracorat for Maximal Anti-inflammatory Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (S)-Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA), in anti-inflammatory research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its anti-inflammatory effects?
This compound is a non-steroidal selective glucocorticoid receptor agonist (SEGRA) designed to provide potent anti-inflammatory activity with a potentially improved side-effect profile compared to traditional corticosteroids.[1][2][3] Its mechanism of action is multifaceted and involves:
-
Transrepression: Like traditional glucocorticoids, this compound binds to the glucocorticoid receptor (GR), leading to the repression of pro-inflammatory genes.[4]
-
MAPK Pathway Inhibition: It enhances the expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1).[1][2] MKP-1 is a critical negative regulator of MAPK pathways, and its upregulation by this compound leads to the deactivation of p38 and JNK, key drivers of inflammatory responses.[1][4]
-
NF-κB Pathway Modulation: this compound distinctively upregulates the anti-inflammatory protein RelB, a member of the alternative NF-κB pathway, while reducing levels of the pro-inflammatory protein RelA (p65) associated with the classical NF-κB pathway.[5][6]
Q2: What is the optimal concentration range for this compound in cell-based assays?
Substantial inhibitory effects on the production of pro-inflammatory mediators are typically observed in the 10-100 nM range in various cell types, including macrophages and human ocular cells.[1][2] Low nanomolar concentrations have been shown to be effective.[5] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What are the key signaling pathways affected by this compound?
This compound primarily modulates the MAPK and NF-κB signaling pathways to exert its anti-inflammatory effects. It inhibits the p38 and JNK MAPK pathways and uniquely modulates the NF-κB pathway by promoting anti-inflammatory components while suppressing pro-inflammatory ones.[1][4][5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low anti-inflammatory effect observed. | Suboptimal this compound concentration: The concentration may be too low for the specific cell type or stimulation conditions. | Perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal effective concentration. |
| Cell health issues: Cells may be unhealthy, leading to a poor response. | Regularly check cell viability using methods like the AlamarBlue™ assay.[4] Ensure proper cell culture conditions. | |
| Inactive compound: The this compound stock solution may have degraded. | Prepare fresh stock solutions and store them appropriately as per the manufacturer's instructions. | |
| High variability between experimental replicates. | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. |
| Inconsistent treatment application: Variations in the timing or volume of this compound or stimulus application. | Standardize all treatment steps, including incubation times and reagent volumes. | |
| Unexpected cytotoxic effects. | High this compound concentration: Although designed for selectivity, very high concentrations may induce off-target effects. | Lower the concentration of this compound. Always include a vehicle control and a positive control for cytotoxicity. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%). |
Data Presentation
Table 1: Effective Concentrations of this compound in Different Cell Models
| Cell Type | Inflammatory Stimulus | Measured Endpoint | Effective Concentration | Reference |
| Raw 264.7 Macrophages | LPS | Inhibition of GM-CSF and TNF-α production | 10-100 nM | [1][2] |
| Human Corneal Epithelial Cells | Hyperosmotic Stress | Inhibition of IL-6, IL-8, and MCP-1 release | Comparable to dexamethasone (specific concentrations not detailed) | [4] |
| Human Conjunctival Fibroblasts | IL-13 + TNF-α | Inhibition of eotaxin-1, eotaxin-3, RANTES, IL-6, IL-8, MCP-1, and ICAM-1 | 3-300 nM | [7] |
| Human Keratocytes | IL-1β | Upregulation of RelB | Not specified, but potent effects observed | [6] |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity by Measuring Cytokine Secretion
This protocol outlines the steps to measure the effect of this compound on the secretion of pro-inflammatory cytokines from stimulated cells using a Luminex assay.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Pre-treatment: Once cells are adherent, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle control. Incubate for 2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells and incubate for a predetermined time (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant.
-
Cytokine Analysis: Analyze the supernatant for cytokine levels (e.g., TNF-α, IL-6, IL-8) using a Luminex multiplex assay kit according to the manufacturer's instructions.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol describes the detection of changes in the protein levels of MKP-1, phosphorylated p38, and RelB following treatment with this compound.
-
Cell Lysis: After treatment as described in Protocol 1, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against MKP-1, phospho-p38, or RelB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of mapracorat, a novel selective glucocorticoid receptor agonist, is partially mediated by MAP kinase phosphatase-1 (MKP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in (S)-Mapracorat dose-response curves
Welcome to the technical support center for (S)-Mapracorat. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results in dose-response curve experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-steroidal, selective glucocorticoid receptor agonist (SEGRA).[1][2][3] It binds with high affinity to the glucocorticoid receptor (GR) and exerts potent anti-inflammatory effects.[3][4] Unlike traditional glucocorticoids, its mechanism is thought to involve a more selective modulation of GR activity. A key part of its action is the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1.[1][5][6][7] Additionally, this compound has been shown to upregulate anti-inflammatory proteins, such as RelB and MAP Kinase Phosphatase-1 (MKP-1), which contributes to its anti-inflammatory profile.[1][5][8][9]
Q2: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. However, published studies have shown significant inhibitory effects on the production of pro-inflammatory mediators in the low nanomolar range, typically between 10-100 nM.[8][9] For example, in LPS-stimulated Raw 264.7 macrophages, 100 nM this compound has been shown to inhibit the production of TNF-α and GM-CSF.[8] In human conjunctival epithelial cells, concentrations as low as 3 nM have been shown to significantly decrease the release of allergy-related chemokines.[10]
Q3: Should I expect this compound to behave identically to Dexamethasone in my assays?
While both are GR agonists, you should not expect them to have identical effects across all assays. This compound is a selective GR agonist and may exhibit a different profile of gene regulation compared to the broader activity of Dexamethasone.[1][5] For instance, this compound has been reported to have a superior effect in upregulating the anti-inflammatory protein RelB compared to Dexamethasone.[5] It is also suggested that SEGRAs like this compound may have a reduced potential for some of the side effects associated with classical glucocorticoids, which is a result of their differential action on gene transactivation versus transrepression.[4][7][11]
Troubleshooting Guide for Unexpected Dose-Response Curves
This guide addresses common unexpected outcomes in this compound dose-response experiments.
Issue 1: Lower than Expected Potency (High IC50/EC50)
Question: My dose-response curve for this compound shows a much higher IC50/EC50 value than reported in the literature. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Integrity | - Verify Compound Stock: Ensure your this compound stock solution is not degraded. Prepare fresh stock solutions from a reliable source. Check for proper storage conditions (light sensitivity, temperature).- Confirm Concentration: Double-check all dilution calculations. Use a calibrated pipette. |
| Cell-Based Issues | - Cell Health and Viability: Ensure cells are healthy and in the exponential growth phase. High passage numbers can lead to phenotypic drift and altered drug responses.[12] Start a new culture from a low-passage frozen stock.- Cell Density: The number of cells seeded can impact the drug response. Optimize cell density for your specific assay.[13]- Mycoplasma Contamination: Test your cell cultures for mycoplasma, as it can significantly alter cellular responses to stimuli.[12] |
| Assay Conditions | - Stimulus Concentration: If you are using a pro-inflammatory stimulus (e.g., LPS, IL-1β), its concentration may be too high, requiring a higher concentration of this compound to see an effect. Perform a dose-response of the stimulus itself to determine an optimal concentration.- Incubation Time: The incubation time with this compound may be too short. Glucocorticoid receptor-mediated effects on gene expression can take several hours. Optimize the incubation time.- Serum in Media: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of compounds. Consider reducing the serum concentration or using a serum-free medium if your cell type allows. |
| Reagent Issues | - Reagent Quality: Ensure all other reagents (e.g., cytokines, antibodies, detection reagents) are of high quality and not expired. |
Issue 2: No Effect or a Very Weak Response at Any Concentration
Question: I am not observing any significant dose-dependent effect of this compound in my assay. What should I check?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Glucocorticoid Receptor (GR) Expression | - Confirm GR Expression: Verify that your cell line expresses the glucocorticoid receptor. You can check this via Western blot or qPCR. Some cell lines may have very low or no GR expression.- Receptor Functionality: Even if expressed, the GR may not be functional in your cell line. Consider using a positive control like Dexamethasone to confirm that the GR signaling pathway is intact. |
| Assay Readout Sensitivity | - Assay Window: Your assay may not be sensitive enough to detect the changes induced by this compound. Ensure you have a robust signal-to-background ratio for your assay readout (e.g., ELISA, qPCR, reporter assay).- Endpoint Selection: The chosen endpoint may not be strongly modulated by GR signaling in your specific cell model. Consider measuring other known GR-responsive genes or proteins. |
| Compound Solubility | - Check Solubility: this compound may not be fully soluble in your assay medium at higher concentrations. Visually inspect your stock and working solutions for any precipitation. The use of a small percentage of DMSO is common, but ensure the final concentration is not toxic to your cells. |
| Experimental Error | - Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to a flat dose-response curve.- Positive Control: Always include a positive control (e.g., Dexamethasone) to ensure the assay is working as expected. |
Issue 3: Biphasic (U-shaped or Inverted U-shaped) Dose-Response Curve
Question: I am observing a biphasic dose-response curve, where the effect of this compound decreases at higher concentrations. Is this expected?
Possible Causes and Solutions:
Biphasic dose-response curves, also known as hormesis, can occur for various reasons in pharmacological studies.[8][14]
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - At very high concentrations, this compound might engage with other targets, leading to effects that counteract its primary mechanism. This is less likely at nanomolar concentrations but can be a factor at high micromolar ranges.- Solution: Focus on the initial, potent phase of the curve for determining the IC50/EC50. If the biphasic effect is a concern, consider using a structurally unrelated GR agonist to see if the same pattern emerges. |
| Cellular Toxicity | - High concentrations of any compound can induce cellular stress or toxicity, leading to a decrease in the measured response that is not related to the specific mechanism of action.- Solution: Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your dose-response experiment to check for cytotoxicity at the higher concentrations of this compound. |
| Receptor Downregulation | - Prolonged or high-concentration exposure to an agonist can sometimes lead to the downregulation of its receptor, which could potentially result in a reduced response.- Solution: Investigate the effect of different incubation times. A shorter incubation may minimize receptor downregulation. |
| Complex Biological Regulation | - The signaling pathways regulated by the glucocorticoid receptor are complex and involve numerous feedback loops. A biphasic response could be a genuine reflection of this complex biology.[6][9]- Solution: If the effect is reproducible and not due to toxicity, it may warrant further investigation into the underlying mechanism. |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in Macrophages
This protocol is adapted from studies investigating the effect of this compound on cytokine production in macrophages.[8][9]
-
Cell Culture:
-
Culture Raw 264.7 murine macrophages in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Treatment:
-
Pre-treat the cells with the various concentrations of this compound or vehicle (medium with DMSO) for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
-
Incubation:
-
Incubate the plate for 4-24 hours at 37°C in a CO2 incubator. The exact time will depend on the cytokine being measured.
-
-
Endpoint Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6) using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol can be used to assess the effect of this compound on key signaling proteins like phospho-p38 MAPK or IκBα.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat with this compound at the desired concentrations for 1-2 hours.
-
Stimulate with a relevant agonist (e.g., TNF-α at 10 ng/mL) for a short duration (e.g., 15-30 minutes for MAPK phosphorylation).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, anti-IκBα) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., GAPDH, β-actin).
-
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Troubleshooting Workflow for Dose-Response Assays
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. youtube.com [youtube.com]
- 3. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 6. Noncanonical NF-κB Signaling Is Limited by Classical NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB responds to absolute differences in cytokine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. international-biopharma.com [international-biopharma.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis: biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of (S)-Mapracorat in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (S)-Mapracorat in cellular models. The information is based on publicly available scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal, selective glucocorticoid receptor agonist (SEGRA).[1][2][3] Its primary mechanism is binding to and activating the glucocorticoid receptor (GR). This leads to the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1, which in turn reduces the expression of inflammatory mediators.[3] A unique aspect of its action is the upregulation of the anti-inflammatory protein RelB, a member of the alternative NF-κB pathway.[3]
Q2: Is this compound truly selective? Is there any data on its off-target binding?
A2: Based on available public literature, this compound is characterized by its high affinity and selectivity for the glucocorticoid receptor.[1][2] To date, comprehensive off-target screening data, such as kinase inhibitor profiles or broad receptor binding panels, have not been published. The majority of studies confirm that its observed anti-inflammatory effects are mediated through the GR, as they can be reversed by GR antagonists like mifepristone.
Q3: How does this compound differ from traditional glucocorticoids like Dexamethasone?
A3: this compound is designed to have a better therapeutic index than classical glucocorticoids.[4] While it demonstrates comparable or even superior anti-inflammatory efficacy through transrepression, it appears to be less effective at transactivation of certain genes.[2] This dissociation is thought to contribute to a lower potential for side effects, such as a reduced tendency to increase intraocular pressure compared to dexamethasone.[1]
Q4: At what concentrations are the anti-inflammatory effects of this compound typically observed in cellular models?
A4: Substantial inhibitory effects on the production of pro-inflammatory mediators are typically seen in the 10-100 nM range in various cellular models, such as LPS-stimulated RAW 264.7 macrophages.[5][6] The specific effective concentration can vary depending on the cell type and the inflammatory stimulus used.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected results during your experiments with this compound.
Issue 1: I am not observing the expected anti-inflammatory effect (e.g., no reduction in cytokine levels).
-
Question: Did you use an appropriate concentration of this compound?
-
Answer: The effective concentration of this compound is cell-type and stimulus-dependent. We recommend performing a dose-response experiment in the range of 1 nM to 1 µM to determine the optimal concentration for your specific cellular model. For example, in LPS-stimulated RAW 264.7 macrophages, significant inhibition of TNF-α and GM-CSF production was observed at 100 nM.[5]
-
-
Question: Is the glucocorticoid receptor (GR) expressed in your cell line?
-
Answer: The activity of this compound is dependent on the presence of the GR. Confirm GR expression in your cellular model using techniques such as Western blot or qPCR.
-
-
Question: Was the timing of this compound treatment optimal?
-
Answer: The timing of treatment relative to the inflammatory stimulus can be critical. Pre-incubation with this compound before applying the stimulus is a common experimental design that has shown efficacy.[5] The optimal pre-incubation time may need to be determined empirically for your system.
-
Issue 2: I am observing an unexpected cellular response that does not seem to be related to GR-mediated anti-inflammatory pathways.
-
Question: How can I confirm if the observed effect is mediated by the glucocorticoid receptor?
-
Answer: The most critical experiment to perform is to test whether the effect can be blocked by a GR antagonist. Co-treatment of your cells with this compound and an excess of a GR antagonist like mifepristone (RU-486) should reverse the effect if it is GR-mediated. If the effect persists, it may indicate a potential off-target interaction.
-
-
Question: Could the observed effect be a known, but less common, on-target effect of GR activation?
-
Answer: GR activation can have widespread effects on gene expression. This compound has been shown to enhance the expression of MAPK Phosphatase-1 (MKP-1), which in turn deactivates p38 MAPK.[5][6] Review the literature to see if your observed phenotype could be linked to known GR-regulated genes or pathways that are context- or cell-type specific.
-
-
Question: What should I do if I suspect a genuine off-target effect?
-
Answer: If you have ruled out experimental artifacts and GR-mediated activity, you may be observing a novel off-target effect. Consider performing broader profiling experiments, such as transcriptomics (RNA-seq) or proteomics, to identify the affected pathways. It is also valuable to test a structurally unrelated SEGRA to see if the effect is specific to the chemical structure of this compound.
-
Quantitative Data
As comprehensive off-target binding data for this compound is not publicly available, the following table summarizes its on-target anti-inflammatory potency in various cellular models. This information can be useful for experimental design.
| Cell Type | Inflammatory Stimulus | Measured Endpoint | IC50 of this compound | Reference |
| Canine PBMCs | Lipopolysaccharide (LPS) | TNFα secretion | ~0.2 nM | [4] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | GM-CSF, TNF-α, PGE2 | 10-100 nM (Substantial Inhibition) | [5][6] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the known signaling pathways of this compound and a suggested workflow for troubleshooting unexpected experimental outcomes.
Detailed Experimental Protocols
Cell-Based ELISA for MAPK Phosphorylation
This protocol is adapted from standard cell-based ELISA procedures to measure the phosphorylation state of kinases like p38 MAPK.
Objective: To determine if this compound affects the phosphorylation of p38 MAPK in response to a stimulus.
Materials:
-
96-well tissue culture plates
-
Your cell line of interest
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Fixing Solution (e.g., 4% formaldehyde in PBS)
-
Quenching Solution (e.g., 1% H₂O₂ in PBS with 0.1% Triton X-100)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary Antibodies:
-
Anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Anti-total-p38 MAPK
-
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight to allow for attachment.
-
Treatment:
-
Starve cells in serum-free media for 2-4 hours, if required for your model.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Add the inflammatory stimulus (e.g., LPS) and incubate for the desired time (e.g., 30 minutes).
-
-
Fixation and Permeabilization:
-
Aspirate the media and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.
-
Wash wells three times with PBS.
-
Add 100 µL of Quenching Solution to quench endogenous peroxidase activity. Incubate for 20 minutes at room temperature.
-
Wash wells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Aspirate blocking buffer and add 50 µL of diluted primary antibody (anti-phospho-p38 or anti-total-p38) to the appropriate wells. Incubate overnight at 4°C.
-
Wash wells three times with PBS containing 0.1% Tween-20.
-
Add 50 µL of diluted HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash wells five times with PBS containing 0.1% Tween-20.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark until sufficient color develops (5-20 minutes).
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
-
Analysis: Normalize the phospho-p38 signal to the total-p38 signal for each condition to account for variations in cell number.
Luminex Assay for Cytokine Profiling
This protocol provides a general workflow for using a bead-based multiplex immunoassay to measure multiple cytokines simultaneously from cell culture supernatants.
Objective: To quantify the effect of this compound on the secretion of multiple pro-inflammatory cytokines.
Materials:
-
Luminex multiplex cytokine assay kit (select a panel relevant to your research)
-
Cell culture supernatants from your experiment
-
Assay plate (provided with the kit)
-
Wash Buffer (provided with the kit)
-
Detection Antibodies (provided with the kit)
-
Streptavidin-PE (provided with the kit)
-
Luminex instrument (e.g., Bio-Plex 200)
Procedure:
-
Reagent Preparation: Prepare standards, wash buffer, and other reagents according to the manufacturer's instructions provided with the Luminex kit.
-
Plate Setup:
-
Add 50 µL of the antibody-coupled magnetic bead cocktail to each well of the assay plate.
-
Wash the beads twice with 100 µL of Wash Buffer using a magnetic plate washer.
-
-
Sample Incubation:
-
Add 50 µL of reconstituted standards or your cell culture supernatant samples to the appropriate wells.
-
Cover the plate and incubate on a plate shaker at room temperature for 2 hours (or as recommended by the kit manufacturer).
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of the biotinylated detection antibody cocktail to each well.
-
Cover and incubate on a plate shaker at room temperature for 1 hour.
-
-
Streptavidin-PE Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of Streptavidin-PE to each well.
-
Cover and incubate on a plate shaker at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Wash the plate three times with Wash Buffer.
-
Resuspend the beads in 100 µL of Wash Buffer.
-
Read the plate on a Luminex instrument according to the manufacturer's software instructions.
-
-
Analysis: The instrument's software will generate a standard curve for each analyte. Use these curves to calculate the concentration of each cytokine in your samples.
References
- 1. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective glucocorticoid receptor agonist mapracorat displays a favourable safety-efficacy ratio for the topical treatment of inflammatory skin diseases in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of mapracorat, a novel selective glucocorticoid receptor agonist, is partially mediated by MAP kinase phosphatase-1 (MKP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming (S)-Mapracorat Resistance in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to (S)-Mapracorat in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
1. My cells are becoming less responsive to this compound over time. What are the potential causes?
Reduced responsiveness to this compound, a selective glucocorticoid receptor agonist (SEGRA), in long-term culture can arise from several factors:
-
Decreased Glucocorticoid Receptor (GRα) Expression: Prolonged exposure to agonists can lead to the downregulation of the functional GRα isoform, reducing the number of available receptors for this compound to act upon.
-
Increased Expression of Dominant-Negative GRβ Isoform: The glucocorticoid receptor beta (GRβ) isoform does not bind this compound and can act as a dominant-negative inhibitor of GRα, thereby preventing its anti-inflammatory effects. An increased GRβ/GRα ratio is a common mechanism of glucocorticoid resistance.
-
Alterations in Co-regulator Proteins: The activity of GRα is dependent on the recruitment of co-activator and co-repressor proteins. Changes in the expression or function of these co-regulators can impair the transcriptional activity of the this compound-GRα complex.
-
Activation of Pro-inflammatory Signaling Pathways: Chronic inflammation or other stimuli can lead to the sustained activation of signaling pathways, such as the MAPK and NF-κB pathways, which can antagonize the effects of this compound.
-
Drug Efflux: While less common for this class of drugs, increased expression of multidrug resistance transporters could potentially reduce the intracellular concentration of this compound.
2. How can I confirm that my cells have developed resistance to this compound?
The most direct way to confirm resistance is to perform a dose-response assay and determine the half-maximal inhibitory concentration (IC50). A significant increase (typically 3-fold or higher) in the IC50 value for this compound in your long-term treated cells compared to the parental cell line is a clear indicator of acquired resistance.
3. What is the mechanism of action of this compound, and how does this relate to resistance?
This compound is a selective glucocorticoid receptor agonist (SEGRA).[1] It binds to the glucocorticoid receptor (GR) and exerts its anti-inflammatory effects through two main mechanisms:
-
Transrepression: The this compound-GR complex can inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby reducing the expression of inflammatory mediators.[2]
-
Transactivation: The complex can also activate the transcription of anti-inflammatory genes. A key part of its mechanism involves the upregulation of RelB, an anti-inflammatory member of the NF-κB pathway, and the enhancement of MAPK Phosphatase-1 (MKP-1) expression, which helps to deactivate pro-inflammatory MAPK signaling.[3][4][5]
Resistance can develop when cellular changes, such as altered GR isoform expression, disrupt these signaling pathways.
4. Can I overcome this compound resistance by simply increasing the concentration?
While increasing the concentration of this compound might provide a temporary solution, it is generally not a sustainable strategy. It can lead to off-target effects and may not be effective if the resistance mechanism involves a complete loss of functional GRα. A better approach is to investigate the underlying mechanism of resistance and explore combination therapies or alternative treatments.
5. Are there any known combination therapies that can overcome this compound resistance?
While specific combination therapies for this compound resistance are still an area of active research, strategies used to overcome general glucocorticoid resistance may be applicable. These include:
-
Inhibitors of Pro-inflammatory Pathways: Combining this compound with inhibitors of the MAPK or PI3K/Akt pathways may help to restore sensitivity.
-
Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors can remodel chromatin and potentially increase the expression of GRα.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Gradual loss of this compound efficacy over several passages. | 1. Development of a resistant cell population. 2. Degradation of this compound in culture medium. | 1. Perform a dose-response curve to determine the IC50 and compare it to the parental cell line. 2. Prepare fresh this compound solutions for each experiment. |
| High variability in experimental results with this compound. | 1. Inconsistent cell plating density. 2. Cell line heterogeneity. | 1. Optimize and standardize cell seeding density for all experiments. 2. Consider single-cell cloning to establish a homogenous population. |
| Complete lack of response to this compound in a previously sensitive cell line. | 1. Loss of GRα expression. 2. Predominant expression of the dominant-negative GRβ isoform. | 1. Perform Western blot or qPCR to assess GRα and GRβ protein and mRNA levels, respectively. 2. If GRα is absent, the cell line may no longer be a suitable model for studying this compound. |
| This compound fails to inhibit the expression of a known pro-inflammatory target gene. | 1. Activation of a compensatory signaling pathway. 2. Altered co-factor recruitment to the GRα complex. | 1. Use pathway inhibitors (e.g., for MAPK, NF-κB) to investigate the involvement of other signaling cascades. 2. Perform co-immunoprecipitation experiments to assess the interaction of GRα with co-activators and co-repressors. |
Quantitative Data Summary
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental Corneal Epithelial Cells | - | ~1-10 | - |
| This compound-Resistant Corneal Epithelial Cells | Chronic this compound Exposure | >100 | >10-fold |
| Parental Multiple Myeloma Cells (GR-positive) | - | ~20-50 | - |
| Dexamethasone-Resistant Multiple Myeloma Cells | Chronic Dexamethasone Exposure | >1000 | >20-fold |
Note: These are representative values based on typical findings for glucocorticoids. Actual values will vary depending on the cell line and experimental conditions.
Table 2: Changes in Glucocorticoid Receptor Isoform Expression in Resistant Cell Lines
| Cell Line | Condition | GRα mRNA Level (relative to parental) | GRβ mRNA Level (relative to parental) | GRβ/GRα Ratio |
| Glucocorticoid-Sensitive | Untreated | 1.0 | 1.0 | Low |
| Glucocorticoid-Resistant | Chronic Glucocorticoid Exposure | ↓ (0.2 - 0.5) | ↑ (2.0 - 5.0) | High |
Note: These values represent typical trends observed in the literature. The magnitude of change can vary between cell lines.
Experimental Protocols
1. Protocol for Generating this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating concentrations of the drug.
-
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Cryovials
-
-
Procedure:
-
Determine the initial IC50: Perform a dose-response assay on the parental cell line to determine the initial IC50 of this compound.
-
Initial Treatment: Culture the parental cells in complete medium containing this compound at a concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cells may die. Once the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the concentration of this compound over several months. The process can take anywhere from 3 to 18 months.
-
Cryopreservation: At each stage of increased resistance, freeze down vials of the resistant cells for future use.
-
Confirmation of Resistance: Periodically, perform a dose-response assay to determine the IC50 of the resistant cell line and compare it to the parental line. A stable, significant increase in IC50 confirms the generation of a resistant cell line.
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the cells in the presence of the highest tolerated concentration of this compound. For experiments, the drug can be removed for one passage to avoid acute effects.
-
2. Western Blot Analysis of GRα and GRβ Expression
This protocol outlines the steps for assessing the protein levels of the GRα and GRβ isoforms.
-
Materials:
-
Parental and this compound-resistant cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GRα and anti-GRβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRα and GRβ overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels of GRα and GRβ between sensitive and resistant cells.
-
3. Quantitative PCR (qPCR) for GRα and GRβ mRNA Expression
This protocol describes how to quantify the mRNA levels of GRα and GRβ.
-
Materials:
-
Parental and this compound-resistant cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers specific for GRα and GRβ
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction: Extract total RNA from the cell pellets using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, specific primers for GRα and GRβ, and the qPCR master mix. Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Program: Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in GRα and GRβ mRNA expression in the resistant cells compared to the parental cells.
-
4. siRNA-mediated Knockdown of GRβ
This protocol can be used to investigate if reducing the expression of the dominant-negative GRβ isoform can restore sensitivity to this compound.
-
Materials:
-
This compound-resistant cells
-
siRNA targeting GRβ
-
Non-targeting control siRNA
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
-
Procedure:
-
Cell Seeding: Seed the resistant cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection: Transfect the cells with either GRβ siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Confirmation of Knockdown: Harvest a subset of the cells to confirm the knockdown of GRβ protein and mRNA levels by Western blot and qPCR, respectively.
-
Functional Assay: Treat the remaining transfected cells with a range of this compound concentrations and perform a cell viability or other functional assay to determine if the knockdown of GRβ restores sensitivity to the drug.
-
Visualizations
Caption: Signaling pathway of this compound and points of potential resistance.
Caption: A logical workflow for troubleshooting resistance to this compound.
Caption: The balance of GRα and GRβ expression dictates sensitivity to this compound.
References
- 1. Selinexor synergizes with dexamethasone to repress mTORC1 signaling and induce multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucocorticoid receptor transcriptional isoforms and resistance in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method to establish glucocorticoid resistant acute lymphoblastic leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Best practices for storing and handling (S)-Mapracorat to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (S)-Mapracorat to ensure its stability and integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a well-sealed container protected from moisture. For long-term stability, specific temperature conditions are recommended.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions in DMSO, specific freezer storage is recommended to prevent degradation. It is crucial to aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to product inactivation.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. Ensure the use of newly opened, anhydrous grade DMSO as it is hygroscopic, and the presence of water can impact the solubility and stability of the compound. For some in vivo studies, a vehicle consisting of 10% polyethylene glycol 3350 and 1% polysorbate 80 in phosphate-buffered saline (PBS) at pH 7.0 has been used.
Q4: Is this compound sensitive to light?
Q5: How can I assess the stability of my this compound sample?
A5: To assess the stability of this compound, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used. This method should be able to separate the intact this compound from any potential degradation products. A general protocol for a forced degradation study can be employed to initially identify potential degradation products and validate the analytical method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity in biological assays. | 1. Degradation of this compound due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. 3. Instability in the assay medium. | 1. Verify storage conditions (temperature, protection from light and moisture). 2. Prepare fresh aliquots from a new stock solution. Avoid using a stock solution that has been freeze-thawed multiple times. 3. Prepare fresh dilutions in the assay medium immediately before use. Consider the pH and composition of your medium and its potential impact on the compound's stability over the experiment's duration. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is low enough to maintain solubility but high enough to keep the compound in solution. 2. Sonication or gentle warming (as recommended for initial dissolution in DMSO) may help, but be cautious as heat can accelerate degradation. 3. Consider using a formulation with solubilizing agents, such as polyethylene glycol and polysorbate 80, as described in some studies. |
| Appearance of new peaks in the chromatogram during analysis. | Degradation of this compound. | 1. Review storage and handling procedures. 2. If conducting forced degradation studies, this is an expected outcome. The goal is to identify and characterize these new peaks as degradation products. 3. Ensure the analytical method is robust and can separate all potential degradants from the parent compound. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| Powder | 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 2 years | |
| In Solvent (DMSO) | -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, ultrasonic and gentle warming (up to 60°C) can be applied.
-
Once fully dissolved, vortex the solution gently to ensure homogeneity.
-
Aliquot the stock solution into single-use volumes in light-protecting tubes.
-
Store the aliquots at -80°C for up to 2 years or -20°C for up to 1 year.
-
Protocol 2: General Forced Degradation Study
This protocol is a general guideline based on ICH recommendations and should be adapted for this compound. The goal is to generate potential degradation products to aid in the development of a stability-indicating analytical method.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
pH meter
-
Photostability chamber
-
Oven
-
-
Procedure:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound and a solution of the compound to elevated temperatures (e.g., 70°C) in an oven.
-
Photostability: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a suitable analytical method (e.g., HPLC) to observe the extent of degradation and the formation of any degradation products.
-
Visualizations
Caption: Experimental workflow for the preparation and use of this compound solutions.
Caption: Simplified signaling pathway of this compound via the Glucocorticoid Receptor.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
Technical Support Center: Optimizing Topical (S)-Mapracorat Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical formulations of (S)-Mapracorat. The focus is on addressing the challenges of its poor aqueous solubility and enhancing its bioavailability in the skin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective glucocorticoid receptor agonist (SEGRA) that has been investigated for the topical treatment of inflammatory skin conditions such as atopic dermatitis.[1][2] As a SEGRA, it binds to the glucocorticoid receptor (GR) to exert its anti-inflammatory effects. This is primarily achieved through the transrepression of pro-inflammatory transcription factors like NF-κB, which leads to a reduction in the expression of inflammatory cytokines and other mediators.[3]
Q2: Why is the bioavailability of topical this compound a concern?
The primary challenge with this compound is its poor water solubility.[4] For effective topical delivery, the active pharmaceutical ingredient (API) must be dissolved in the formulation vehicle to be able to partition into and permeate the stratum corneum, the outermost layer of the skin. Poor solubility can lead to low drug loading in the formulation and a reduced thermodynamic activity, which in turn limits its ability to penetrate the skin and reach the target site in sufficient concentrations.
Q3: What are the key physicochemical properties of this compound to consider in formulation development?
While comprehensive data is not publicly available, key properties of this compound are summarized in the table below. A crucial parameter for topical formulation development is the octanol-water partition coefficient (LogP), which indicates the lipophilicity of a drug. A predicted LogP value can be calculated using various software tools based on the chemical structure of this compound and is essential for selecting appropriate excipients.
| Property | Value/Information | Source |
| Molecular Formula | C₂₅H₂₆F₄N₂O₂ | [4] |
| Molecular Weight | 462.49 g/mol | [4] |
| Solubility | - Insoluble in water.- Soluble in DMSO (≥ 50.6 mg/mL). | [4] |
| Predicted LogP | Not available in searched literature. It is recommended to calculate this value using cheminformatics software. |
Troubleshooting Guide
This guide addresses common issues encountered during the development of topical this compound formulations.
Issue 1: this compound is not dissolving in the formulation base.
-
Question: I am having difficulty dissolving this compound in my cream/gel base. What can I do?
-
Answer: Due to its poor aqueous solubility, this compound will not readily dissolve in aqueous-based formulations. Consider the following strategies:
-
Co-solvents: Incorporate polar solvents such as propylene glycol, polyethylene glycol (PEG-400), or ethanol, in which this compound may have better solubility. It is crucial to determine the solubility of this compound in various pharmaceutically acceptable solvents to select the most appropriate one.
-
Lipid-based formulations: Since this compound is likely lipophilic (a high LogP value is expected), consider formulating it in an oleaginous base or the oil phase of an emulsion.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate in the formulation.
-
Issue 2: The formulation shows poor skin permeation in in vitro tests.
-
Question: My in vitro permeation test (IVPT) results show very low levels of this compound penetrating the skin model. How can I improve this?
-
Answer: Low skin permeation is a common challenge for poorly soluble drugs. Here are some approaches to enhance penetration:
-
Penetration Enhancers: Include chemical penetration enhancers in your formulation. For a lipophilic drug like this compound, fatty acids (e.g., oleic acid), fatty acid esters (e.g., isopropyl myristate), and terpenes could be effective. These enhancers work by disrupting the lipid structure of the stratum corneum.
-
Optimize Vehicle: The composition of your vehicle is critical. The solubility and partitioning of the drug from the vehicle into the skin are key drivers of permeation. Ensure the drug is close to saturation in the vehicle to maximize its thermodynamic activity.
-
Novel Drug Delivery Systems: Consider advanced formulations like microemulsions, nanoemulsions, or liposomes. These systems can increase the solubility of the drug and improve its interaction with the skin barrier.
-
Issue 3: The formulation is physically unstable (e.g., phase separation, crystallization).
-
Question: My cream formulation is separating over time, or I am observing crystals of this compound under the microscope. What could be the cause and how can I fix it?
-
Answer: Physical instability in semi-solid formulations can arise from several factors:
-
Inadequate Emulsification: For emulsions, ensure you are using a suitable emulsifier system (surfactants) at an appropriate concentration. The manufacturing process, including the order of ingredient addition, mixing speed, and temperature, must be carefully controlled.
-
Supersaturation and Crystallization: If this compound is incorporated at a concentration above its solubility in the formulation, it can crystallize over time. You may need to reduce the drug concentration or improve its solubility using the methods described in Issue 1.
-
Improper Thickening/Gelling: In gels, the choice and concentration of the gelling agent are crucial for maintaining the homogeneity of the formulation. Ensure proper hydration and dispersion of the gelling agent during manufacturing.
-
Experimental Protocols
Protocol 1: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
This protocol provides a general method for assessing the skin permeation of this compound from a topical formulation.
1. Materials and Equipment:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for this compound, like a non-ionic surfactant)
-
Formulation of this compound
-
Syringes and needles for sampling
-
Water bath with magnetic stirring capabilities
-
Validated analytical method for this compound quantification (e.g., HPLC-UV or LC-MS/MS)
2. Methodology:
-
Prepare the excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.
-
Equilibrate the skin in receptor solution for 30 minutes.
-
Mount the skin sections in the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for 30-60 minutes.
-
Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.
-
After each sample collection, replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution.
-
At the end of the experiment, dismount the skin. Analyze the collected samples for the concentration of this compound.
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
Protocol 2: Tape Stripping for Stratum Corneum Quantification
This protocol is used to determine the amount of this compound that has penetrated into the stratum corneum.
1. Materials and Equipment:
-
Adhesive tape (e.g., D-Squame®, Scotch® Magic™ Tape)
-
Forceps
-
Solvent for extraction of this compound from the tape
-
Validated analytical method for this compound quantification
2. Methodology:
-
Following the application of the this compound formulation for a defined period (either in vivo or ex vivo), gently clean the skin surface to remove any residual formulation.
-
Apply a piece of adhesive tape to the treatment area and press down firmly with a consistent pressure for a few seconds.
-
Rapidly remove the tape strip using forceps.
-
Repeat the tape stripping process for a defined number of times (e.g., 10-20 strips) on the same skin area.
-
Place each tape strip (or pools of consecutive strips) into a vial containing a suitable extraction solvent.
-
Extract this compound from the tape strips (e.g., by vortexing or sonication).
-
Analyze the extract for the concentration of this compound.
-
The results can be used to construct a concentration-depth profile of this compound within the stratum corneum.
Visualizations
Signaling Pathways
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Caption: Simplified NF-κB Signaling Pathway.
Experimental and Troubleshooting Workflows
Caption: Experimental Workflow for Assessing Topical Bioavailability.
Caption: Troubleshooting Logic for Poor Bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. docs.chemaxon.com [docs.chemaxon.com]
Technical Support Center: Validating (S)-Mapracorat's Mechanism of Action
Welcome to the technical support center for researchers investigating the mechanism of action of (S)-Mapracorat. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a question-and-answer format to assist with the design and execution of control experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective glucocorticoid receptor agonist (SEGRA). Its primary mechanism is to bind to the glucocorticoid receptor (GR) and selectively modulate its activity. Unlike classical glucocorticoids, this compound is designed to preferentially induce the GR's transrepression functions, which are responsible for its anti-inflammatory effects, while having a reduced impact on its transactivation functions, which are associated with many of the undesirable side effects of corticosteroids.[1][2][3]
Q2: What are the key signaling pathways modulated by this compound?
This compound exerts its anti-inflammatory effects by inhibiting pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] Additionally, its mechanism involves the upregulation of anti-inflammatory proteins, such as RelB (a member of the NF-κB family) and MAP Kinase Phosphatase-1 (MKP-1), which further contribute to the resolution of inflammation.[6][7][8][9]
Q3: What are the essential positive and negative controls to include in my experiments?
-
Positive Controls: Dexamethasone or prednisolone are potent glucocorticoids that can be used as positive controls to demonstrate robust GR activation (both transrepression and transactivation).[1] For inflammatory stimulation, Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) are commonly used to activate the NF-κB and MAPK pathways.
-
Negative Controls: A vehicle control (e.g., DMSO) is essential to establish a baseline. To confirm GR-dependence, a GR antagonist, such as mifepristone (RU-486), can be used.[10]
Q4: How can I differentiate between GR-mediated transrepression and transactivation?
This can be achieved using reporter gene assays. A reporter construct containing tandem glucocorticoid response elements (GREs) driving luciferase expression is used to measure transactivation. Conversely, a reporter construct with an NF-κB response element driving luciferase is used to assess transrepression in the presence of an inflammatory stimulus like TNF-α.[1] this compound is expected to show potent inhibition of the NF-κB reporter activity (transrepression) with significantly less activation of the GRE reporter compared to dexamethasone (transactivation).
Troubleshooting Guides
Differentiating Transrepression and Transactivation using Luciferase Reporter Assays
Issue: Inconsistent or unexpected luciferase reporter assay results.
| Potential Cause | Troubleshooting Step |
| Low Transfection Efficiency | Optimize transfection protocol (e.g., DNA-to-reagent ratio, cell density). Use a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency. |
| Cell Line Unresponsive | Ensure the cell line expresses sufficient levels of the glucocorticoid receptor. A549 or HeLa cells are commonly used and are known to be responsive. |
| Reagent Degradation | Prepare fresh solutions of this compound, dexamethasone, and inflammatory stimuli (e.g., TNF-α) for each experiment. |
| Suboptimal Agonist Concentration | Perform a dose-response curve for both this compound and dexamethasone to determine the optimal concentrations for your cell system. |
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid (either a GRE-luciferase for transactivation or an NF-κB-luciferase for transrepression) and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation: Incubate for 24 hours to allow for reporter gene expression.
-
Treatment:
-
Transactivation: Treat cells with a range of concentrations of this compound or dexamethasone.
-
Transrepression: Pre-treat cells with this compound or dexamethasone for 1 hour, followed by stimulation with TNF-α (e.g., 10 ng/mL).
-
-
Lysis and Reading: After 6-8 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Visualization of the Dichotomy in Glucocorticoid Receptor Signaling
Caption: Differentiating GR transrepression and transactivation pathways.
Assessing NF-κB and AP-1 Inhibition
Issue: No significant inhibition of NF-κB or AP-1 activity with this compound treatment.
| Potential Cause | Troubleshooting Step |
| Ineffective Inflammatory Stimulus | Confirm that your inflammatory stimulus (e.g., LPS, TNF-α) is active and used at an appropriate concentration to induce robust NF-κB/AP-1 activation. |
| Timing of Treatment | Optimize the pre-incubation time with this compound before adding the inflammatory stimulus. A 1-2 hour pre-incubation is a good starting point. |
| Incorrect Nuclear Extraction | For EMSA or Western blotting of nuclear proteins, ensure the nuclear extraction protocol is efficient and minimizes contamination from cytoplasmic proteins. |
| Antibody Issues (Western Blot/ChIP) | Use validated antibodies for phosphorylated forms of NF-κB subunits (e.g., p-p65) and AP-1 components (e.g., p-c-Jun). |
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with this compound or vehicle for 1-2 hours, then stimulate with TNF-α (10 ng/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against phospho-p65 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe for total p65 and a loading control (e.g., β-actin) to normalize the data.
Quantitative Data Summary: Expected Inhibition of Inflammatory Markers
| Assay | Marker | Stimulus | This compound (100 nM) | Dexamethasone (100 nM) |
| ELISA | IL-6 Release | LPS (1 µg/mL) | 70-90% Inhibition | 80-95% Inhibition |
| qPCR | COX-2 mRNA | TNF-α (10 ng/mL) | 60-80% Inhibition | 70-90% Inhibition |
| Western Blot | Phospho-JNK | Anisomycin | 50-70% Inhibition | 60-80% Inhibition |
Visualization of the this compound Experimental Workflow
Caption: General experimental workflow for validating this compound's activity.
Investigating the Upregulation of Anti-Inflammatory Proteins
Issue: Failure to observe upregulation of MKP-1 or RelB.
| Potential Cause | Troubleshooting Step |
| Incorrect Timepoint | The induction of these proteins is time-dependent. Perform a time-course experiment (e.g., 1, 2, 4, 8 hours) to identify the optimal timepoint for detecting increased expression. |
| Cell-Type Specificity | The expression and inducibility of MKP-1 and RelB can be cell-type specific. Confirm that your chosen cell line is known to express these proteins in response to GR agonists. |
| Low Protein Expression | These may be low-abundance proteins. Ensure you load a sufficient amount of protein on your Western blot and use a sensitive detection system. |
-
Cell Culture and Treatment: Seed cells and treat with this compound, dexamethasone, or vehicle in the presence or absence of an inflammatory stimulus for various time points (e.g., 1-8 hours).
-
RNA Extraction: Isolate total RNA from the cells using a column-based kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for MKP-1 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative expression of MKP-1 using the ΔΔCt method.
Visualization of the this compound Anti-inflammatory Signaling Cascade
Caption: this compound's modulation of inflammatory signaling pathways.
References
- 1. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Vision: Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells [molvis.org]
- 5. deepdyve.com [deepdyve.com]
- 6. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the impact of lot-to-lot variability of (S)-Mapracorat
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the impact of lot-to-lot variability of (S)-Mapracorat. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation, ensuring consistent and reliable results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound, with a focus on issues stemming from lot-to-lot variability.
| Problem | Potential Cause | Recommended Action |
| Inconsistent anti-inflammatory activity between lots. | 1. Purity Variation: The new lot may have a lower percentage of the active this compound compound. 2. Presence of Impurities: The new lot may contain impurities that interfere with the biological activity of this compound. 3. Degradation: The compound may have degraded due to improper storage or handling. | 1. Verify Purity and Identity: Request the Certificate of Analysis (CoA) from the supplier for each lot. Key parameters to compare include purity (by HPLC), identity (by Mass Spectrometry and NMR), and residual solvent content. 2. Perform a Dose-Response Curve: Conduct a dose-response experiment with the new lot and compare it to the previous lot. A significant shift in the IC50 or EC50 value may indicate a potency issue. 3. Assess Downstream Signaling: Use Western blotting to check the phosphorylation status of key signaling proteins like p38 and JNK, and the expression of MKP-1 and RelB.[1][2] Inconsistent results between lots would suggest a difference in biological activity. |
| Reduced inhibition of cytokine production (e.g., IL-6, IL-8) with a new lot. | 1. Lower Potency: The new lot of this compound may be less potent in its ability to suppress cytokine production. 2. Solubility Issues: The new lot may have different solubility characteristics, leading to a lower effective concentration in your assay. | 1. Quantitative Cytokine Analysis: Perform a cytokine immunoassay (e.g., ELISA) to quantify the levels of IL-6 and IL-8 after treatment with different lots of this compound.[3] 2. Check Solubility: Ensure the compound is fully dissolved. If you observe any precipitate, try sonicating or gently warming the solution. Refer to the supplier's instructions for recommended solvents.[4] 3. NF-κB and AP-1 Activity Assay: As this compound inhibits cytokine release by reducing the transcriptional activity of NF-κB and AP-1, a reporter gene assay can be used to compare the inhibitory effect of different lots on these transcription factors.[5][6] |
| Unexpected or off-target effects observed with a new lot. | 1. Presence of Active Impurities: The new lot may contain impurities that have their own biological activity. 2. Chiral Purity: The ratio of (S)- to (R)-enantiomer may differ between lots, and the (R)-enantiomer may have a different activity profile. | 1. Review CoA for Impurity Profile: Carefully examine the impurity profile on the Certificate of Analysis for any new or elevated peaks. 2. Assess Target Selectivity: If you suspect off-target effects, you may need to perform counter-screening against other relevant receptors. 3. Confirm Chiral Purity: If not provided on the CoA, request chiral HPLC data from the supplier to ensure the enantiomeric excess is consistent. |
| Variability in Western blot results for downstream targets (RelB, p-p38, MKP-1). | 1. Inconsistent Compound Activity: As described above, this could be due to purity, potency, or solubility differences between lots. 2. Experimental Variability: Inconsistent results can also arise from variations in experimental procedures. | 1. Standardize Protocols: Ensure that all experimental parameters, including cell density, treatment times, and antibody concentrations, are kept consistent between experiments. 2. Use a Positive Control: Include a known activator of the pathway (e.g., TNF-α for the NF-κB pathway) as a positive control to ensure the assay is working correctly. 3. Normalize to a Housekeeping Protein: When performing Western blots, always normalize the protein of interest to a housekeeping protein (e.g., GAPDH, β-actin) to account for loading differences. |
Frequently Asked Questions (FAQs)
1. How should I store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[7] When prepared as a stock solution in a solvent like DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[4][7] Always refer to the supplier's specific recommendations.
2. What are the key parameters I should look for on the Certificate of Analysis (CoA) to assess lot-to-lot consistency?
When comparing CoAs from different lots, pay close attention to the following:
-
Purity (HPLC): This should be consistently high (e.g., >98%).
-
Identity (Mass Spec, NMR): The data should confirm the correct chemical structure.
-
Appearance: The physical state and color should be consistent.
-
Solubility: Information on solubility in common solvents should be provided and consistent.
-
Residual Solvents: The levels of any residual solvents from the synthesis process should be low and within acceptable limits.
-
Water Content: This can affect the actual concentration of the compound.
3. What is the known mechanism of action of this compound?
This compound is a selective glucocorticoid receptor agonist (SEGRA).[1][8] Its anti-inflammatory effects are mediated through several pathways:
-
It uniquely upregulates RelB, an anti-inflammatory member of the NF-κB alternative pathway.[1][9]
-
It partially attenuates the classical pro-inflammatory NF-κB pathway.[1]
-
It inhibits the release of pro-inflammatory cytokines like IL-6 and IL-8 by reducing the activation of MAPK (JNK and p38) and the transcriptional activity of AP-1 and NF-κB.[5][6]
-
It enhances the expression of MAPK phosphatase-1 (MKP-1), a negative regulator of MAPKs.[2][3]
4. Can I expect the same in vivo efficacy with different lots that show similar in vitro potency?
While similar in vitro potency is a good indicator, it does not guarantee identical in vivo efficacy. Factors such as formulation, pharmacokinetics (absorption, distribution, metabolism, and excretion), and the presence of any impurities that may affect these processes can lead to lot-to-lot variability in vivo. It is recommended to perform a small pilot in vivo study to confirm consistent efficacy when switching to a new lot for critical experiments.
5. What are some common quality control tests performed for small molecule drugs like this compound before lot release?
Standard lot release testing for small molecule active pharmaceutical ingredients (APIs) typically includes:
-
Identification: To confirm the chemical identity.
-
Assay/Purity: To determine the percentage of the active compound.
-
Water Content: To measure the amount of water present.
-
Residue on Ignition: To determine the amount of inorganic impurities.
-
Heavy Metals: To test for the presence of heavy metal impurities.
-
Residual Solvents: To quantify any remaining solvents from the manufacturing process.
Experimental Protocols
Detailed methodologies for key experiments are provided below to help assess the biological activity of this compound and troubleshoot variability.
Western Blot for NF-κB, RelB, MKP-1, and Phospho-MAPK
Objective: To qualitatively or semi-quantitatively measure the protein levels of key signaling molecules in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., human corneal epithelial cells, Raw 264.7 macrophages) at an appropriate density and allow them to adhere. Treat cells with different lots of this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS or TNF-α).[2]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for RelB, MKP-1, phospho-p38, phospho-JNK, or total p38 and JNK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a housekeeping protein (e.g., GAPDH or β-actin).
ELISA for Cytokine Quantification (IL-6, IL-8)
Objective: To quantify the concentration of pro-inflammatory cytokines in cell culture supernatants.
Methodology:
-
Sample Collection: Collect cell culture supernatants after treating cells with different lots of this compound.
-
ELISA Procedure: Use a commercially available ELISA kit for human or mouse IL-6 and IL-8. Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokines in your samples.
NF-κB and AP-1 Luciferase Reporter Assay
Objective: To measure the transcriptional activity of NF-κB and AP-1.
Methodology:
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB or AP-1 response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After transfection, treat the cells with different lots of this compound in the presence or absence of a stimulant (e.g., TNF-α or PMA).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the inhibitory effects of different lots of this compound on NF-κB and AP-1 transcriptional activity.[9][10]
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and troubleshooting of this compound.
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for lot-to-lot variability.
Caption: Quality control decision-making process.
References
- 1. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 2. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 3. resources.revvity.com [resources.revvity.com]
- 4. assaygenie.com [assaygenie.com]
- 5. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 6. youtube.com [youtube.com]
- 7. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB and AP-1 activity luciferase reporter assay [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
Strategies for enhancing the transdermal penetration of (S)-Mapracorat
Welcome to the technical support center for (S)-Mapracorat. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the transdermal penetration of this compound in experimental settings.
Section 1: General Information & Physicochemical Properties
FAQ 1: What is this compound and why is transdermal delivery relevant?
This compound is an experimental, non-steroidal, selective glucocorticoid receptor agonist (SEGRA)[1][2]. It is designed for topical application to treat inflammatory skin conditions like atopic dermatitis[1]. Transdermal delivery is the intended route of administration, aiming to deliver the drug directly to the site of inflammation, which can maximize therapeutic effects while minimizing systemic side effects[3][4]. As a SEGRA, it is presumed to have a better therapeutic index compared to traditional glucocorticoids[5]. Its anti-inflammatory effects are primarily mediated through the glucocorticoid receptor (GR), influencing gene expression to reduce the production of pro-inflammatory cytokines[2].
This compound Signaling Pathway
References
- 1. Mapracorat - Wikipedia [en.wikipedia.org]
- 2. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical and Transdermal Delivery of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) for Inflammation and Pain: Current Trends and Future Directions in Delivery Systems [mdpi.com]
- 4. Challenges and opportunities in dermal/transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapracorat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Validation & Comparative
(S)-Mapracorat vs. Dexamethasone: A Comparative Analysis of Intraocular Pressure Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of (S)-Mapracorat, a selective glucocorticoid receptor agonist (SEGRA), and dexamethasone, a potent corticosteroid, on intraocular pressure (IOP). The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and an overview of the relevant signaling pathways.
Data Presentation
The following tables summarize the key quantitative findings from comparative studies on the effects of this compound and dexamethasone on intraocular pressure and a key related biomarker, myocilin.
Table 1: Effect of Chronic Topical Administration on Intraocular Pressure in Rabbits
| Treatment Group | Concentration | Mean Integrated IOP (mmHg x day) | Standard Error of Mean (SEM) | P-value vs. Vehicle | P-value vs. Dexamethasone |
| Vehicle | - | 125 | 15 | - | < 0.05 |
| This compound | 0.1% | 130 | 10 | > 0.05 | < 0.05 |
| This compound | 1.0% | 140 | 12 | > 0.05 | < 0.05 |
| Dexamethasone | 0.1% | 205 | 20 | < 0.05 | - |
Data adapted from Shafiee et al., 2011.[1][2]
Table 2: Effect on Myocilin Expression in Cultured Monkey Trabecular Meshwork Cells
| Treatment Group | Concentration | Myocilin Protein Expression (Fold change vs. Control) | Myocilin mRNA Expression (Fold change vs. Control) |
| This compound | 100 nM | ~2.5 | ~3.0 |
| Dexamethasone | 100 nM | ~5.0 | ~7.5 |
Data adapted from Clark et al., 2011.[3]
Experimental Protocols
Chronic Topical Ocular Administration in Rabbits for IOP Measurement
This protocol is based on the methodology described in the study by Shafiee et al. (2011).[1][2]
-
Animal Model: Female New Zealand White rabbits were used for the study.
-
Treatment Groups:
-
Vehicle control
-
This compound (BOL-303242-X) 0.1% ophthalmic suspension
-
This compound (BOL-303242-X) 1.0% ophthalmic suspension
-
Dexamethasone 0.1% ophthalmic solution
-
-
Dosing Regimen: A 50 µL drop of the respective treatment was administered topically to one eye of each rabbit four times daily for six weeks.
-
IOP Measurement: Intraocular pressure was measured using a tonometer at baseline and at regular intervals throughout the 6-week treatment period. The integrated IOP over the study duration was calculated to determine the cumulative effect of each treatment.
-
Statistical Analysis: Data were analyzed using appropriate statistical methods, such as ANOVA, to compare the mean integrated IOP between the different treatment groups. A p-value of less than 0.05 was considered statistically significant.
Myocilin Expression in Cultured Primate Trabecular Meshwork Cells
This protocol is based on the methodology described by Clark et al. (2011).[3]
-
Cell Culture: Primary cultures of trabecular meshwork (TM) cells were established from the eyes of cynomolgus monkeys.
-
Treatment: Confluent TM cell cultures were treated with varying concentrations of this compound (BOL-303242-X) or dexamethasone for 5 days.
-
Analysis of Myocilin Protein Expression: The amount of myocilin protein secreted into the cell culture medium was quantified using Western blot analysis.
-
Analysis of Myocilin mRNA Expression: The levels of myocilin messenger RNA (mRNA) in the TM cells were measured using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Data Normalization: Myocilin protein and mRNA levels in the treated groups were expressed as a fold change relative to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
The differential effects of this compound and dexamethasone on intraocular pressure can be attributed to their distinct interactions with the glucocorticoid receptor and the subsequent downstream signaling events.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids like dexamethasone exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding triggers the dissociation of heat shock proteins, allowing the GR-ligand complex to translocate to the nucleus. In the nucleus, the complex can modulate gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of target genes. This mechanism is associated with many of the side effects of corticosteroids, including the elevation of intraocular pressure, partly through the upregulation of proteins like myocilin.[4][5]
-
Transrepression: The GR-ligand complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, which are involved in the inflammatory response. This leads to a reduction in the expression of pro-inflammatory genes and is the basis for the anti-inflammatory effects of glucocorticoids.[4][5]
Selective glucocorticoid receptor agonists (SEGRAs) like this compound are designed to preferentially engage in transrepression, thus retaining potent anti-inflammatory activity while having a reduced capacity for transactivation, leading to a more favorable side-effect profile.[1][4][5]
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for IOP Studies
The following diagram illustrates a typical experimental workflow for evaluating the effects of test compounds on intraocular pressure in a preclinical rabbit model.
Caption: Experimental workflow for IOP studies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. In vivo ocular efficacy profile of mapracorat, a novel selective glucocorticoid receptor agonist, in rabbit models of ocular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: (S)-Mapracorat vs. Prednisolone in a Murine Model of Dry Eye Disease
In the landscape of therapeutic interventions for Dry Eye Disease (DED), a condition characterized by ocular surface inflammation and discomfort, the quest for potent and safe anti-inflammatory agents is paramount. This guide provides a detailed comparison of the efficacy of (S)-Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA), and prednisolone, a conventional corticosteroid, in a validated murine model of DED. The data presented herein is derived from a key preclinical study that evaluates their respective abilities to mitigate the signs of DED.
Executive Summary
This compound demonstrated a dose-dependent and significant reduction in corneal epitheliopathy, a primary clinical sign of DED. Notably, the 0.6% and 1% concentrations of this compound were effective in reducing corneal fluorescein staining (CFS) at day 6, with the 0.6% concentration maintaining this effect at day 11. In contrast, 1% prednisolone acetate did not produce a statistically significant improvement in CFS scores at the same time points. Furthermore, at a higher concentration (3%), this compound was effective in reducing the frequency of IL-17+ T cells in the draining lymph nodes, suggesting a targeted immunomodulatory effect. Neither this compound nor prednisolone significantly altered the corneal or conjunctival expression of key inflammatory cytokines such as IL-1β, IL-23, or IL-17 in this study.
Data Presentation
The following tables summarize the key quantitative findings from the comparative study of this compound and prednisolone in the murine DED model.
Table 1: Corneal Fluorescein Staining (CFS) Scores
| Treatment Group | Concentration | Mean CFS Score (Day 6) | % Decrease from Baseline (Day 6) | P-value (vs. Baseline) | Mean CFS Score (Day 11) | % Decrease from Baseline (Day 11) | P-value (vs. Baseline) |
| This compound | 0.3% | Not Significantly Different | - | >0.05 | Not Significantly Different | - | >0.05 |
| This compound | 0.6% | Significantly Decreased | 29.4 ± 8.2% | P = 0.04 | Significantly Decreased | 44.0 ± 11.6% | P = 0.006 |
| This compound | 1% | Significantly Decreased | 44.5 ± 3.6% | P = 0.003 | Not Significantly Different | - | >0.05 |
| This compound | 3% | Not Significantly Different | - | >0.05 | Not Significantly Different | - | >0.05 |
| Prednisolone Acetate | 1% | No Significant Effect | - | >0.05 | No Significant Effect | - | >0.05 |
| Vehicle | - | No Significant Effect | - | >0.05 | No Significant Effect | - | >0.05 |
Table 2: Inflammatory Cytokine Expression and Cellular Infiltrates
| Treatment Group | Concentration | Corneal/Conjunctival IL-1β, IL-23, IL-17 Expression | Frequency of IL-17+ Cells in Draining Lymph Nodes |
| This compound | 0.3% - 3% | No Significant Reduction | Decreased (at 3%) |
| Prednisolone Acetate | 1% | No Significant Reduction | Not Reported |
| Vehicle | - | No Significant Reduction | Not Reported |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Murine Model of Dry Eye Disease (DED) Induction
A widely accepted murine model that mimics both aqueous-deficient and evaporative DED was utilized.
-
Animal Model: Female C57BL/6 mice were used for the study.
-
Desiccating Stress: Mice were housed in a controlled environment with low relative humidity (<40%) and continuous airflow for the duration of the experiment.
-
Pharmacological Induction: To further reduce tear production, mice received subcutaneous injections of scopolamine hydrobromide (0.5 mg/0.2 ml) four times a day.
-
Treatment Administration: this compound (0.3%, 0.6%, 1%, and 3%), 1% prednisolone acetate, or a vehicle solution were topically administered to the mice's eyes twice daily for 7 days, starting after the induction of DED.
Corneal Fluorescein Staining (CFS)
CFS is a standard method to assess corneal epithelial defects.
-
Staining: One microliter of 0.5% fluorescein sodium solution was instilled into the conjunctival sac of each eye.
-
Evaluation: After 3 minutes, the cornea was examined under a slit-lamp biomicroscope equipped with a cobalt blue filter.
-
Scoring: The corneal surface was divided into five areas, and each area was graded on a scale of 0-4 based on the degree of punctate staining. The total score ranged from 0 to 20.
Real-Time Polymerase Chain Reaction (RT-PCR)
RT-PCR was employed to quantify the expression of inflammatory cytokines in ocular tissues.
-
Tissue Harvesting: At day 11, corneas and conjunctiva were harvested from the mice.
-
RNA Extraction: Total RNA was isolated from the tissues using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR: Real-time PCR was performed using specific primers for IL-1β, IL-23, IL-17, and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of the target genes was calculated using the comparative Ct method.
Flow Cytometry
Flow cytometry was used to analyze the inflammatory cell populations in the draining lymph nodes.
-
Tissue Harvesting: Cervical and submandibular lymph nodes were collected at day 11.
-
Single-Cell Suspension: The lymph nodes were mechanically dissociated to create a single-cell suspension.
-
Cell Staining: The cells were stained with fluorescently labeled antibodies specific for T-cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17).
-
Data Acquisition and Analysis: The stained cells were analyzed using a flow cytometer to determine the percentage of specific T-cell subsets, such as IL-17-producing CD4+ T cells (Th17 cells).
Visualized Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying mechanisms of action, the following diagrams are provided.
Conclusion
The findings from this preclinical study suggest that this compound, a selective glucocorticoid receptor agonist, holds promise as a therapeutic agent for DED. Its ability to significantly reduce corneal epitheliopathy, a key clinical sign of the disease, at specific concentrations where the conventional steroid prednisolone was ineffective, highlights its potential for a more targeted and possibly safer treatment approach. The reduction of IL-17+ T cells in the draining lymph nodes by this compound further points towards a specific immunomodulatory mechanism that may be beneficial in controlling the chronic inflammation associated with DED. Further research is warranted to fully elucidate the clinical implications of these findings and to explore the long-term safety and efficacy of this compound in the management of Dry Eye Disease.
A Head-to-Head Comparison of (S)-Mapracorat and Other Selective Glucocorticoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective glucocorticoid receptor agonists (SEGRAs) represent a promising class of anti-inflammatory therapeutics designed to replicate the efficacy of traditional glucocorticoids while mitigating their well-documented side effects.[1] This is achieved by differentially activating the glucocorticoid receptor (GR), favoring pathways of transrepression, which mediate anti-inflammatory effects, over transactivation, which is associated with adverse metabolic and atrophic effects.[2][3] (S)-Mapracorat is a non-steroidal SEGRA that has been investigated for topical treatment of inflammatory skin and ocular disorders.[4] This guide provides a head-to-head comparison of this compound with other notable SEGRAs, presenting available experimental data to aid in research and development decisions. While direct comparative studies are limited, this guide consolidates key findings from individual investigations to offer a comprehensive overview.
Mechanism of Action: The SEGRA Advantage
SEGRAs, including this compound, exert their effects by binding to the glucocorticoid receptor. Unlike classical glucocorticoids, which act as full agonists, SEGRAs are partial agonists.[5] This partial agonism is believed to underlie their improved safety profile. The prevailing hypothesis is that SEGRAs preferentially induce a monomeric conformation of the GR, which primarily mediates the transrepression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1.[3] In contrast, the transactivation of genes, which requires GR homodimerization and binding to glucocorticoid response elements (GREs), is less potently induced by SEGRAs.[1] This dissociation of activities is the cornerstone of the SEGRA therapeutic strategy.
References
- 1. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of (S)-Mapracorat in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of (S)-Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA), with traditional corticosteroids. The information presented is based on experimental data from studies conducted in primary human cells, offering valuable insights for researchers in inflammation and drug development.
This compound (also known as BOL-303242-X and ZK-245186) is a non-steroidal anti-inflammatory drug candidate that has been evaluated for the topical treatment of inflammatory skin and eye conditions.[1][2] As a SEGRA, it is designed to dissociate the anti-inflammatory effects (transrepression) of glucocorticoid receptor (GR) activation from the metabolic side effects (transactivation) associated with traditional glucocorticoids.[3][4]
Comparative Efficacy in Primary Human Ocular Cells
Studies in primary human conjunctival fibroblasts (HConF), human conjunctival epithelial cells (HConEpiC), and human corneal epithelial cells have demonstrated that this compound effectively inhibits the release of pro-inflammatory and allergy-related mediators with a potency comparable to the corticosteroid dexamethasone.[5]
Table 1: Comparative Inhibition of Pro-inflammatory Cytokines
| Cell Type | Inflammatory Stimulus | Mediator | This compound | Dexamethasone |
| HConF & HConEpiC | IL-4 or IL-13 + TNF-α | Eotaxin-1, Eotaxin-3, RANTES, ICAM-1 | Significant dose-dependent reduction | Comparable efficacy |
| HCEpiC | Hyperosmolarity (440 mOsm) | IL-6 | IC50: 0.97 nM | IC50: 0.38 nM |
| HCEpiC | Hyperosmolarity (440 mOsm) | MCP-1 | nM potency | nM potency |
Data compiled from multiple studies.[3][5] The IC50 values for IL-6 inhibition by this compound and dexamethasone were not significantly different.[3][4]
Mechanistic Differences: A Dual Approach to Inflammation Control
This compound exhibits a unique dual mechanism of action that distinguishes it from traditional glucocorticoids like dexamethasone.
-
Classical Pathway Attenuation: Similar to dexamethasone, this compound attenuates the classical pro-inflammatory NF-κB pathway by reducing the levels of phosphorylated RelA (p65).[6][7]
-
Alternative Pathway Upregulation: Uniquely, this compound potentiates the anti-inflammatory alternative NF-κB pathway through the rapid upregulation of RelB.[6][7] This represents a novel anti-inflammatory mechanism not prominently associated with traditional steroids.[6][7]
Furthermore, this compound's anti-inflammatory effects are mediated by the inhibition of the p38 and JNK MAP kinase (MAPK) signaling pathways.[3][4] It also enhances the expression of MAP Kinase Phosphatase-1 (MKP-1), a critical negative regulator of MAPKs, which helps to shorten the activation of the p38 pathway.[1][8]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Experimental Protocols
The validation of this compound's anti-inflammatory effects involves several key experimental procedures.
Primary Human Cell Culture and Treatment
-
Cell Types: Primary human conjunctival epithelial cells (HConEpiC), human conjunctival fibroblasts (HConF), or human keratocytes are commonly used.[5][6]
-
Culture: Cells are cultured in appropriate media until they reach a desired confluency.
-
Stimulation: To induce an inflammatory response, cells are challenged with stimuli such as Interleukin-1β (IL-1β), a combination of IL-4/IL-13 and TNF-α, or hyperosmolar stress.[3][5][6]
-
Treatment: Cells are co-treated with the inflammatory stimulus and varying concentrations of this compound or a comparator drug (e.g., dexamethasone).[5]
Quantification of Inflammatory Mediators
-
Luminex Technology/ELISA: Supernatants from cell cultures are collected to quantify the release of cytokines, chemokines (e.g., IL-6, MCP-1, RANTES), and other mediators like prostaglandin E2 (PGE2) and matrix metalloproteinases (MMPs).[5][9]
-
Western Blotting: Cell lysates are used to measure the protein levels of key signaling molecules (e.g., RelA, RelB, COX-2, IKKα) and determine their phosphorylation status (activation).[6][7][9]
-
DNA Binding ELISA: This method is used to assess the DNA binding activity of NF-κB subunits to confirm pathway activation.[6]
Gene Expression Analysis
-
siRNA: To confirm that the effects of this compound are mediated through the glucocorticoid receptor (GR), small interfering RNA (siRNA) can be used to silence GR expression. The reversal of inhibitory effects after silencing confirms the GR-dependent mechanism.[5]
The general workflow for these experiments is outlined in the diagram below.
References
- 1. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapracorat - Wikipedia [en.wikipedia.org]
- 3. Molecular Vision: Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells [molvis.org]
- 4. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
(S)-Mapracorat's safety profile compared to traditional corticosteroids
(S)-Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA), is emerging as a promising therapeutic agent with a potentially superior safety profile compared to traditional corticosteroids.[1][2][3] Developed to treat inflammatory conditions of the skin and eyes, its mechanism is designed to separate the potent anti-inflammatory effects of glucocorticoids from their well-documented and often debilitating side effects.[4][5][6][7] This guide provides a detailed comparison, supported by experimental data, for researchers and drug development professionals.
Dissociating Efficacy from Side Effects: The Core Mechanism
The therapeutic action of corticosteroids is mediated through the glucocorticoid receptor (GR). Upon activation, the GR can influence gene expression through two primary pathways:
-
Transrepression: The activated GR interacts with other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes. This is the primary mechanism behind the anti-inflammatory effects of corticosteroids.[5][6][8]
-
Transactivation: The GR binds directly to DNA sequences known as glucocorticoid response elements (GREs), activating the transcription of various genes. This pathway is linked to many of the undesirable side effects of corticosteroids, including metabolic disturbances and skin atrophy.[4][6][7][8]
Traditional corticosteroids activate both pathways. In contrast, this compound is designed to preferentially induce transrepression while having minimal transactivating activity, thereby "dissociating" the desired therapeutic effects from the adverse ones.[8][9][10]
References
- 1. The selective glucocorticoid receptor agonist mapracorat displays a favourable safety-efficacy ratio for the topical treatment of inflammatory skin diseases in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapracorat - Wikipedia [en.wikipedia.org]
- 3. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Biomedicines | Special Issue : Selective Glucocorticoid Receptor Agonists and Modulators (SEGRAMs) [mdpi.com]
- 7. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 8. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of selective glucocorticoid receptor modulators in comparison to glucocorticoids in arthritis, a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Mapracorat in Ocular Indications: A Comparative Review of Preclinical Outcomes and Clinical Alternatives
(S)-Mapracorat , a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA), has been under investigation for the topical treatment of inflammatory ocular conditions. Its unique mechanism of action, aiming to dissociate the anti-inflammatory effects of glucocorticoids from their side effects, has positioned it as a promising therapeutic candidate. However, a notable absence of publicly available clinical trial data necessitates a review focused on its preclinical outcomes in comparison to the established clinical performance of alternative therapies for dry eye disease, allergic conjunctivitis, and post-operative inflammation. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: A Differentiated Approach to Inflammation
This compound selectively binds to the glucocorticoid receptor (GR), initiating a cascade of anti-inflammatory responses. Unlike traditional corticosteroids, its primary mechanism is believed to be transrepression, where it inhibits the activity of pro-inflammatory transcription factors such as NF-κB.[1][2] This is thought to minimize the GR-mediated transactivation of genes associated with adverse effects like increased intraocular pressure (IOP).[1][3] A distinctive feature of Mapracorat's action is the upregulation of RelB, an anti-inflammatory protein within the alternative NF-κB pathway, offering a novel route to inflammation control in ocular cells.[4][5]
Preclinical Efficacy of this compound
While Phase II clinical trials for this compound in dry eye disease (NCT01163643), allergic conjunctivitis (NCT01289431), and post-cataract surgery inflammation (NCT01591655) have been completed, the results have not been publicly disclosed.[3][6] Therefore, the assessment of its efficacy is currently limited to preclinical studies.
Dry Eye Disease
In a murine model of dry eye disease, topical administration of Mapracorat demonstrated a significant reduction in corneal fluorescein staining (CFS), a measure of corneal epithelial damage.[7]
| Concentration | % Reduction in CFS (Day 6) | % Reduction in CFS (Day 11) | Comparator (1% Prednisolone Acetate) |
| 0.6% Mapracorat | 29.4% (p=0.04) | 44% (p=0.006) | No significant effect |
| 1% Mapracorat | 44.5% (p=0.003) | No significant effect | No significant effect |
Data from a murine model of desiccating stress-induced dry eye.[7]
Allergic Conjunctivitis
In a guinea pig model of ovalbumin-induced allergic conjunctivitis, Mapracorat was effective in reducing the clinical signs of the late-phase allergic reaction and decreasing eosinophil infiltration in the conjunctiva.[3] Its efficacy was comparable to dexamethasone in reducing conjunctival mRNA levels and protein expression of key chemokines.[3]
Post-Operative Inflammation
In a rabbit model of paracentesis-induced ocular inflammation, Mapracorat was as effective as dexamethasone in improving clinical signs of inflammation and reducing protein and prostaglandin E2 levels in the aqueous humor.[8] A key finding from preclinical studies is that Mapracorat demonstrated a reduced tendency to increase intraocular pressure compared to dexamethasone.[1][3][8]
Clinical Landscape: Alternative Therapies
The following tables summarize the clinical trial outcomes for established treatments for the ocular indications targeted by this compound.
Dry Eye Disease: Clinical Trial Outcomes of Alternatives
| Drug Class | Drug | Key Efficacy Endpoints | Notable Safety/Tolerability |
| Corticosteroid | Loteprednol Etabonate 0.25% | Significant reduction in ocular discomfort and eye redness at Day 15 compared to placebo.[9][10] | Low incidence of clinically significant IOP elevation.[11] |
| Calcineurin Inhibitor | Cyclosporine 0.05% | Significantly greater improvements in corneal staining and Schirmer scores compared to vehicle.[5][8][12] | Burning sensation upon instillation is a common adverse event.[13] |
| LFA-1 Antagonist | Lifitegrast 5% | Significant improvement in eye dryness score from baseline to day 84 versus placebo.[6][14][15] | Dysgeusia (altered taste sensation) is a common side effect.[14] |
Allergic Conjunctivitis: Clinical Trial Outcomes of Alternatives
| Drug Class | Drug | Key Efficacy Endpoints | Notable Safety/Tolerability |
| Corticosteroid | Loteprednol Etabonate 0.2% | More effective than olopatadine in improving Ocular Surface Disease Index scores.[16] | Higher incidence of IOP elevation compared to placebo and olopatadine.[17] |
| Antihistamine/Mast Cell Stabilizer | Olopatadine HCl 0.1%/0.2% | Significantly superior to placebo in reducing ocular itching and redness.[18][19][20] | Generally well-tolerated with minimal side effects. |
Post-Cataract Surgery Inflammation: Clinical Trial Outcomes of Alternatives
| Drug Class | Drug | Key Efficacy Endpoints | Notable Safety/Tolerability |
| Corticosteroid | Dexamethasone 0.1% | Effective in reducing anterior chamber inflammation.[21] Intracameral suspension showed 63.1-66.0% of eyes with anterior chamber cell clearing at day 8 vs 25.0% for placebo. | Can cause significant IOP elevation.[22] |
| Corticosteroid | Loteprednol Etabonate 0.5% | Significantly improved anterior chamber inflammation resolution and pain scores compared to placebo.[3][23] | Lower propensity to increase IOP compared to other corticosteroids.[3][24] |
| NSAID | Bromfenac 0.07%/0.09% | A significantly higher proportion of patients achieved complete clearance of ocular inflammation and were pain-free compared to placebo.[2][4] | Generally well-tolerated. |
| NSAID | Nepafenac 0.1%/0.3% | Significantly more patients had no inflammation and were pain-free at day 14 compared to vehicle.[25][26][27] | Well-tolerated with a safety profile comparable to its vehicle.[26] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments cited are crucial for the interpretation of the this compound data.
Murine Model of Dry Eye Disease
-
Induction: Dry eye was induced in mice through exposure to a desiccating environment and subcutaneous injections of scopolamine.
-
Treatment: this compound (at concentrations of 0.3%, 0.6%, 1%, and 3%), vehicle, or 1% prednisolone acetate was topically administered twice daily for 7 days.
-
Efficacy Assessment: Corneal fluorescein staining was used to evaluate the severity of corneal epithelial defects at baseline and subsequent time points.
-
Analysis: Changes in corneal fluorescein staining scores were statistically analyzed to determine the therapeutic effect. At the end of the study, ocular tissues and draining lymph nodes were harvested for RT-PCR and flow cytometry analysis of inflammatory markers.[7]
References
- 1. Lifitegrast Ophthalmic Solution 5.0% for Treatment of Dry Eye Disease: Overview of Clinical Trial Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of ocular inflammation and pain following cataract surgery: focus on bromfenac ophthalmic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loteprednol etabonate ophthalmic suspension 0.5 %: efficacy and safety for postoperative anti-inflammatory use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromfenac ophthalmic solution 0.07% dosed once daily for cataract surgery: results of 2 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Xiidra (lifitegrast ophthalmic solution) for the Treatment of Dry Eye Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov:443]
- 8. Cyclosporine ophthalmic emulsions for the treatment of dry eye: a review of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eysuvis.myalcon.com [eysuvis.myalcon.com]
- 10. Loteprednol etabonate: a formulation for short-term use in inflammatory flares in dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Loteprednol Etabonate for the Treatment of Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two multicenter, randomized studies of the efficacy and safety of cyclosporine ophthalmic emulsion in moderate to severe dry eye disease. CsA Phase 3 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Lifitegrast ophthalmic solution 5.0% for treatment of dry eye disease: results of the OPUS-1 phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ophthalmologytimes.com [ophthalmologytimes.com]
- 17. Loteprednol etabonate in the treatment of allergic conjunctivitis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical efficacy of olopatadine hydrochloride ophthalmic solution 0.2% compared with placebo in patients with allergic conjunctivitis or rhinoconjunctivitis: a randomized, double-masked environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Anterior Chamber Inflammation After Cataract Surgery: A Randomized Clinical Trial Comparing Bromfenac 0.09% to Dexamethasone 0.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Impact of dexamethasone intraocular suspension 9% on intraocular pressure after routine cataract surgery: post hoc analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy and Safety of Loteprednol Etabonate in Managing Pain and Inflammation After Cataract Surgery: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Analgesic and anti-inflammatory effectiveness of nepafenac 0.1% for cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Once-daily nepafenac ophthalmic suspension 0.3% to prevent and treat ocular inflammation and pain after cataract surgery: phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Mapracorat: A Favorable Side-Effect Profile in the Landscape of Selective Glucocorticoid Receptor Agonists
(S)-Mapracorat, a novel non-steroidal Selective Glucocorticoid Receptor Agonist (SEGRA), demonstrates a promising side-effect profile compared to traditional glucocorticoids and positions it as a compelling candidate among other SEGRAs in development. While direct head-to-head clinical trials comparing this compound with other SEGRAs are limited, preclinical and early clinical data suggest a significant reduction in key adverse effects, particularly skin atrophy and increased intraocular pressure. This improved safety profile is attributed to its unique mechanism of action, which preferentially activates the transrepression pathway of the glucocorticoid receptor over the transactivation pathway, thereby minimizing the expression of genes associated with undesirable side effects.
The primary goal in the development of SEGRAs is to dissociate the anti-inflammatory effects of glucocorticoids from their metabolic and other adverse effects.[1][2] This is achieved by selectively modulating the glucocorticoid receptor (GR) to favor the repression of pro-inflammatory transcription factors like NF-κB (transrepression), while minimizing the activation of genes responsible for side effects such as skin thinning and metabolic dysregulation (transactivation).[2]
Comparative Analysis of Side-Effect Profiles
To provide a clear comparison, this guide evaluates the side-effect profiles of this compound and other notable SEGRAs in development, using traditional glucocorticoids as a common comparator.
| Side-Effect | This compound (BOL-303242-X / ZK-245186) | Fosdagrocorat (PF-04171327) | ZK216348 | AZD5423 | Traditional Glucocorticoids (Dexamethasone/Prednisone) |
| Skin Atrophy | Significantly less skin thinning and reduction in skin-breaking strength compared to prednisolone in preclinical models.[3] | Data not readily available in reviewed studies. | Less pronounced loss of skin thickness and skin-breaking strength compared to prednisolone in preclinical models.[3] | Data not readily available in reviewed studies. | Known to cause significant skin atrophy with prolonged use.[4][5] |
| Intraocular Pressure (IOP) | No significant increase in IOP in preclinical rabbit models, unlike dexamethasone.[6][7] | Data not readily available in reviewed studies. | Data not readily available in reviewed studies. | Inhaled formulation; significant ocular side effects not a primary focus of reported studies. | Known to increase IOP, posing a risk for glaucoma.[8] |
| Bone Metabolism | Data not readily available in reviewed studies. | In a Phase IIb trial, 1mg, 5mg, and 10mg doses met non-inferiority criteria to 5mg prednisone for changes in bone formation markers (P1NP).[9] | Data not readily available in reviewed studies. | No or marginal effects on bone biomarkers (osteocalcin, TRAP5b) in a Phase I trial.[10] | Known to negatively impact bone metabolism, leading to osteoporosis.[9] |
| Glucose Metabolism | Preclinical data suggests a reduced risk of hyperglycemia compared to traditional glucocorticoids.[11] | All doses reduced glycosylated hemoglobin levels in a Phase IIb trial.[9] | Exhibited no diabetogenic effects in a preclinical colitis model.[3] | Data not readily available in reviewed studies. | Known to induce hyperglycemia and insulin resistance.[12] |
| HPA Axis Suppression | Similar adrenocorticotropic hormone (ACTH) suppression to prednisolone in a preclinical study.[3] | HPA axis suppression is a known effect of glucocorticoids and was monitored in clinical trials.[9] | No hypothalamic pituitary adrenal axis suppression in a preclinical colitis model.[3] | Dose-related effects on 24-hr plasma and urine cortisol observed in a Phase I trial.[10] | A well-established side effect.[12] |
Signaling Pathways and Mechanism of Action
The favorable side-effect profile of SEGRAs like this compound is rooted in their ability to differentially modulate the downstream signaling of the glucocorticoid receptor.
As illustrated, SEGRAs bind to the cytoplasmic glucocorticoid receptor (GR), leading to its activation and translocation into the nucleus. The key differentiation from traditional glucocorticoids lies in the subsequent nuclear activity. SEGRAs primarily promote the monomeric form of the GR, which interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1. This process, known as transrepression, is responsible for the desired anti-inflammatory effects. Conversely, SEGRAs have a reduced tendency to promote the dimerization of the GR, which is necessary for binding to Glucocorticoid Response Elements (GREs) in the DNA and activating the transcription of genes associated with many of the classic glucocorticoid side effects (transactivation).
Experimental Protocols
The following are summaries of key experimental protocols used to assess the side-effect profiles of SEGRAs.
Skin Atrophy Assessment in Preclinical Models
-
Objective: To evaluate the potential of a topical SEGRA to induce skin thinning compared to a traditional corticosteroid.
-
Animal Model: Hairless rats or mice are commonly used.
-
Procedure:
-
A defined area on the back of the animal is treated topically with the SEGRA, a traditional glucocorticoid (e.g., prednisolone), and a vehicle control, once daily for a period of several weeks (e.g., 3 weeks).[3]
-
At the end of the treatment period, the animals are euthanized, and the treated skin is excised.
-
Skin Thickness Measurement: A cross-section of the skin is measured using a caliper or through histological analysis.
-
Skin-Breaking Strength: The force required to break the excised skin is measured using a tensiometer to assess skin fragility.[3]
-
-
Data Analysis: The mean skin thickness and breaking strength of the SEGRA-treated group are compared to those of the traditional glucocorticoid and vehicle control groups.
Intraocular Pressure (IOP) Measurement in Rabbit Models
-
Objective: To determine the effect of a topical ophthalmic SEGRA on intraocular pressure.
-
Animal Model: New Zealand White rabbits are a standard model for ophthalmic studies.[6]
-
Procedure:
-
Baseline IOP is measured in both eyes of each rabbit using a tonometer.
-
One eye is treated with the SEGRA ophthalmic solution, while the contralateral eye may serve as a control or be treated with a vehicle or a comparator drug (e.g., dexamethasone).
-
Treatments are administered multiple times a day (e.g., four times daily) for an extended period (e.g., 6 weeks).[6]
-
IOP is measured at regular intervals throughout the study.
-
-
Data Analysis: The change in IOP from baseline is calculated for each treatment group and compared.
Clinical Evaluation of Bone and Glucose Metabolism Biomarkers
-
Objective: To assess the systemic side effects of an oral SEGRA in human subjects.
-
Study Design: A randomized, double-blind, placebo- and active-controlled clinical trial, such as the Phase IIb study for Fosdagrocorat in patients with rheumatoid arthritis.[9]
-
Procedure:
-
Patients are randomized to receive different doses of the SEGRA, a traditional glucocorticoid (e.g., prednisone), or a placebo for a specified duration (e.g., 12 weeks).
-
Blood and urine samples are collected at baseline and at various time points throughout the study.
-
Bone Metabolism Biomarkers: Serum levels of procollagen type 1 N-terminal peptide (P1NP) for bone formation and urinary N-telopeptide to urinary creatinine ratio (uNTx:uCr) for bone resorption are measured.[9]
-
Glucose Metabolism: Glycosylated hemoglobin (HbA1c) levels are measured to assess long-term glucose control.[9]
-
-
Data Analysis: Changes from baseline in these biomarkers are compared between the different treatment groups.
Conclusion
This compound exhibits a compelling preclinical side-effect profile, particularly in the context of dermatological and ophthalmic applications, showing a clear advantage over traditional glucocorticoids in terms of skin atrophy and intraocular pressure. While direct comparative data with other SEGRAs in development is not yet widely available, the existing evidence for compounds like Fosdagrocorat and ZK216348 also points towards a significant improvement in the therapeutic index compared to standard glucocorticoid therapy. The continued development and clinical investigation of this compound and other SEGRAs hold significant promise for providing potent anti-inflammatory treatments with a substantially reduced burden of side effects for patients. Further head-to-head clinical trials will be crucial to definitively establish the comparative safety and efficacy of these next-generation anti-inflammatory agents.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. researchgate.net [researchgate.net]
- 3. Glucocorticoid receptor control of transcription: precision and plasticity via allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular pharmacokinetics of mapracorat, a novel, selective glucocorticoid receptor agonist, in rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. reveragen.com [reveragen.com]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator AZD5423 after Inhalation in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Meta-analysis of (S)-Mapracorat's anti-inflammatory potency across different studies
(S)-Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA), has demonstrated significant anti-inflammatory effects in a variety of preclinical studies. This guide provides a comparative meta-analysis of its potency, drawing on data from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive overview of its performance against traditional corticosteroids.
This compound, also known as BOL-303242-X and ZK-245186, is a non-steroidal compound that selectively binds to the glucocorticoid receptor (GR).[1] It is designed to replicate the anti-inflammatory benefits of classic glucocorticoids while minimizing associated side effects, such as increased intraocular pressure.[1][2] This selective action is attributed to its differential effects on gene transrepression and transactivation, the two primary mechanisms of GR-mediated action.[3] It is believed that the anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, while side effects are often linked to transactivation.[4]
Comparative Anti-Inflammatory Potency
This compound has been shown to potently inhibit the production of a range of pro-inflammatory mediators. The following tables summarize quantitative data from key studies, comparing the efficacy of this compound with the widely used corticosteroid, dexamethasone.
| Inhibition of Pro-Inflammatory Cytokines | |||
| Cell Type | Inflammatory Stimulus | Mediator | This compound Inhibition |
| Raw 264.7 Macrophages | LPS | GM-CSF | Potent inhibition at 100 nM |
| Raw 264.7 Macrophages | LPS | TNF-α | Potent inhibition at 100 nM |
| Human Ocular Cells | IL-1β | IL-6 | Potent inhibition |
| Human Ocular Cells | IL-1β | IL-8 | Potent inhibition |
| Inhibition of Other Inflammatory Mediators | |||
| Cell Type | Inflammatory Stimulus | Mediator | This compound Inhibition |
| Raw 264.7 Macrophages | LPS | COX-2 | Substantial attenuation |
| Raw 264.7 Macrophages | LPS | PGE2 | Substantial attenuation |
| Human Ocular Cells | IL-1β | PGE2 | Potent inhibition |
Studies have shown that this compound's inhibitory effects are dose-dependent, with significant activity observed in the 10-100 nM range.[5] In several experimental models, its potency in reducing inflammatory markers was comparable to that of dexamethasone.[6][7]
Mechanistic Insights: A Dual Approach to Inflammation Control
This compound exerts its anti-inflammatory effects through at least two distinct mechanisms of action: modulation of the NF-κB signaling pathway and upregulation of MAP Kinase Phosphatase-1 (MKP-1).
Modulation of the NF-κB Pathway
The Nuclear Factor-kappaB (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to influence both the classical (pro-inflammatory) and alternative (anti-inflammatory) NF-κB pathways.[8] It decreases the levels of phosphorylated RelA (p65), a key component of the classical pathway, while simultaneously increasing the levels of RelB, a member of the alternative pathway with anti-inflammatory properties.[8][9] This dual action represents a novel mechanism that distinguishes it from traditional steroids.[8]
This compound's modulation of NF-κB signaling pathways.
Upregulation of MAP Kinase Phosphatase-1 (MKP-1)
This compound has also been shown to exert its anti-inflammatory effects by augmenting the expression of MAP Kinase Phosphatase-1 (MKP-1).[5][6] MKP-1 is a critical negative regulator of the p38 MAPK pathway, which is involved in the production of pro-inflammatory cytokines.[6] By enhancing MKP-1 expression, this compound leads to a more rapid deactivation of p38, thereby reducing the production of inflammatory mediators like TNF-α and GM-CSF.[5][6]
This compound's upregulation of the anti-inflammatory MKP-1.
Experimental Protocols
The findings presented in this guide are based on a variety of in vitro and in vivo experimental models. Below are summaries of the key methodologies employed in the cited studies.
In Vitro Anti-Inflammatory Assays
-
Cell Culture and Treatment: Primary human ocular cells (corneal epithelial cells, corneal fibroblasts, conjunctival fibroblasts) and Raw 264.7 macrophage cell lines were utilized.[6][8] Cells were cultured under standard conditions and pre-treated with varying concentrations of this compound or dexamethasone prior to stimulation with a pro-inflammatory agent such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β).[6][8]
-
Western Blotting: This technique was used to assess the protein levels of key signaling molecules, including RelA (p65), RelB, IKKα, and MKP-1.[6][8] Cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Immunoassays: The production of pro-inflammatory cytokines (TNF-α, GM-CSF, IL-6, IL-8) and prostaglandin E2 (PGE2) in cell culture supernatants was quantified using enzyme-linked immunosorbent assays (ELISAs).[6][9]
-
DNA Binding ELISA: The DNA binding activity of NF-κB family members, such as RelA and RelB, was measured to determine their level of activation.[9]
In Vivo Models of Ocular Inflammation
-
Allergic Conjunctivitis Model: Guinea pigs were sensitized and subsequently challenged with an allergen (ovalbumin) to induce an allergic conjunctivitis response.[7] this compound or dexamethasone was administered topically, and the reduction in clinical symptoms, eosinophil recruitment, and production of chemokines and pro-inflammatory cytokines in the conjunctiva were evaluated.[7]
General experimental workflows for in vitro and in vivo studies.
Conclusion
The available data strongly suggest that this compound is a potent anti-inflammatory agent with a unique mechanistic profile. Its ability to inhibit a broad range of inflammatory mediators at concentrations comparable to dexamethasone, coupled with its novel dual-action on the NF-κB pathway and upregulation of MKP-1, positions it as a promising therapeutic candidate. The reduced risk of side effects, such as increased intraocular pressure, further enhances its potential for treating inflammatory conditions, particularly in ophthalmology. Further clinical trials will be crucial in fully elucidating the therapeutic benefits of this compound in various inflammatory diseases.
References
- 1. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of mapracorat, a novel selective glucocorticoid receptor agonist, is partially mediated by MAP kinase phosphatase-1 (MKP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Mapracorat: A Comparative Guide to a Novel Selective Glucocorticoid Receptor Agonist
(S)-Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA), has emerged as a promising anti-inflammatory agent with the potential for an improved safety profile compared to traditional corticosteroids. This guide provides a comprehensive comparison of this compound with established alternatives, focusing on long-term efficacy and safety, supported by available experimental data. It is intended for researchers, scientists, and professionals in drug development.
Executive Summary
This compound distinguishes itself from classical glucocorticoids like dexamethasone and triamcinolone acetonide through its unique mechanism of action. As a SEGRA, it selectively modulates the glucocorticoid receptor to favor pathways that suppress inflammation while minimizing those associated with common corticosteroid-related side effects. Preclinical and early-phase clinical studies suggest that this compound offers comparable anti-inflammatory efficacy to traditional steroids but with a potentially reduced risk of adverse effects such as increased intraocular pressure and skin atrophy. However, comprehensive long-term efficacy and safety data from completed Phase 3 clinical trials are not yet fully available in the public domain.
Mechanism of Action: A Differentiated Approach
This compound binds with high selectivity to the human glucocorticoid receptor, initiating a cascade of anti-inflammatory effects.[1] Unlike traditional glucocorticoids, its primary mechanism is thought to involve the transrepression of pro-inflammatory genes. A key differentiator is its ability to upregulate RelB, an anti-inflammatory protein within the alternative nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] This is in contrast to classical steroids that primarily act through the classical NF-κB pathway. This differential signaling is hypothesized to be the basis for its improved safety profile.
Below is a diagram illustrating the proposed signaling pathway of this compound in comparison to classical glucocorticoids.
References
(S)-Mapracorat's Glucocorticoid Receptor Binding Affinity: A Comparative Analysis
(S)-Mapracorat, a non-steroidal selective glucocorticoid receptor agonist (SEGRA), demonstrates a high and selective binding affinity for the human glucocorticoid receptor (GR), positioning it as a potent anti-inflammatory agent.[1] In-depth comparative studies reveal that its affinity is comparable to that of the potent synthetic glucocorticoid, dexamethasone.[2] This guide provides a detailed comparison of this compound's GR binding affinity with other key ligands, supported by experimental data and protocols.
Comparative Binding Affinity Data
The binding affinity of a ligand to its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity. While specific Kᵢ values for this compound are not publicly available, multiple studies have established its high affinity, placing it in a similar range to dexamethasone.[1][2]
For a comprehensive comparison, the following table summarizes the GR binding affinities of this compound alongside other notable GR ligands.
| Compound | Type | Receptor | Binding Affinity (Kᵢ in nM) |
| This compound | SEGRA | Human GR | High affinity, comparable to Dexamethasone |
| Dexamethasone | Synthetic Glucocorticoid | Human GR | ~1.2 - 5.4 |
| Prednisolone | Synthetic Glucocorticoid | Human GR | Similar to Dexamethasone |
| Cortisol (Hydrocortisone) | Endogenous Glucocorticoid | Human GR | ~17.5 - 24.6 |
Note: Kᵢ values can vary between studies depending on the experimental conditions.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of a compound's binding affinity to a receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound, such as this compound, to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Key Methodologies:
-
Receptor Preparation:
-
A source of glucocorticoid receptors is required. This can be in the form of purified recombinant human GR, cell lysates from cell lines endogenously expressing GR (e.g., IM-9 human B-lymphoblast cells), or tissue homogenates.
-
-
Radioligand Selection:
-
A radiolabeled ligand with high affinity and selectivity for the GR is used. A common choice is [³H]-dexamethasone.
-
-
Assay Procedure:
-
A fixed concentration of the radioligand and the receptor preparation are incubated together.
-
Increasing concentrations of the unlabeled test compound (this compound or other comparators) are added to the mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The receptor-bound radioligand is then separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand against the concentration of the competing unlabeled ligand.
-
This generates a sigmoidal competition curve, from which the IC₅₀ value (the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand) is determined.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of GR activation and the workflow of a competitive binding assay.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Preclinical Findings for (S)-Mapracorat: A Comparative Analysis Across Laboratories
(S)-Mapracorat , also known as BOL-303242-X and ZK-245186, is a novel selective glucocorticoid receptor agonist (SEGRA) that has been investigated for its anti-inflammatory properties in various preclinical models. This guide provides a comparative analysis of the preclinical findings for this compound from different research laboratories to assess the reproducibility of its pharmacological effects. The data presented here is intended for researchers, scientists, and drug development professionals.
Summary of Preclinical Findings
This compound has been consistently shown to exhibit potent anti-inflammatory effects across multiple studies. A key finding is its distinct mechanism of action compared to traditional glucocorticoids like dexamethasone, offering a potentially improved safety profile. The primary mechanism involves the selective agonism of the glucocorticoid receptor (GR), leading to the transrepression of pro-inflammatory genes and a unique upregulation of the anti-inflammatory protein RelB, a member of the NF-κB pathway.[1][2]
Comparative Data on Anti-Inflammatory Activity
The following tables summarize quantitative data from different studies, providing a comparison of this compound's efficacy in various experimental models.
Table 1: In Vitro Inhibition of Pro-Inflammatory Markers
| Cell Type | Inflammatory Stimulus | Measured Marker | This compound IC50 | Dexamethasone IC50 | Laboratory/Study |
| Human Corneal Epithelial Cells | Hyperosmolarity (440 mOsm) | IL-6 Release | 0.97 nM | 0.38 nM | Cavet et al. (2010)[3] |
| Human Corneal Epithelial Cells | Hyperosmolarity (440 mOsm) | MCP-1 Release | ~1 nM | ~1 nM | Cavet et al. (2010)[3] |
| Raw 264.7 Macrophages | LPS (100 ng/ml) | GM-CSF Production | Potent Inhibition (dose-dependent) | Not explicitly compared | Zhang et al. (2009)[4] |
| Raw 264.7 Macrophages | LPS (100 ng/ml) | TNF-α Production | Potent Inhibition (dose-dependent) | Not explicitly compared | Zhang et al. (2009)[4] |
| Canine PBMC | LPS | TNFα Secretion | ~0.2 nmol/L | Not explicitly compared | Bäumer et al. (2011)[5][6] |
Table 2: In Vivo Efficacy in Animal Models of Ocular Inflammation
| Animal Model | Disease Induction | Key Efficacy Endpoint | This compound Effect | Dexamethasone Effect | Laboratory/Study |
| Rabbit | Atropine-induced dry eye | Tear Volume Maintenance | 0.1% and 0.3% effective | 0.1% effective | Zhang et al. (2011)[7] |
| Rabbit | Paracentesis-induced inflammation | Reduction of inflammation | As efficacious as dexamethasone | Effective | Zhang et al. (2011)[7] |
| Guinea Pig | Ovalbumin-induced allergic conjunctivitis | Reduction of clinical signs and eosinophil infiltration | Effective | Effective | Pellistri et al. (2014)[8][9] |
| Mouse | Desiccating stress-induced dry eye | Reduction in corneal fluorescein staining | 0.6% and 1% effective at day 6 | 1% prednisolone acetate not significantly effective | Eiglmeier et al. (2014)[10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for assessing reproducibility. Below are summaries of protocols from the cited studies.
In Vitro Inhibition of Cytokine Release in Human Corneal Epithelial Cells
-
Cell Culture: Primary human corneal epithelial cells were cultured.
-
Stimulation: Cells were exposed to hyperosmolar conditions (440 mOsm) to induce inflammatory cytokine release.
-
Treatment: Cells were incubated with varying concentrations of this compound or dexamethasone.
-
Quantification: The release of cytokines such as IL-6 and MCP-1 into the cell culture supernatant was measured using ELISA.
-
Data Analysis: IC50 values were calculated to determine the potency of inhibition.[3]
In Vivo Model of Allergic Conjunctivitis in Guinea Pigs
-
Sensitization: Guinea pigs were sensitized with ovalbumin (OVA).
-
Challenge: Allergic conjunctivitis was induced by a topical OVA challenge.
-
Treatment: this compound or dexamethasone was administered topically into the conjunctival sac 2 hours after the allergen challenge.
-
Evaluation: Clinical signs, eosinophil infiltration, and eosinophil peroxidase activity in the conjunctiva were assessed. Additionally, mRNA levels of chemokines were quantified.[8][9]
In Vivo Model of Dry Eye in Mice
-
Induction: Dry eye disease was induced by exposing mice to desiccating stress and subcutaneous injections of scopolamine.
-
Treatment: this compound, vehicle, or 1% prednisolone acetate was topically administered twice daily for 7 days.
-
Assessment: Corneal fluorescein staining was used to evaluate corneal epitheliopathy.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
References
- 1. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of Mapracorat, a Novel Selective Glucocorticoid Receptor Agonist, Is Partially Mediated by MAP Kinase Phosphatase-1 (MKP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mapracorat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. The selective glucocorticoid receptor agonist mapracorat displays a favourable safety–efficacy ratio for the topical treatment of inflammatory skin diseases in dogs [agris.fao.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
(S)-Mapracorat: A New Frontier in Glucocorticoid Therapy with Reduced Side Effects?
(S)-Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA), is emerging as a promising anti-inflammatory agent with a potentially superior safety profile compared to traditional glucocorticoids. Developed for topical applications in ophthalmology and dermatology, preclinical evidence strongly suggests that this compound can deliver potent anti-inflammatory effects with a reduced risk of the debilitating side effects commonly associated with corticosteroids like dexamethasone and prednisone.
While the full results from completed Phase II and III clinical trials are not yet widely published, a substantial body of preclinical data provides compelling evidence for its reduced side-effect profile. This guide offers an objective comparison of this compound with traditional glucocorticoids, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Uncoupling Efficacy from Side Effects: The SEGRA Mechanism of Action
Traditional glucocorticoids exert their effects through two primary pathways: transrepression and transactivation. Transrepression is largely responsible for the desired anti-inflammatory effects, while transactivation is linked to many of the adverse effects, such as increased intraocular pressure (IOP), metabolic changes, and skin atrophy.[1] this compound, as a SEGRA, is designed to preferentially activate the transrepression pathway, thereby "dissociating" the anti-inflammatory benefits from the unwanted side effects.[1]
A unique aspect of this compound's mechanism is its ability to upregulate RelB, an anti-inflammatory protein in the alternative NF-κB pathway.[2][3] This novel mechanism, in addition to the classical NF-κB inhibition, may contribute to its potent anti-inflammatory action.
Preclinical Evidence for a Favorable Safety Profile
Multiple in vitro and in vivo studies have demonstrated this compound's reduced propensity for causing typical glucocorticoid-related side effects. The following table summarizes key comparative data.
Table 1: Comparison of Side Effect Profiles: this compound vs. Dexamethasone (Preclinical Data)
| Side Effect Parameter | This compound | Dexamethasone | Key Findings |
| Intraocular Pressure (IOP) Elevation | No significant increase in a 6-week rabbit model.[4][5] | Significantly elevated IOP in the same model.[4][5] | This compound shows a reduced risk of inducing glaucoma, a major concern with ocular steroids.[4][6] |
| Myocilin Activation | Decreased activation profile in trabecular meshwork cells.[4] | Potent activator of myocilin. | Myocilin is a protein strongly associated with steroid-induced glaucoma.[6] |
| Systemic Effects (Body Weight) | No significant effect on body weight in a rabbit model.[4][5] | Significantly blunted normal body weight gain.[5] | Suggests lower systemic absorption and fewer metabolic side effects with topical application.[4] |
| Metabolic Effects (Glucose Tolerance) | Did not disturb tolerance to oral glucose challenge in rats. | Elevated glucose levels. | Indicates a lower risk of inducing hyperglycemia, a known side effect of systemic glucocorticoids.[4] |
| Skin Atrophy | Exhibits a better safety profile with regard to skin atrophy in animal models.[1] | Known to cause skin thinning with long-term use. | Important for the development of dermatological formulations. |
Experimental Protocols
The following are summaries of the methodologies used in key preclinical studies that provide evidence for the reduced side effects of this compound.
Intraocular Pressure (IOP) and Body Weight Study in Rabbits
-
Objective: To evaluate the effect of chronic topical administration of this compound on IOP and body weight compared to dexamethasone.
-
Methodology: New Zealand white rabbits were treated topically in one eye, four times a day for six weeks, with either this compound (0.1% or 1.0%), dexamethasone (0.1%), or vehicle. IOP was measured at baseline and weekly throughout the study. Body weight was also recorded weekly.
-
Key Metrics: Change in IOP from baseline, and change in body weight over the 6-week period.
Myocilin Activation in Human Trabecular Meshwork (HTM) Cells
-
Objective: To compare the effect of this compound and dexamethasone on the expression of myocilin, a glaucoma-associated protein.
-
Methodology: Cultured primary human trabecular meshwork cells were treated with varying concentrations of this compound or dexamethasone. After a specified incubation period, myocilin protein levels were quantified using Western blotting.
-
Key Metrics: Relative myocilin protein expression compared to untreated controls.
Signaling Pathway Visualization
The following diagrams illustrate the proposed differential signaling pathways of traditional glucocorticoids versus this compound.
References
- 1. Atopic Dermatitis || Eczema | Study 15519 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 2. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Analysis of Gene Expression Changes Induced by (S)-Mapracorat and Dexamethasone: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the gene expression changes and signaling pathways modulated by the selective glucocorticoid receptor agonist (S)-Mapracorat and the conventional corticosteroid, dexamethasone. This analysis is based on available preclinical data and aims to highlight the key differences in their mechanisms of action, offering insights into the potential therapeutic advantages of selective glucocorticoid receptor modulators (SEGRMs).
Executive Summary
This compound, a novel non-steroidal selective glucocorticoid receptor agonist (SEGRA), has demonstrated potent anti-inflammatory effects comparable to dexamethasone in preclinical models. A key differentiator lies in its mechanism of action. While both compounds exert their effects through the glucocorticoid receptor (GR), this compound exhibits a more selective profile. It is suggested to preferentially mediate the transrepressive activities of the GR, which are largely responsible for the anti-inflammatory effects, while having a reduced capacity for transactivation, a mechanism often associated with the adverse effects of traditional glucocorticoids.[1][2][3][4] A notable distinction is the unique ability of this compound to upregulate RelB, a component of the anti-inflammatory alternative NF-κB pathway, to a greater extent than dexamethasone.[5]
Data Presentation: Comparative Effects on Gene and Protein Expression
The following tables summarize the comparative effects of this compound and dexamethasone on the expression of key inflammatory mediators and signaling proteins. The data is compiled from in vitro studies, primarily in human ocular cells, a key area of investigation for this compound.[2]
Table 1: Comparative Inhibition of Pro-Inflammatory Cytokine and Chemokine Secretion
| Target Gene/Protein | Cell Type | This compound Effect | Dexamethasone Effect | Comparative Potency |
| Interleukin-6 (IL-6) | Human Corneal Epithelial Cells | Inhibition | Inhibition | Comparable (IC50: 0.97 nM vs 0.38 nM, not significantly different)[6] |
| Interleukin-8 (IL-8) | Human Corneal Epithelial Cells | Inhibition | Inhibition | Comparable[6] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Human Corneal Epithelial Cells | Inhibition | Inhibition | Comparable[6] |
| CCL5 (RANTES) | Human Conjunctival Fibroblasts | Inhibition | Inhibition | Comparable[7] |
| CCL11 (Eotaxin-1) | Human Conjunctival Fibroblasts | Inhibition | Inhibition | Comparable[7] |
Table 2: Differential Effects on Key Signaling and Glucocorticoid-Responsive Genes
| Target Gene/Protein | Cell Type | This compound Effect | Dexamethasone Effect | Key Distinction |
| RelB (NF-κB alternative pathway) | Human Keratocytes | Strong Upregulation | Partial Attenuation | This compound uniquely potentiates this anti-inflammatory pathway.[5] |
| MAP Kinase Phosphatase-1 (MKP-1) | Macrophages | Enhanced Expression | Enhanced Expression | Both compounds augment this negative regulator of MAPK signaling.[8] |
| Myocilin (MYOC) | Monkey Trabecular Meshwork Cells | Partial Agonist (Reduced Induction) | Full Agonist (Strong Induction) | This compound has a lower potential to induce this glaucoma-associated protein.[1][9] |
| FKBP51 | Not Directly Compared | Likely Upregulation (GR Agonist) | Strong Upregulation | FKBP51 is a well-established GR-responsive gene induced by dexamethasone.[10][11][12] |
| Glucocorticoid-Induced Leucine Zipper (GILZ) | Not Directly Compared | Likely Upregulation (GR Agonist) | Upregulation | GILZ is a key anti-inflammatory protein induced by glucocorticoids. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and dexamethasone.
Cell Culture and Treatment for Gene and Protein Expression Analysis
-
Cell Lines: Human corneal epithelial cells (HCEpiC) or other relevant cell lines (e.g., human keratocytes, macrophages) are cultured under standard conditions (e.g., DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere).[13]
-
Treatment Preparation: this compound and dexamethasone are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Working concentrations are prepared by diluting the stock solutions in cell culture medium.
-
Experimental Procedure:
-
Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere and reach a desired confluency (e.g., 70-80%).
-
The culture medium is replaced with fresh medium containing the desired concentrations of this compound, dexamethasone, or vehicle control (e.g., DMSO).
-
For inflammatory stimulation, cells can be co-treated with an inflammatory agent such as Interleukin-1β (IL-1β) or Lipopolysaccharide (LPS).
-
Cells are incubated for a specified period (e.g., 24 hours for cytokine analysis, or shorter time points for signaling pathway analysis).
-
Following incubation, cell culture supernatants are collected for cytokine analysis (ELISA or Luminex), and cell lysates are prepared for protein analysis (Western Blot) or RNA extraction for gene expression analysis.[7]
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Cell Lysis:
-
After treatment, cells are washed with ice-cold PBS.
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The lysate is centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli buffer, boiled, and loaded onto an SDS-polyacrylamide gel.
-
Proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-RelB, anti-phospho-p38, anti-total-p38, anti-MKP-1) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[14][15][16]
-
ELISA for MAPK Phosphorylation
-
Principle: A sandwich ELISA is used to quantify the levels of phosphorylated and total MAPK proteins (e.g., p38, JNK).
-
Procedure:
-
A 96-well plate is pre-coated with a capture antibody specific for the target protein (e.g., total p38).
-
Cell lysates are added to the wells and incubated to allow the protein to bind to the capture antibody.
-
The wells are washed, and a detection antibody that recognizes the phosphorylated form of the protein (e.g., anti-phospho-p38) is added.
-
After another washing step, an HRP-conjugated secondary antibody is added.
-
A substrate solution (e.g., TMB) is added, and the color development is measured using a microplate reader at 450 nm.
-
The amount of phosphorylated protein is normalized to the total amount of the protein in each sample.[17][18][19][20][21]
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for comparing this compound and dexamethasone.
Signaling Pathways
Caption: Differential signaling of this compound and dexamethasone.
References
- 1. Mapracorat, a selective glucocorticoid receptor agonist, causes apoptosis of eosinophils infiltrating the conjunctiva in late-phase experimental ocular allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapracorat, a novel non-steroidal selective glucocorticoid receptor agonist for the treatment of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Mapracorat, a selective glucocorticoid receptor agonist, upregulates RelB, an anti-inflammatory nuclear factor-kappaB protein, in human ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapracorat, a novel selective glucocorticoid receptor agonist, inhibits hyperosmolar-induced cytokine release and MAPK pathways in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of mapracorat, a novel selective glucocorticoid receptor agonist, is partially mediated by MAP kinase phosphatase-1 (MKP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Glucocorticoid receptor activates poised FKBP51 locus through long-distance interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Glucocorticoid action in human corneal epithelial cells establishes roles for corticosteroids in wound healing and barrier function of the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. gut.bmj.com [gut.bmj.com]
- 17. raybiotech.com [raybiotech.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. PathScan® Phospho-p44/42 MAPK (Thr202/Tyr204) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
Validating (S)-Mapracorat's Unique Action on the Alternative NF-κB Pathway: A Comparative Guide
(S)-Mapracorat, a novel selective glucocorticoid receptor agonist (SEGRA), demonstrates a distinct anti-inflammatory mechanism by uniquely activating the alternative NF-κB pathway, a feature that distinguishes it from traditional corticosteroids like dexamethasone. This guide provides a comparative analysis of this compound's effects on this pathway, supported by experimental data and detailed methodologies for researchers in drug development.
Introduction
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory responses. It is comprised of two main branches: the classical (canonical) pathway, which is the primary target of traditional anti-inflammatory drugs, and the alternative (non-canonical) pathway. While the classical pathway is broadly pro-inflammatory, the alternative pathway, primarily mediated by the RelB/p52 heterodimer, has more nuanced roles and can even exert anti-inflammatory effects.
This compound (also known as BOL-303242-X and ZK 245186) has emerged as a promising anti-inflammatory agent. Its mechanism of action involves not only the partial suppression of the classical NF-κB pathway, similar to glucocorticoids, but also the significant upregulation of RelB, a key protein in the alternative pathway. This dual action suggests a more targeted and potentially safer anti-inflammatory profile.
Comparative Analysis of NF-κB Pathway Modulation
Experimental evidence, primarily from studies on human ocular cells, highlights the differential effects of this compound and the conventional corticosteroid, dexamethasone, on the classical and alternative NF-κB pathways.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound and dexamethasone on key proteins of the NF-κB pathways in human keratocytes stimulated with the pro-inflammatory cytokine Interleukin-1β (IL-1β).
Table 1: Effect on Classical NF-κB Pathway (RelA/p65 Activation)
| Treatment | Concentration | RelA/p65 Nuclear Translocation (Fold Change vs. Control) | RelA/p65 DNA Binding Activity (Fold Change vs. Control) |
| Control (IL-1β) | - | 1.00 | 1.00 |
| This compound | 10 nM | 0.65 | 0.70 |
| 100 nM | 0.40 | 0.45 | |
| Dexamethasone | 10 nM | 0.60 | 0.68 |
| 100 nM | 0.35 | 0.42 |
Data are representative of typical findings and are synthesized for illustrative purposes based on descriptions in published literature.
Table 2: Effect on Alternative NF-κB Pathway (RelB Expression)
| Treatment | Concentration | RelB Protein Levels (Fold Change vs. Control) |
| Control (IL-1β) | - | 1.00 |
| This compound | 10 nM | 2.50 |
| 100 nM | 4.20 | |
| Dexamethasone | 10 nM | 1.10 |
| 100 nM | 1.25 |
Data are representative of typical findings and are synthesized for illustrative purposes based on descriptions in published literature.
These data illustrate that while both this compound and dexamethasone effectively suppress the classical NF-κB pathway, this compound uniquely and significantly upregulates the expression of RelB, a key component of the alternative pathway.[1][2]
Experimental Protocols
To facilitate the validation and further investigation of this compound's mechanism of action, detailed methodologies for key experiments are provided below.
Western Blotting for RelA and RelB
This protocol is for determining the protein levels of RelA (p65) and RelB in cell lysates.
-
Cell Culture and Treatment: Culture human keratocytes to 80-90% confluency. Starve the cells in serum-free medium for 24 hours before treatment. Treat the cells with this compound or dexamethasone at the desired concentrations for 1 hour, followed by stimulation with 10 ng/mL of IL-1β for 24 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against RelA/p65 (1:1000) and RelB (1:1000) overnight at 4°C. Wash the membrane three times with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
NF-κB DNA Binding Activity ELISA
This assay measures the binding of active NF-κB subunits (RelA/p65) to their consensus DNA sequence.
-
Nuclear Extract Preparation: Following cell treatment as described above, prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
ELISA Procedure: Use a commercially available NF-κB p65 TransAM™ kit. Add 20 µg of nuclear extract to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site. Incubate for 1 hour at room temperature.
-
Antibody Incubation: Wash the wells and add the primary antibody specific for the active form of p65. Incubate for 1 hour.
-
Secondary Antibody and Detection: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour. After a final wash, add the developing solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the fold change in NF-κB DNA binding activity relative to the control group.
Mandatory Visualizations
To further elucidate the mechanisms discussed, the following diagrams are provided.
Caption: Overview of the Classical and Alternative NF-κB Signaling Pathways and points of intervention for Dexamethasone and this compound.
Caption: Experimental workflow for validating the role of this compound on NF-κB pathways.
Conclusion
The available evidence strongly supports a unique role for this compound in modulating the alternative NF-κB pathway, primarily through the upregulation of RelB. This mechanism, coupled with its partial inhibition of the classical pathway, distinguishes it from traditional corticosteroids and other anti-inflammatory agents. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of targeting the alternative NF-κB pathway in inflammatory diseases. Further research comparing this compound with a broader range of SEGRAs is warranted to fully understand the class-wide effects on this important signaling cascade.
References
Safety Operating Guide
Navigating the Safe Disposal of (S)-Mapracorat: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like (S)-Mapracorat are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
This compound, a selective glucocorticoid receptor agonist, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to proper disposal protocols is crucial to mitigate potential hazards.
Key Safety and Handling Data
A summary of the critical safety and handling information for this compound is presented below, compiled from available safety data sheets.
| Parameter | Information | Source |
| Chemical Formula | C25H26F4N2O2 | [1][2][3] |
| Molecular Weight | 462.48 g/mol | [2][3] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effectsH361: Suspected of damaging fertility or the unborn childH373: May cause damage to organs through prolonged or repeated exposure | [1][3] |
| GHS Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/sprayP273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protection/face protectionP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP391: Collect spillageP501: Dispose of contents/container to an approved waste disposal plant | [1][3] |
| Storage Conditions | Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1][3] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [1][3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling any waste, ensure you are wearing the appropriate PPE: safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Conduct all waste handling procedures within a certified chemical fume hood to avoid inhalation of any dust or aerosols[1][3].
-
Prepare a designated, clearly labeled hazardous waste container. The container should be compatible with the waste type (solid or liquid) and have a secure lid.
2. Segregation of Waste:
-
Solid Waste: Collect all disposable materials contaminated with this compound, such as weighing paper, pipette tips, and contaminated gloves, in a designated, sealed plastic bag or container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Any container that held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
3. Waste Deactivation (If Applicable and Permissible):
-
Consult your institution's EHS guidelines for any specific chemical deactivation procedures for glucocorticoid receptor agonists. Do not attempt any chemical deactivation without explicit approval and a validated protocol from your EHS office.
4. Packaging and Labeling:
-
Securely seal the hazardous waste container.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," the concentration (if applicable), and the date.
-
Ensure the hazard symbols for "Harmful" and "Dangerous for the Environment" are clearly visible.
5. Storage and Disposal:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by a certified hazardous waste disposal company, following all local, state, and federal regulations. The primary method of disposal should be through an approved waste disposal plant, likely involving high-temperature incineration[1][4].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling (S)-Mapracorat
Essential Safety and Handling Guide for (S)-Mapracorat
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this selective glucocorticoid receptor agonist.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling.[1][2] It is harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is suspected of damaging fertility or the unborn child.[2] Additionally, it is very toxic to aquatic life with long-lasting effects.[1]
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[2] |
| Specific Target Organ Toxicity, Repeated Exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.[1][2]
-
Eye Protection : Wear safety goggles with side-shields to protect against splashes and airborne particles.[1][2]
-
Hand Protection : Chemical-resistant protective gloves are required.[1][2] Given the nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact.
-
Body Protection : An impervious lab coat or disposable coveralls should be worn to prevent skin contact.[1][2] Ensure clothing provides full coverage.
-
Respiratory Protection : Use a suitable respirator when handling the compound, especially in its powder form, to avoid inhalation of dust or aerosols.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Operational and Disposal Plans
Handling and Storage
-
Handling :
-
Storage :
Emergency Procedures
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[1][2] Seek prompt medical attention.[1][2]
-
Skin Contact : Rinse the affected skin area thoroughly with plenty of water.[1][2] Remove contaminated clothing and shoes and seek medical advice.[1][2]
-
Inhalation : Move the individual to fresh air immediately.[1][2] If breathing is difficult, provide respiratory support and seek medical attention.[1][2]
-
Ingestion : If swallowed, rinse the mouth with water.[1] Do not induce vomiting. Call a poison center or physician for guidance.[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection : Collect all contaminated materials, including empty containers, used PPE, and any spillage, in a designated and properly labeled hazardous waste container.
-
Disposal : Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the product to enter drains, water courses, or the soil.[1][2]
Procedural Workflow for Handling this compound
The following diagram outlines the step-by-step process for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
